Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl (1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYUFBHMDDIXTD-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC[C@H]1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693930 | |
| Record name | Ethyl (1S,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140972-31-1 | |
| Record name | Ethyl (1S,2R)-2-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopentanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1140972-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (1S,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Stereoselective Synthesis of Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate
Abstract
This technical guide provides a comprehensive, in-depth methodology for the stereoselective synthesis of Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate, a valuable chiral building block in modern medicinal chemistry. As conformationally constrained β-amino acid derivatives, cyclopentanoic scaffolds like this are integral to the development of peptide foldamers and potent antiviral agents.[1][2][3] The synthesis of the target cis-isomer presents a significant stereochemical challenge due to the two adjacent chiral centers. This document details a robust and scalable strategy centered on diastereoselective reductive amination and crystallization-induced resolution, explaining the scientific rationale behind each procedural choice to ensure both reproducibility and a deep understanding of the core chemical transformations.
Strategic Overview: Retrosynthetic Analysis
The successful synthesis of a single, pure stereoisomer from an achiral precursor requires a meticulously planned strategy. The chosen approach must be both efficient and scalable. Our retrosynthetic analysis identifies a pathway that leverages a classical yet highly effective resolution technique.
The core strategy involves the diastereoselective reductive amination of an achiral β-ketoester, ethyl 2-oxocyclopentanecarboxylate, using a chiral amine as an auxiliary. This creates a pair of diastereomers that can be separated physically. Subsequent removal of the chiral auxiliary and protection of the resulting amine with a tert-butyloxycarbonyl (Boc) group yields the target compound. This method is favored for its scalability and the crystalline nature of the key diastereomeric salt intermediate, which allows for excellent purification.[1][4][5]
Caption: Retrosynthetic pathway for the target molecule.
The Synthetic Pathway: From Commodity Chemicals to Chiral Intermediate
The synthesis is a multi-step process where control over stereochemistry is paramount. Each step is designed to build towards the final, stereopure product.
Step 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate
The journey begins with the synthesis of the key β-ketoester precursor. This is reliably achieved through an intramolecular Dieckmann condensation of diethyl adipate, a widely available commodity chemical. The reaction is typically base-catalyzed, using a strong base like sodium ethoxide.[6]
-
Mechanism: The base deprotonates the α-carbon of one ester group, forming an enolate which then attacks the carbonyl carbon of the other ester group, leading to cyclization.
-
Significance: This step efficiently constructs the core cyclopentanone ring system required for the subsequent stereochemistry-defining reaction.
Step 2: Diastereoselective Reductive Amination
This is the cornerstone of the synthesis, where the first chiral center is introduced. The ketone of ethyl 2-oxocyclopentanecarboxylate is reacted with (S)-α-phenylethylamine to form an intermediate imine/enamine mixture, which is then reduced in situ.
-
Causality of Reagent Choice: (S)-α-phenylethylamine is selected as the chiral auxiliary. Its chiral center directs the approach of the reducing agent to the imine double bond, leading to a preferential formation of one diastereomer over the other. The subsequent reduction is performed using catalytic hydrogenation (H₂, Pd/C), a clean and efficient method.[4] This process results in a mixture of diastereomeric amino esters, primarily the (1S,2R,S) and (1R,2S,S) forms.
Step 3: Crystallization-Induced Diastereomeric Resolution
While the reductive amination provides some level of diastereoselectivity, achieving high purity requires a robust separation method. The most effective technique for this system is the crystallization of a diastereomeric salt.[7]
-
The Resolving Agent: (+)-Dibenzoyl-d-tartaric acid ((+)-DBTA) is introduced to the mixture of diastereomeric amino esters. It selectively forms a sparingly soluble salt with the desired (1S,2R,S)-amino ester.[1][4]
-
Principle of Separation: The diastereomeric salts—(1S,2R,S)-amino ester•(+)-DBTA and (1R,2S,S)-amino ester•(+)-DBTA—have different physical properties, most notably solubility. By carefully selecting the solvent system (e.g., ethanol), the desired salt preferentially crystallizes out of the solution, leaving the unwanted diastereomer in the mother liquor. This step is critical for enriching the product to a high level of stereochemical purity.
Step 4: Final Deprotection and Protection Sequence
With the desired stereochemistry now isolated, the final steps involve removing the chiral auxiliary and installing the final Boc protecting group.
-
Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., an aqueous solution of KHCO₃ and K₂CO₃) to break the ionic bond and liberate the free (1S,2R,S)-amino ester.[4]
-
Removal of the Chiral Auxiliary: The α-phenylethyl group is cleanly removed via catalytic hydrogenolysis (H₂, Pd/C). This reaction cleaves the benzylic C-N bond, yielding ethyl (1S,2R)-2-aminocyclopentanecarboxylate.[4]
-
Boc Protection: The final step is the protection of the primary amine. The isolated amino ester is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base to furnish the target molecule, this compound.[8]
Detailed Experimental Protocols
The following protocols are adapted from established, scalable syntheses and are intended for use by trained professionals in a controlled laboratory setting.[1][4][5]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | CAS No. | Notes |
| Ethyl 2-oxocyclopentanecarboxylate | 156.18 | 611-10-9 | Starting ketoester |
| (S)-(-)-α-Phenylethylamine | 121.18 | 2627-86-3 | Chiral Auxiliary |
| Palladium on Carbon (10%) | 106.42 (Pd) | 7440-05-3 | Hydrogenation Catalyst |
| Hydrogen Gas (H₂) | 2.02 | 1333-74-0 | Reducing Agent |
| (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) | 358.31 | 17026-42-5 | Chiral Resolving Agent |
| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | Base |
| Potassium Bicarbonate (KHCO₃) | 100.12 | 298-14-6 | Base |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 24424-99-5 | Boc-Protecting Agent |
| Ethanol (EtOH), Ethyl Acetate (EtOAc) | - | - | Solvents |
| Dichloromethane (DCM), Diethyl Ether | - | - | Solvents |
Protocol 1: Synthesis and Resolution of Ethyl 2-(((S)-1-phenylethyl)amino)cyclopentanecarboxylate
-
Reductive Amination: To a solution of ethyl 2-oxocyclopentanecarboxylate (1 equiv.) and (S)-α-phenylethylamine (1 equiv.) in ethanol, add 10% Pd/C catalyst (approx. 10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (approx. 1 atm) and stir vigorously at room temperature until hydrogen uptake ceases (typically 12-24 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude diastereomeric mixture of amino esters.
-
Diastereomeric Salt Formation: Dissolve the crude amino ester mixture in ethanol. To this solution, add a solution of (+)-DBTA (0.5 equiv.) in ethanol.
-
Stir the mixture at room temperature. The desired (1S,2R,S)-amino ester•(+)-DBTA salt will precipitate. Allow crystallization to proceed for several hours or overnight.
-
Collect the crystalline solid by filtration, wash with cold ethanol, and dry under vacuum. This provides the diastereomerically enriched salt.
Protocol 2: Synthesis of this compound
-
Liberation of Free Amine: Suspend the (1S,2R,S)-amino ester•(+)-DBTA salt in a biphasic mixture of diethyl ether and an aqueous solution of K₂CO₃ and KHCO₃. Stir until all solids dissolve.
-
Separate the organic layer. Extract the aqueous layer with additional portions of diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free (1S,2R,S)-amino ester.
-
Hydrogenolysis: Dissolve the isolated amino ester in methanol. Add 10% Pd/C catalyst (approx. 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (1-3 atm) and stir at a slightly elevated temperature (e.g., 45 °C) for 5-7 hours, monitoring by TLC for the disappearance of the UV-active starting material.[4]
-
Filter the mixture through Celite and concentrate the filtrate to obtain crude ethyl (1S,2R)-2-aminocyclopentanecarboxylate.
-
Boc Protection: Dissolve the crude amino ester in a suitable solvent like DCM. Add di-tert-butyl dicarbonate (1.1 equiv.) and a base such as triethylamine (1.2 equiv.).
-
Stir the reaction at room temperature for 12-18 hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with aqueous acid (e.g., 1M HCl), saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound as a pure solid.
Expected Data
-
Ethyl (1S,2R)-2-aminocyclopentanecarboxylic acid (hydrochloride salt): ¹H NMR (400 MHz, D₂O): δ 3.82–3.86 (m, 1H; CHNH₂), 3.10–3.16 (m, 1H; CHCO₂H), 2.08–2.20 (m, 2H; CH₂), and 1.69–1.99 (m, 4H; CH₂CH₂).[4]
-
Final Product, this compound: The final product is expected to be a white solid. The ¹H NMR spectrum will show characteristic signals for the Boc group (a singlet at ~1.4 ppm, 9H) and the ethyl ester group (a quartet at ~4.1-4.2 ppm, 2H, and a triplet at ~1.2-1.3 ppm, 3H), in addition to the cyclopentane ring protons.
Workflow Visualization & Process Control
A clear visualization of the synthetic workflow is essential for process planning and execution. The following diagram outlines the key stages, transformations, and separation steps.
Caption: Experimental workflow for the synthesis.
Conclusion and Future Outlook
The synthetic route detailed herein provides a reliable and scalable method for producing this compound with high stereochemical purity. By combining a diastereoselective reductive amination with a classical crystallization-based resolution, this strategy effectively navigates the challenges of controlling two adjacent stereocenters. The causality-driven explanations for reagent and procedural choices empower researchers to not only replicate this synthesis but also to troubleshoot and adapt it for related targets. As the demand for conformationally constrained amino acids continues to grow in the fields of peptidomimetics and drug discovery, robust synthetic methodologies such as this remain indispensable tools for the scientific community.
References
-
Majer, P., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760–4767. Available at: [Link]
-
Majer, P., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Institutes of Health - National Center for Biotechnology Information. Available at: [Link]
-
Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140-8. Available at: [Link]
-
Wikipedia. (n.d.). Chiral resolution. Available at: [Link]
-
García-García, P., et al. (2017). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry, 82(19), 10396-10406. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
-
PubChem. (n.d.). tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate. Available at: [Link]
-
Rondanin, R., et al. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journal of Organic Chemistry, 8, 105-113. Available at: [Link]
-
Akullian, L. C., et al. (2003). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Organic Letters, 5(22), 4215-4217. Available at: [Link]
-
Forró, E., et al. (2015). Prep-scale resolution of ethyl cis 2-aminocyclohexanecarboxylate (8) a... ResearchGate. Available at: [Link]
Sources
- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate
CAS Number: 1140972-31-1
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate, a chiral building block of significant interest in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, stereoselective synthesis, analytical characterization, and its pivotal role in the synthesis of advanced therapeutic agents.
Introduction: The Significance of Chiral Cyclopentane Scaffolds
Cyclopentane rings are integral structural motifs in a vast array of biologically active molecules, including prostaglandins and steroids. In the realm of synthetic drug development, the rigid, three-dimensional structure of the cyclopentane core serves as a valuable scaffold for creating conformationally constrained analogues of natural ligands. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.
The specific stereochemistry of substituents on the cyclopentane ring is often critical for pharmacological activity. This compound, with its defined (1S,2R) configuration, represents a key chiral intermediate. The Boc (tert-butoxycarbonyl) protecting group on the amine functionality allows for controlled, sequential chemical transformations, making it a versatile tool in the multi-step synthesis of complex molecules. This guide will explore the synthesis and application of this specific stereoisomer, highlighting its importance in the development of targeted therapies.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in complex synthetic routes. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1140972-31-1 | N/A |
| Molecular Formula | C₁₃H₂₃NO₄ | N/A |
| Molecular Weight | 257.33 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥95% | N/A |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. | N/A |
| Storage | Store in a cool, dry place, typically at room temperature.[1] | N/A |
Stereoselective Synthesis Methodologies
Conceptual Synthesis Workflow
A plausible and efficient route to this compound would likely start from a prochiral or meso-cyclopentane derivative. The key step would be an enantioselective transformation, often enzyme-catalyzed, to introduce the desired chirality.
Caption: Conceptual workflow for the stereoselective synthesis.
Detailed Experimental Protocol (Adapted from Related Syntheses)
The following protocol is a representative, step-by-step methodology for the synthesis of a Boc-protected aminocyclopentanecarboxylate, adapted from established procedures for related stereoisomers. This protocol is intended to provide a foundational understanding of the synthetic process.
Step 1: Azide Formation from a Chiral Hydroxy Ester [1]
-
To a solution of the corresponding chiral hydroxy cyclopentanecarboxylate (1 equivalent) in a suitable solvent such as benzene or toluene, add triphenylphosphine (1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of hydrazoic acid (1.5 equivalents) in the same solvent. Caution: Hydrazoic acid is highly toxic and explosive.
-
Add diethyl azodicarboxylate (DEAD) or a suitable alternative (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding azide intermediate.
Step 2: Reduction of the Azide and Boc Protection [1]
-
Dissolve the azide intermediate (1 equivalent) in a suitable solvent, such as dimethylformamide (DMF) or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 10 mol%).
-
Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 3-12 hours at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
To the filtrate, add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) and a suitable base such as triethylamine (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, this compound.
Analytical Characterization: Ensuring Purity and Stereochemical Integrity
The verification of the chemical structure and stereochemical purity of the final product is a critical step. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Caption: Typical analytical workflow for characterization.
Expected Spectroscopic Data (Based on Analogues)
While specific data for the (1S,2R) isomer is not publicly available, the following are the expected characteristic signals based on the analysis of its diastereomer, Ethyl (1S,2S)-2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate.[1]
-
¹H NMR: Key signals would include a triplet for the methyl protons of the ethyl ester (around δ 1.2-1.3 ppm), a quartet for the methylene protons of the ethyl ester (around δ 4.1-4.2 ppm), and a singlet for the tert-butyl protons of the Boc group (around δ 1.4 ppm). The protons on the cyclopentane ring would appear as a series of multiplets.
-
¹³C NMR: Characteristic peaks would be observed for the ester carbonyl carbon (around 172 ppm), the carbamate carbonyl carbon (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), and the carbons of the ethyl group and the cyclopentane ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic stretching vibrations for the N-H bond (around 3300-3500 cm⁻¹), the C=O of the ester (around 1720 cm⁻¹), and the C=O of the carbamate (around 1698 cm⁻¹).[1]
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak [M+H]⁺ at m/z 258.17.
Chiral High-Performance Liquid Chromatography (HPLC)
To confirm the enantiomeric purity of the final product, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is crucial for achieving good resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines and amino acid derivatives.[2]
Applications in Drug Discovery and Development
Chiral aminocyclopentane derivatives are valuable intermediates in the synthesis of a number of antiviral and other therapeutic agents. The specific stereochemistry of these building blocks is often essential for the biological activity of the final drug molecule.
Hepatitis C Virus (HCV) Protease Inhibitors
A significant application of aminocyclopentane scaffolds is in the development of inhibitors for the Hepatitis C virus NS3/4A serine protease, a key enzyme in the viral replication cycle. Several approved drugs for the treatment of Hepatitis C, such as Telaprevir , Boceprevir , and Narlaprevir , incorporate complex amino acid-like fragments where a cyclopentane ring provides a rigid and stereochemically defined core.[3][4][5][6][7][8][9][10][11][12] While the direct incorporation of this compound in the publicly available synthetic routes for these specific drugs is not explicitly detailed, the structural similarity of this building block to key fragments within these molecules strongly suggests its potential utility in the synthesis of next-generation HCV protease inhibitors.
The development of these drugs has marked a significant advancement in the treatment of chronic Hepatitis C, and the underlying chemistry relies heavily on the availability of enantiomerically pure building blocks like the one discussed in this guide.[9]
Conclusion
This compound is a valuable and versatile chiral building block with significant potential in the synthesis of complex pharmaceutical agents, particularly in the area of antiviral drug discovery. Its well-defined stereochemistry and the presence of the Boc protecting group allow for its strategic incorporation into multi-step synthetic sequences. While detailed, publicly available synthetic and analytical data for this specific isomer are limited, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues. As the demand for stereochemically complex and potent new drugs continues to grow, the importance of such chiral intermediates in the arsenal of the medicinal chemist is undeniable.
References
- Ilisz, I., Aranyi, A., & Peter, A. (2018). Enantioselective separation techniques in forensic analysis and clinical toxicology. Journal of Pharmaceutical and Biomedical Analysis, 159, 431-447.
- Kluska, M., & Perkowski, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-162.
-
Telaprevir – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
- Al-Majid, A. M., & El-Sayed, M. A. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(21), 5029.
-
Narlaprevir. (n.d.). PubChem. Retrieved from [Link]
- Li, T., Liang, J., Ambrogelly, A., Brennan, T., Gloor, G., Huisman, G., ... & Zhang, X. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1. 0] proline intermediate based on amine oxidase-catalyzed desymmetrization. Journal of the American Chemical Society, 134(14), 6467-6472.
-
Boceprevir. (n.d.). PubChem. Retrieved from [Link]
- Park, S. W., Lee, J. H., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 193-202.
- Al-Ghanayem, A. A., & El-Rassi, Z. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6205.
- Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester. (2008). Google Patents.
- Njoroge, F. G., Chen, K. X., Shih, N. Y., & Piwinski, J. J. (2010). Discovery of Narlaprevir (SCH 900518): A Potent, Second Generation HCV NS3 Serine Protease Inhibitor. ACS medicinal chemistry letters, 1(2), 64-69.
- Process for preparation of boceprevir and intermediates thereof. (2014). Google Patents.
- Meanwell, N. A. (2013). The discovery and development of boceprevir. Expert opinion on drug discovery, 8(11), 1437-1454.
- United States Patent. (n.d.).
- Davies, S. G., & Smith, A. D. (2001). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Tetrahedron: Asymmetry, 12(10), 1445-1449.
- Malcolm, B. A., Lin, K., Sette, A., Moy, J., Brown, A. D., & Vederas, J. C. (2010). Preclinical Characterization of the Antiviral Activity of SCH 900518 (Narlaprevir), a Novel Mechanism-Based Inhibitor of Hepatitis C Virus NS3 Protease. Antimicrobial agents and chemotherapy, 54(3), 1102-1110.
- Njoroge, F. G., Chen, K. X., Shih, N. Y., & Piwinski, J. J. (2010). Discovery of Narlaprevir (SCH 900518): A Potent, Second Generation HCV NS3 Serine Protease Inhibitor. ACS medicinal chemistry letters, 1(2), 64-69.
- Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2020). RSC advances, 10(35), 20853-20865.
-
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
-
Supplementary Information Covalent narlaprevir- and boceprevir-derived hybrid inhibitors of SARS-CoV-2 main protease. (n.d.). ScienceOpen. Retrieved from [Link]
- An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. (2010). Google Patents.
-
Telaprevir. (n.d.). PharmaCompass. Retrieved from [Link]
- N-amino-1,2-cyclopentane dicarboximide and its preparation method. (2008). Google Patents.
- Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds. (2003). Google Patents.
-
ethyl cyclopentanecarboxylate. (n.d.). NIST WebBook. Retrieved from [Link]
- Jacobson, I. M., & Pawlotsky, J. M. (2012). Triple therapy for HCV genotype 1 infection: telaprevir or boceprevir?.
Sources
- 1. (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate (143617-95-2) for sale [vulcanchem.com]
- 2. yakhak.org [yakhak.org]
- 3. medkoo.com [medkoo.com]
- 4. medkoo.com [medkoo.com]
- 5. Narlaprevir | C36H61N5O7S | CID 11857239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of Narlaprevir (SCH 900518): A Potent, Second Generation HCV NS3 Serine Protease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The discovery and development of boceprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Characterization of the Antiviral Activity of SCH 900518 (Narlaprevir), a Novel Mechanism-Based Inhibitor of Hepatitis C Virus NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Triple therapy for HCV genotype 1 infection: telaprevir or boceprevir? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate. This chiral building block is of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development due to its versatile structure, which is amenable to the synthesis of a wide array of complex molecules.
Introduction: The Significance of Chiral Cyclopentane Scaffolds
Substituted cyclopentyl and cyclopentenyl compounds are crucial structural motifs in a variety of natural products and pharmacologically active molecules. Their inherent three-dimensional architecture allows for the precise spatial orientation of functional groups, a key factor in molecular recognition and biological activity. The specific stereoisomer, this compound, with its defined stereochemistry at the 1 and 2 positions, offers a synthetically versatile platform for the development of novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group on the amine provides stability during synthetic manipulations and allows for facile deprotection under specific conditions, making it an invaluable intermediate in multi-step syntheses.
Molecular Structure and Stereochemistry
The fundamental architecture of this compound consists of a five-membered cyclopentane ring. The defining features are an ethyl ester group at the first carbon and a Boc-protected amino group at the second carbon. The (1S,2R) designation specifies the absolute stereochemistry at these two chiral centers, which is crucial for its specific interactions in biological systems.
Caption: Chemical structure of this compound.
Physical and Chemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₁₃H₂₃NO₄ | |
| Molecular Weight | 257.33 g/mol | |
| Appearance | White to off-white solid (Predicted) | General observation for similar compounds |
| Melting Point | Data not available | For the related (1R,2S,3S*)-3-acetyl-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate, the melting point is 109–110 °C. |
| Boiling Point | Predicted: 213.4±33.0 °C (for the de-Boc protected amine) | The Boc-protected compound will have a higher boiling point. |
| Solubility | Soluble in organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane. (Predicted) | Based on the structure and properties of similar compounds. |
| Density | Predicted: 1.045±0.06 g/cm³ (for the de-Boc protected amine) | |
| pKa | Predicted: 10.10±0.40 (for the de-Boc protected amine) | |
| CAS Number | 1140972-31-1 | Commercial supplier information. |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While a complete set of spectra for the (1S,2R) isomer is not publicly available, the expected key signals can be inferred from the analysis of its (1S,2S) diastereomer and general principles of NMR and IR spectroscopy.
For the (1S,2S) diastereomer:
-
¹H NMR: Key signals are observed for the ethyl ester protons (a triplet around δ 1.2–1.3 ppm and a quartet around δ 4.1–4.2 ppm) and the Boc tert-butyl group (a singlet around δ 1.4 ppm).
-
IR: Characteristic stretching vibrations are expected around 1720 cm⁻¹ for the ester carbonyl (C=O) and 1698 cm⁻¹ for the carbamate carbonyl (C=O).
-
Mass Spectrometry: The [M+H]⁺ peak is observed at m/z 257.163, which aligns with the exact mass of the molecule.
It is anticipated that the spectra for the (1S,2R) diastereomer will show similar characteristic peaks, with potential shifts in the cyclopentane ring proton signals due to the different stereochemical arrangement.
Synthesis and Purification
A robust and stereoselective synthesis is critical for obtaining enantiomerically pure this compound. While a specific protocol for the (1S,2R) isomer is not detailed in the searched literature, a general synthetic strategy can be adapted from the synthesis of the (1S,2S) diastereomer. The following represents a plausible, multi-step synthetic workflow.
Caption: A generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
-
Azide Formation: A suitable chiral cyclopentene precursor is subjected to a stereoselective azidation reaction. This could involve reagents like triphenylphosphine, hydrazoic acid, and diethyl azodicarboxylate in an appropriate solvent like benzene at ambient temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Hydrogenolytic Deprotection: The resulting azide intermediate is then reduced to the primary amine. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a solvent such as dimethylformamide (DMF).
-
Boc Protection: The crude amine is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane. The reaction is typically stirred at room temperature until completion.
-
Esterification: The carboxylic acid functionality is converted to the ethyl ester using standard esterification conditions, for example, by reacting with ethanol in the presence of a catalytic amount of acid (e.g., sulfuric acid) or by using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).
-
Purification: The final product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Applications in Research and Drug Development
This compound is a valuable building block in organic synthesis, particularly for the construction of complex molecules with defined stereochemistry. Its utility is primarily seen in the pharmaceutical industry as a key intermediate for the synthesis of various drug candidates. The cyclopentane scaffold can be found in a range of therapeutic agents, and the ability to introduce functionality at specific positions with controlled stereochemistry is of paramount importance. While specific drug candidates synthesized directly from this molecule are not widely reported in the public domain, its structural motifs are present in compounds investigated for various therapeutic areas.
Safe Handling and Storage
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry place.
Conclusion
References
-
Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. PMC. [Link]
- (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)
-
This compound. CRO Splendid Lab Pvt. Ltd. [Link]
-
An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. Semantic Scholar. [Link]
A Deep Dive into the Spectroscopic Characterization of Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Cyclopentane Scaffolds
Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane core, coupled with the defined stereochemistry of the amino and carboxyl functionalities, provides a valuable scaffold for the synthesis of constrained peptides, peptidomimetics, and other complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the amine, facilitating multi-step synthetic sequences. A thorough understanding of the spectroscopic properties of this molecule is paramount for ensuring stereochemical integrity, monitoring reaction progress, and confirming the identity and purity of synthetic intermediates and final products. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and supported by data from analogous structures.
Molecular Structure and Stereochemistry
The structure of this compound is characterized by a five-membered carbocyclic ring with two substituents in a trans relationship. The stereochemical descriptors (1S, 2R) define the absolute configuration at the two chiral centers. This specific arrangement governs the three-dimensional shape of the molecule and, consequently, its interactions with other chiral molecules, such as biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₂₃NO₄ |
| Molecular Weight | 257.33 g/mol |
| CAS Number | 1140972-31-1 |
| Appearance | White to off-white solid |
| Storage | 2-8°C |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound in solution. The analysis of both ¹H and ¹³C NMR spectra provides information on the connectivity of atoms, the chemical environment of each nucleus, and the stereochemical relationships between different parts of the molecule.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum of this molecule is expected to be complex due to the presence of diastereotopic protons within the cyclopentane ring. The puckered, non-planar conformation of the cyclopentane ring means that the two protons on a given methylene (CH₂) group are not chemically equivalent and will therefore have different chemical shifts and coupling constants.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm)
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Notes |
| -NH (Boc) | ~5.0 | Broad Singlet | - | Chemical shift is concentration and solvent dependent. |
| -CH-N (C2) | ~4.0-4.2 | Multiplet | - | Coupled to protons on C1 and C3. |
| -CH-CO₂Et (C1) | ~2.8-3.0 | Multiplet | - | Coupled to protons on C2 and C5. |
| -O-CH₂-CH₃ | ~4.1 | Quartet | ~7.1 | Diastereotopic protons of the ethyl group may lead to a more complex pattern. |
| Cyclopentane CH₂ | ~1.6-2.2 | Multiplets | - | Overlapping signals from the six methylene protons on C3, C4, and C5. |
| -C(CH₃)₃ (Boc) | ~1.45 | Singlet | - | Characteristic sharp signal for the nine equivalent protons of the tert-butyl group.[1] |
| -O-CH₂-CH₃ | ~1.25 | Triplet | ~7.1 |
Causality Behind Spectral Features:
-
Diastereotopicity: The chirality at C1 and C2 renders the geminal protons on each of the cyclopentane methylene groups (C3, C4, and C5) diastereotopic. This results in distinct chemical shifts and complex coupling patterns (geminal and vicinal), making the 1.6-2.2 ppm region particularly crowded and challenging to interpret without advanced techniques like 2D NMR (COSY, HSQC).
-
Boc Group Signature: The large, sharp singlet at approximately 1.45 ppm is a definitive indicator of the presence of the Boc protecting group.[1] Its high intensity (integrating to 9 protons) makes it a readily identifiable landmark in the spectrum.
-
Downfield Shifts of Methine Protons: The protons on C1 and C2 are shifted downfield due to the electron-withdrawing effects of the adjacent ester and Boc-amino groups, respectively.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a less complex but equally informative picture of the molecule, with each unique carbon atom typically giving rise to a distinct signal.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm)
| Carbon(s) | Chemical Shift (δ, ppm) | Assignment Notes |
| -C =O (Ester) | ~175 | Carbonyl carbons are typically found in this downfield region.[2] |
| -C =O (Boc) | ~155 | The carbamate carbonyl is also significantly deshielded. |
| -C (CH₃)₃ (Boc) | ~80 | Quaternary carbon of the tert-butyl group. |
| -C H-N (C2) | ~58 | Carbon attached to the nitrogen atom. |
| -O-C H₂-CH₃ | ~61 | Carbon of the ethyl ester methylene group. |
| -C H-CO₂Et (C1) | ~50 | |
| Cyclopentane C H₂ | ~20-35 | Three distinct signals are expected for the three methylene carbons. |
| -C (CH₃)₃ (Boc) | ~28 | Methyl carbons of the tert-butyl group. |
| -O-CH₂-C H₃ | ~14 | Methyl carbon of the ethyl ester. |
Expert Insights:
The chemical shifts of the cyclopentane ring carbons are sensitive to the ring's conformation. Cyclopentane exists in a dynamic equilibrium between envelope and twist conformations to relieve torsional strain. The substituents at C1 and C2 will influence the preferred conformation, which in turn affects the precise chemical shifts of the ring carbons.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups in the molecule. The spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds.
Table 4: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (Carbamate) | ~3300-3400 | Medium | N-H Stretch |
| C-H (Alkyl) | ~2850-2980 | Strong | C-H Stretch |
| C=O (Ester) | ~1735 | Strong | C=O Stretch |
| C=O (Carbamate) | ~1700 | Strong | C=O Stretch |
| C-O (Ester/Carbamate) | ~1160-1250 | Strong | C-O Stretch |
Interpretation:
The IR spectrum provides a clear "fingerprint" of the molecule. The presence of two distinct carbonyl stretching bands is a key feature, confirming both the ester and the Boc-carbamate functionalities. The band for the ester carbonyl typically appears at a slightly higher wavenumber than that of the carbamate. The broadness of the N-H stretch can be indicative of hydrogen bonding in the solid state or in concentrated solutions.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its identity and deduce its structure. For a molecule like this compound, electrospray ionization (ESI) is a common technique.
Expected Molecular Ion:
-
[M+H]⁺: m/z 258.17
-
[M+Na]⁺: m/z 280.15
Plausible Fragmentation Pathways:
The fragmentation of the protonated molecule is likely to proceed through the loss of neutral fragments from the Boc group and the ethyl ester.
-
Loss of isobutylene (56 Da): A characteristic fragmentation of Boc-protected amines is the loss of isobutylene to give a carbamic acid intermediate, which can then decarboxylate.
-
[M+H - C₄H₈]⁺ → m/z 202
-
-
Loss of the entire Boc group (100 Da):
-
[M+H - C₅H₉O₂]⁺ → m/z 158
-
-
Loss of ethanol (46 Da) from the ester:
-
[M+H - C₂H₅OH]⁺ → m/z 212
-
-
Loss of the ethoxy group (45 Da) from the ester:
-
[M+H - OC₂H₅]⁺ → m/z 213
-
Caption: Predicted ESI-MS fragmentation of this compound.
Experimental Protocols: A Self-Validating System
The following protocols describe standard procedures for acquiring the spectroscopic data discussed above. Adherence to these methodologies ensures data quality and reproducibility.
Protocol 1: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a sharp, symmetrical solvent peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR (Optional but Recommended): Acquire COSY and HSQC spectra to aid in the assignment of the complex proton and carbon signals of the cyclopentane ring.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale by referencing the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Caption: General workflow for NMR spectroscopic analysis.
Protocol 2: IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks.
-
Protocol 3: Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Further dilute the stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.
-
-
Liquid Chromatography (LC) Conditions (for purity analysis and separation from isomers):
-
Column: A C18 reversed-phase column is suitable for general purity analysis. For chiral separation of diastereomers, a chiral stationary phase (e.g., a polysaccharide-based column) would be necessary.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or ammonium acetate to promote ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min for analytical scale.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.
-
Acquisition Mode: Acquire full scan data to detect the molecular ion. Acquire tandem MS (MS/MS) data by selecting the molecular ion as the precursor to observe its fragmentation pattern.
-
-
Data Analysis:
-
Extract the mass chromatograms for the expected molecular ions.
-
Analyze the mass spectra to confirm the molecular weight and interpret the fragmentation patterns.
-
Conclusion: A Comprehensive Spectroscopic Portrait
The spectroscopic characterization of this compound provides a detailed and unambiguous confirmation of its structure and stereochemistry. While ¹H NMR reveals the intricate details of the proton environments, including the effects of diastereotopicity, ¹³C NMR maps the carbon framework. IR spectroscopy offers a rapid confirmation of the key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation. Together, these techniques form an indispensable toolkit for any scientist working with this important chiral building block, ensuring the quality and integrity of their research and development efforts.
References
-
Chemistry LibreTexts. 13C NMR Spectroscopy. [Link]
Sources
- 1. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate chemical structure and stereochemistry
An In-Depth Technical Guide to Ethyl (1S,2R)-2-(Boc-amino)cyclopentanecarboxylate: A Chiral Building Block for Modern Drug Discovery
Abstract
This compound is a pivotal chiral building block in modern medicinal chemistry. As a conformationally constrained amino acid analogue, its rigid cyclopentane scaffold offers a strategic advantage in designing molecules with enhanced metabolic stability and target-binding affinity. The presence of the tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, essential for multi-step synthetic campaigns. This guide provides a comprehensive overview of its molecular architecture, stereochemical significance, physicochemical properties, a validated synthetic protocol, and its strategic application in the drug discovery workflow, particularly in the development of protease inhibitors and antiviral agents.
Molecular Architecture and Stereochemical Integrity
Core Structure Analysis
The molecular structure of this compound is composed of three key functional components built upon a central carbocyclic ring:
-
Cyclopentane Ring: A five-membered aliphatic ring that provides a rigid, non-planar scaffold. This conformational rigidity is a desirable trait in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially increasing potency.
-
Ethyl Ester Group: An ethyl carboxylate (-COOCH₂CH₃) moiety. This group can serve as a handle for further chemical modification or act as a key interacting element with a protein target.
-
Boc-Protected Amino Group: A tert-butoxycarbonyl (-Boc) protected amine (-NH-Boc). The Boc group is a widely used protecting group in organic synthesis due to its stability under a broad range of reaction conditions (e.g., basic, hydrogenolytic) and its facile removal under mild acidic conditions (e.g., trifluoroacetic acid).
The Critical (1S,2R) Stereochemistry
The compound has two adjacent stereocenters at positions C1 and C2 of the cyclopentane ring. The specific (1S,2R) configuration defines a cis relationship between the ethyl ester and the Boc-amino group on a stereochemical drawing, though they are on opposite sides in the Cahn-Ingold-Prelog naming convention. This precise three-dimensional arrangement is crucial for its function as a chiral building block, ensuring the correct spatial orientation of substituents in the final active pharmaceutical ingredient (API) for optimal interaction with chiral biological targets like enzymes and receptors.
Caption: 2D representation of this compound.
Physicochemical and Spectroscopic Profile
Key Identifiers and Properties
A summary of the essential physicochemical data for this compound is provided below. This information is critical for procurement, reaction planning, and regulatory documentation.
| Property | Value | Reference |
| CAS Number | 1140972-31-1 | [1] |
| Molecular Formula | C₁₃H₂₃NO₄ | [1] |
| Molecular Weight | 257.33 g/mol | [1] |
| Synonym | Ethyl (1S,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate | |
| IUPAC Name | ethyl (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate | |
| Purity | Typically ≥95% | |
| Physical Form | Crystalline Powder or Solid | [2][3] |
Anticipated Spectroscopic Characterization
While a specific spectrum for the (1S,2R) isomer is not publicly available, its spectroscopic profile can be reliably predicted based on its structure and data from related diastereomers.[2][4]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Key expected signals include a prominent singlet at approximately δ 1.4 ppm corresponding to the nine equivalent protons of the Boc group's tert-butyl moiety. The ethyl ester group will present as a triplet around δ 1.2-1.3 ppm (CH₃) and a quartet around δ 4.1-4.2 ppm (OCH₂).[4] Protons on the cyclopentane ring and the N-H proton will appear as more complex multiplets.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Distinct signals for the carbonyl carbons of the ester (~172-176 ppm) and the Boc-carbamate (~155 ppm) are expected.[2] The quaternary carbon of the Boc group should appear around 80-82 ppm.
-
IR (Infrared Spectroscopy): The spectrum will be dominated by strong C=O stretching vibrations. The ester carbonyl typically absorbs around 1720-1740 cm⁻¹, while the carbamate carbonyl of the Boc group appears at a lower frequency, around 1680-1700 cm⁻¹.[2][4] A peak corresponding to N-H stretching should also be visible around 3350 cm⁻¹.[2]
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at an m/z of 258.17.
Strategic Synthesis and Purification
Retrosynthetic Rationale
The most direct synthetic route to the title compound involves the Boc-protection of the corresponding free amine, Ethyl (1S,2R)-2-aminocyclopentanecarboxylate. This precursor is often available as a hydrochloride salt.[5][6] The key transformation is the nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).
Detailed Experimental Protocol
This protocol describes a standard, reliable method for the synthesis of this compound.
Objective: To protect the primary amine of Ethyl (1S,2R)-2-aminocyclopentanecarboxylate hydrochloride with a Boc group.
Materials:
-
Ethyl (1S,2R)-2-aminocyclopentanecarboxylate hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for elution
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl (1S,2R)-2-aminocyclopentanecarboxylate hydrochloride (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the resulting suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. Rationale: The first equivalent of base neutralizes the hydrochloride salt to free the amine, while the second equivalent acts as a base to scavenge the acid generated during the reaction.
-
Boc Anhydride Addition: While maintaining the temperature at 0 °C, add a solution of Boc₂O (1.1 eq) in a small amount of DCM dropwise over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Application in Medicinal Chemistry and Drug Discovery
The Role as a Constrained Peptidomimetic
In drug discovery, small molecules that mimic the structure of peptides (peptidomimetics) are highly valuable. The rigid cyclopentane backbone of the title compound serves this purpose effectively.[5] It can lock a portion of a drug molecule into a specific bioactive conformation, which can lead to:
-
Increased Potency: By pre-organizing the molecule for optimal binding, reducing the entropic cost.
-
Enhanced Selectivity: A rigid structure is less likely to bind to off-target proteins.
-
Improved Metabolic Stability: The non-natural amino acid scaffold is often resistant to degradation by proteases, leading to a longer half-life in the body.
Workflow: From Chiral Building Block to Active Pharmaceutical Ingredient (API)
The compound is an intermediate, not a final drug. Its utility lies in its role within a broader synthetic workflow. The Boc-protected amine and the ethyl ester provide orthogonal handles for sequential chemical reactions, a cornerstone of modern combinatorial chemistry and drug development.[7]
Caption: A generalized workflow illustrating the use of the title compound in drug synthesis.
Therapeutic Targets
The structural motif derived from this building block is particularly prevalent in the development of enzyme inhibitors. Its defined stereochemistry makes it invaluable for creating molecules that fit precisely into the active sites of enzymes.[5] Documented applications include its use as a chiral starting material for:
-
Protease Inhibitors: Crucial for treating viral diseases (e.g., HIV, Hepatitis C) and other conditions.
-
Antiviral Agents: The rigid scaffold can be used to mimic the transition state of enzyme-catalyzed reactions in viral replication.[5]
-
Peptidomimetics: For a wide range of targets where a specific peptide conformation is required for activity.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its combination of conformational rigidity, defined stereochemistry, and orthogonal protecting groups provides a robust platform for the synthesis of complex and highly specific therapeutic agents. As the demand for molecules with improved pharmacokinetic and pharmacodynamic profiles grows, the application of such sophisticated, non-natural building blocks will continue to be a cornerstone of successful drug discovery programs.
References
-
CRO Splendid Lab Pvt. Ltd. This compound. [Link]
-
Vite-Cat. (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate. [Link]
-
Brand, S. et al. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journal of Organic Chemistry, 8, 86-93. [Link]
-
Pharmaffiliates. Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate. [Link]
-
MySkinRecipes. Ethyl (1S,2R)-2-Aminocyclopentane-1-Carboxylate Hydrochloride. [Link]
-
Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085-2093. [Link]
-
PubChem. Ethyl cyclopentanecarboxylate. [Link]
-
PubChem. Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. [Link]
-
NIST. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. [Link]
-
Fisher Scientific. Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride, 99% 250 mg. [Link]
-
Semantic Scholar. An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. [Link]
-
ACS Publications. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. [Link]
- Google Patents. Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 298392500 [thermofisher.com]
- 4. (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate (143617-95-2) for sale [vulcanchem.com]
- 5. Ethyl (1S,2R)-2-Aminocyclopentane-1-Carboxylate Hydrochloride [myskinrecipes.com]
- 6. Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate: A Strategic Guide to Procurement, Quality Control, and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate is a conformationally constrained chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid cyclopentyl scaffold, combined with the synthetically versatile Boc-protected amine and ethyl ester functionalities, makes it a valuable intermediate for constructing novel therapeutics, particularly peptidomimetics and protease inhibitors. This guide provides a comprehensive technical overview for professionals in the field, covering the commercial supplier landscape, critical quality control parameters for procurement, and a discussion of established synthetic strategies. The objective is to equip researchers with the necessary knowledge to strategically source or synthesize this key intermediate, ensuring project timelines and scientific integrity are maintained.
The Role and Significance in Medicinal Chemistry
The design of small molecule drugs often involves creating molecules that can adopt a specific three-dimensional conformation to bind effectively to a biological target. Flexible, linear molecules can pay a significant entropic penalty upon binding, as they must "freeze" into the correct shape. The use of rigid scaffolds, such as the cyclopentane ring in this compound, pre-organizes the appended functional groups into a defined spatial orientation. This can lead to:
-
Enhanced Potency: Reduced entropic cost of binding can result in higher affinity for the target protein.
-
Improved Selectivity: The precise positioning of substituents can favor binding to the desired target over off-targets, reducing side effects.
-
Favorable Pharmacokinetic Properties: Constrained structures are often less susceptible to metabolic degradation compared to their acyclic counterparts, potentially leading to improved in-vivo stability.[1]
The (1S,2R) stereochemistry defines a specific cis relationship between the amino and ester groups, a crucial feature for mimicking turns in peptide chains or presenting pharmacophores in a precise geometry. Substituted cyclopentyl compounds are well-established building blocks for a wide array of natural products and other biologically relevant molecules.[2]
Commercial Availability and Supplier Landscape
This compound (CAS No. 1140972-31-1) is commercially available from a range of suppliers specializing in building blocks for research and development. Availability spans from small-scale catalog quantities to semi-bulk requests, though large-scale GMP manufacturing may require custom synthesis contracts.
Table 1: Representative Commercial Suppliers
| Supplier | Purity Specification | CAS Number | Representative Catalog Number |
| Sigma-Aldrich | ≥95% | 1140972-31-1 | AABH3036931D[3] |
| BLD Pharmatech | 97%+ | 1140972-31-1 | BD00768995 |
| Combi-Blocks | >97% | 1140972-31-1 | OR-9321 |
| AA Blocks | >95% | 1140972-31-1 | AABH3036931 |
Note: This table is a representative sample and not exhaustive. Researchers should always verify stock and lead times directly with suppliers.
Critical Procurement and Quality Control Directive
Sourcing a chiral intermediate goes beyond simply finding a supplier. For scientific rigor and reproducibility, a stringent quality control assessment is non-negotiable. As a Senior Application Scientist, my primary directive is to ensure that the material procured is structurally correct, chemically pure, and, most importantly, stereochemically defined.
The Indispensable Certificate of Analysis (CoA)
Never accept a batch of material without a comprehensive, lot-specific Certificate of Analysis. This document is the cornerstone of trustworthiness. Key analytical data to demand and scrutinize are:
-
¹H and ¹³C NMR Spectroscopy: This confirms the molecular structure. The spectra should be clean, with correctly assigned peaks and integrations corresponding to the number of protons. Look for the characteristic tert-butyl singlet of the Boc group around 1.4 ppm and the ethyl ester signals.
-
Mass Spectrometry (MS): Verifies the molecular weight (257.33 g/mol for C13H23NO4).[4]
-
HPLC/UPLC: This is the primary method for assessing chemical purity. A purity level of >97% is generally acceptable for most R&D applications.
-
Chiral HPLC: This is the most critical analysis for this specific molecule. It determines the enantiomeric excess (e.e.), ensuring you have the desired (1S,2R) stereoisomer and not its enantiomer, (1R,2S), or other diastereomers. An e.e. of ≥98% is a standard benchmark for high-quality material.
Logical Flow for Material Acceptance
The following diagram outlines a self-validating workflow for qualifying a new batch of this compound.
Caption: Quality control decision workflow for incoming chiral intermediates.
In-House Synthesis Strategies
While commercial procurement is suitable for many applications, large-scale campaigns or the need for analogues may necessitate in-house synthesis. Synthetic routes typically rely on establishing the key stereocenters through asymmetric reactions.
Retrosynthetic Analysis
A common approach involves the asymmetric reduction of a cyclic enamine or the resolution of a racemic intermediate. The synthesis can be traced back to simple, commercially available starting materials like diethyl adipate.
Caption: Retrosynthetic pathway from target molecule to simple starting materials.
Exemplary Experimental Protocol
The following protocol is a generalized procedure based on established chemical transformations, such as the Dieckmann condensation and asymmetric hydrogenation.[5]
Step 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate
-
To a suspension of sodium ethoxide (1.0 eq) in dry toluene, add diethyl adipate (1.0 eq) dropwise at a temperature to maintain a gentle reflux.[5]
-
Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench with aqueous hydrochloric acid until the solution is acidic (pH ~2-3).
-
Separate the organic layer, extract the aqueous layer with toluene, and combine the organic phases.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield ethyl 2-oxocyclopentanecarboxylate as a colorless oil.
Step 2: Asymmetric Synthesis of the Boc-protected Amine
-
Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) and a chiral amine (e.g., (S)-(-)-α-methylbenzylamine, 1.1 eq) in dry toluene. Add a catalytic amount of p-toluenesulfonic acid.
-
Heat to reflux with a Dean-Stark trap to remove water, driving the formation of the enamine intermediate.
-
After cooling, transfer the solution to a suitable pressure vessel. Add a chiral hydrogenation catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand).
-
Pressurize the vessel with H₂ gas (e.g., 50-100 psi) and stir at room temperature for 12-24 hours.
-
Upon reaction completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
The resulting diastereomeric amine can be debenzylated (e.g., via hydrogenolysis with Pd/C) and subsequently protected.
-
Dissolve the free amine in dichloromethane and add triethylamine (1.5 eq). Cool to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with aqueous acid, bicarbonate solution, and brine. Dry the organic layer and concentrate.
-
Purify the final product by column chromatography on silica gel to yield this compound.
Conclusion
This compound is a commercially accessible and synthetically valuable building block for modern drug discovery. While readily available from multiple suppliers, researchers and procurement specialists must exercise due diligence by demanding and rigorously interpreting comprehensive analytical data, with a particular focus on stereochemical purity confirmed by chiral HPLC. For large-scale needs, established synthetic routes offer a reliable path for in-house production. A thorough understanding of both procurement and synthesis ensures a consistent supply of high-quality material, thereby safeguarding the integrity and accelerating the progress of drug development programs.
References
-
Title: Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: ETHYL CIS-2-AMINO-1-CYCLOPENTANE CARBOXYLATE HCL (CAS No. 142547-15-7) Suppliers. Source: ChemicalRegister.com URL: [Link]
-
Title: Order : ETHYL (1R,2S)-2-(BOC-AMINO)CYCLOPENTANECARBOXYLATE. Source: ChemUniverse URL: [Link]
-
Title: (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate - 143617-95-2. Source: Chemspace URL: [Link]
-
Title: Glucagon-like peptide 1 (7-37) GLP-1 | CAS 106612-94-6. Source: JPT URL: [Link]
-
Title: An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. Source: Semantic Scholar URL: [Link]
-
Title: Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Source: MDPI URL: [Link]
- Title: Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
-
Title: Cyclobutanes in Small‐Molecule Drug Candidates. Source: National Center for Biotechnology Information (PMC) URL: [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | 1140972-31-1 [sigmaaldrich.com]
- 4. (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate (143617-95-2) for sale [vulcanchem.com]
- 5. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
The Strategic Importance of the Boc Group in Synthesis
An In-depth Technical Guide to the Core Characteristics of Boc-Protected Amino Esters
For professionals in chemical research and drug development, a deep, functional understanding of the tools of the trade is paramount. Among the most fundamental of these are the protected amino acids that form the building blocks of peptides and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group, in particular, represents a cornerstone of modern synthetic chemistry. This guide provides an in-depth exploration of the synthesis, characteristics, and applications of Boc-protected amino esters, moving beyond simple recitation of facts to explain the causality behind the protocols and the logic of their application.
The primary role of any protecting group is to temporarily mask a reactive functional group, preventing it from interfering with reactions elsewhere in the molecule.[] The Boc group is one of the most widely used protecting groups for amines due to a unique combination of properties that make it exceptionally versatile, particularly in the context of peptide synthesis.[2][3]
Introduced in the late 1950s, the Boc group quickly found favor for its stability under a wide range of conditions, yet its susceptibility to clean removal under specific, mild acidic conditions.[2] This duality is the key to its utility. Specifically, the Boc group is stable towards most nucleophiles and bases, a critical feature that allows for the use of base-labile protecting groups on other parts of the molecule in an "orthogonal" protection strategy.[4] For instance, in peptide synthesis, the α-amino group can be protected with Boc (acid-labile) while a side-chain functional group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group (base-labile), allowing for selective deprotection and modification.[4]
The ester functional group, when combined with N-α-Boc protection, provides a ready handle for forming the first covalent bond to a solid-phase resin in peptide synthesis or for solution-phase coupling reactions. Understanding the synthesis and properties of these bifunctional building blocks is therefore essential for any scientist working in this area.
Synthesis and Purification of Boc-Protected Amino Esters
The preparation of a Boc-protected amino ester is a two-stage process: first, the protection of the amino group of the free amino acid, followed by the esterification of the carboxylic acid.
N-α-Boc Protection of Amino Acids
The most common and efficient method for the introduction of the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base.[4]
Causality of Reagent Choice:
-
(Boc)₂O: This reagent is a stable, crystalline solid that is easy to handle. It acts as an excellent electrophile. The reaction is driven by the formation of a stable carbamate and the release of tert-butanol and carbon dioxide as byproducts.
-
Base: A base is required to deprotonate the amino group, rendering it nucleophilic enough to attack the carbonyl carbon of (Boc)₂O.[5] The choice of base and solvent system can be adapted to the solubility of the starting amino acid. Common systems include sodium hydroxide in an aqueous/organic solvent mixture (like dioxane or acetone) or an organic base like triethylamine (Et₃N) in an organic solvent.[4][6]
Mechanism of Boc Protection:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group attacks one of the carbonyl carbons of (Boc)₂O, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to the stable products of tert-butanol and CO₂.[5][7]
Caption: Mechanism of Boc protection of an amino group.
Experimental Protocol: Synthesis of Boc-L-Alanine
This protocol is a self-validating system. The pH control during the reaction and the final characterization ensure the integrity of the process.
-
Dissolution: Dissolve L-Alanine (1 equivalent) in a 1:1 mixture of dioxane and water. Add triethylamine (2.5 equivalents). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Add water to the residue and wash with a non-polar solvent like ethyl acetate or ether to remove unreacted (Boc)₂O and the oxime by-product if BOC-ON was used.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1N HCl or citric acid solution. The product will precipitate out of the solution.
-
-
Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Characterization: Confirm the identity and purity of the product using NMR spectroscopy, mass spectrometry, and melting point analysis.
Esterification of N-α-Boc-Amino Acids
With the amino group protected, the carboxylic acid can be converted to an ester. A common application is the synthesis of methyl or ethyl esters for solution-phase synthesis, or benzyl esters for solid-phase synthesis.
Causality of Method Choice:
-
For simple alkyl esters (e.g., Methyl, Ethyl): Reaction with the corresponding alcohol in the presence of a catalyst is common. Thionyl chloride (SOCl₂) in methanol is a classic method for preparing methyl esters.[8] An alternative, milder method involves using trimethylchlorosilane (TMSCl) in methanol.[8]
-
For esters sensitive to strong acid (e.g., Benzyl, tert-Butyl): Carbodiimide-mediated coupling is preferred to avoid premature deprotection of the Boc group or other acid-sensitive functionalities. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) are effective.[9]
Experimental Protocol: Synthesis of Boc-L-Alanine Methyl Ester
-
Dissolution: Dissolve Boc-L-Alanine (1 equivalent) in anhydrous methanol.
-
Reagent Addition: Cool the solution to 0 °C and slowly add trimethylchlorosilane (TMSCl, 1.5 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The product can be purified by column chromatography on silica gel if necessary.
-
Characterization: Verify the structure and purity by NMR and mass spectrometry.
Core Physicochemical Characteristics
The physical properties of Boc-protected amino esters directly influence their handling, purification, and reactivity.
| Property | Description | Practical Implication |
| Solubility | Generally soluble in a wide range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). Poorly soluble in water and non-polar solvents like hexanes. | This solubility profile facilitates their use in a variety of reaction conditions and simplifies purification by extraction and chromatography. |
| Crystallinity | Many Boc-amino acids and their simple esters are crystalline solids with well-defined melting points.[] This allows for effective purification by recrystallization. | High purity levels can be achieved without resorting to chromatography, which is advantageous for large-scale synthesis. |
| Stability | The Boc group is stable to basic conditions, catalytic hydrogenation (in contrast to the Cbz group), and many nucleophiles.[4][] It is, however, sensitive to strong acids. | This stability profile is the basis for its use in orthogonal protection schemes, a cornerstone of modern peptide synthesis.[4] |
| Spectroscopic Data | ¹H NMR: The nine protons of the tert-butyl group appear as a characteristic singlet at ~1.4 ppm. ¹³C NMR: The quaternary carbon of the tert-butyl group appears around 80 ppm. IR: A characteristic C=O stretch for the carbamate is observed around 1690-1720 cm⁻¹. | These spectral features provide a straightforward method for confirming the presence of the Boc group and for monitoring its removal during deprotection steps. |
The Lability of the Boc Group: Controlled Deprotection
The defining characteristic of the Boc group is its facile removal under acidic conditions.[11] This deprotection is a critical step in multi-step syntheses, particularly in the iterative cycle of solid-phase peptide synthesis.
Mechanism of Acid-Catalyzed Deprotection:
The deprotection proceeds through a mechanism that leverages the stability of the tertiary carbocation formed from the tert-butyl group.[7][12]
-
Protonation: The carbonyl oxygen of the carbamate is protonated by a strong acid, such as trifluoroacetic acid (TFA).[5]
-
Carbocation Formation: The protonated intermediate fragments, leading to the loss of a stable tert-butyl carbocation and the formation of an unstable carbamic acid.[5][12]
-
Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing carbon dioxide and the free amine.[5][7]
-
Protonation of Amine: Under the acidic conditions, the newly liberated amine is protonated, typically forming an ammonium salt (e.g., a TFA salt).[12][13]
Caption: Mechanism of Boc deprotection using strong acid.
Common Deprotection Reagents and Conditions:
| Reagent/Condition | Typical Concentration | Advantages | Disadvantages & Mitigation |
| Trifluoroacetic Acid (TFA) in DCM | 25-50% v/v | Fast, efficient, and volatile, making it easy to remove.[14] | The generated tert-butyl cation can cause side reactions (alkylation) with sensitive residues like Tryptophan and Methionine.[11][15] Mitigation: Use of scavengers (e.g., triisopropylsilane, water, anisole). |
| HCl in an organic solvent | 4M in Dioxane or Methanol | Inexpensive and effective. | Can be corrosive and less volatile than TFA. |
| Aqueous Phosphoric Acid | Varies | Environmentally benign and mild, offering good selectivity.[4] | May not be suitable for all substrates; reaction times can be longer. |
| Lewis Acids (e.g., AlCl₃, TMSI) | Stoichiometric amounts | Can offer high selectivity, especially when other acid-labile groups are present.[11] | Stoichiometric nature generates more waste; requires strictly anhydrous conditions. |
The Critical Role of Scavengers:
The tert-butyl carbocation generated during deprotection is a reactive electrophile.[15] It can alkylate nucleophilic side chains, particularly the indole ring of tryptophan and the thioether of methionine. To prevent these side reactions, "scavengers" are added to the deprotection cocktail to trap the carbocation.[11] The choice of scavenger is dictated by the amino acids present in the sequence.
Application in Boc-SPPS: A Workflow Perspective
The primary application of Boc-protected amino esters is in solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield.[] In the Boc/Bzl SPPS strategy, the N-α-amino group is temporarily protected with the Boc group, while side-chain functional groups are protected with more acid-stable groups like benzyl (Bzl) esters or ethers.[14] The final cleavage from the resin and removal of all side-chain protecting groups is typically achieved with strong, anhydrous acids like hydrogen fluoride (HF).[17]
The Boc-SPPS Cycle:
The synthesis of a peptide on a solid support using the Boc strategy follows a repetitive cycle.
Caption: A typical cycle in Boc-based solid-phase peptide synthesis.
This iterative process of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled.[14] The choice of Boc-protected amino esters as the building blocks is central to the success of this strategy, enabling the efficient and controlled construction of complex peptide molecules.
Conclusion
Boc-protected amino esters are more than just reagents; they are precision tools that enable complex molecular construction. Their key characteristics—stability to base, lability to acid, and predictable reactivity—provide chemists with a robust system for the synthesis of peptides and other nitrogen-containing compounds. A thorough understanding of the principles governing their synthesis, purification, and deprotection, as detailed in this guide, is essential for any researcher aiming to leverage these powerful building blocks to their full potential in the laboratory and in the development of new therapeutics.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Digital Commons at Buffalo State. Synthesis of Library of N-t-boc Amino ester. [Link]
- Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
New Journal of Chemistry (RSC Publishing). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
ACS Publications. The Journal of Organic Chemistry Vol. 91 No. 2. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
ACS Publications. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. [Link]
-
RSC Publishing. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]
-
RSC Publishing. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]
-
PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
PubMed Central. Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. [Link]
-
ResearchGate. Synthetic pathway for Boc‐protected amino acids. R¹=H. A) Classic.... [Link]
-
University of Louisville. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
ACS Publications. Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. [Link]
-
ResearchGate. Deprotection of a Primary Boc Group under Basic Conditions. [Link]
-
PubMed Central. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
Sources
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. peptide.com [peptide.com]
- 14. chempep.com [chempep.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 17. Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis - Oreate AI Blog [oreateai.com]
The Cyclopentane Core: An In-depth Technical Guide to Enantiomerically Pure Building Blocks in Modern Drug Discovery
Abstract
The cyclopentane ring, a ubiquitous scaffold in a vast array of natural products and biologically active molecules, represents a cornerstone in contemporary medicinal chemistry. Its unique conformational properties and ability to present substituents in a well-defined three-dimensional space make it a privileged motif in the design of novel therapeutics. However, the true potential of cyclopentane-based drugs is unlocked only through precise control of their stereochemistry. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, application, and analysis of enantiomerically pure cyclopentane building blocks. We will delve into the core strategies for accessing these chiral synthons, including enzymatic kinetic resolution, asymmetric organocatalysis, and the strategic use of the chiral pool. Through detailed protocols, mechanistic insights, and case studies of FDA-approved drugs, this guide aims to equip the reader with the practical knowledge and theoretical understanding necessary to leverage the power of enantiopure cyclopentanes in their own research endeavors.
The Significance of Chirality in Cyclopentane-Based Drug Design
The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure. For molecules containing one or more stereocenters, such as substituted cyclopentanes, different enantiomers and diastereomers can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even detrimental. Therefore, the ability to synthesize and utilize enantiomerically pure building blocks is not merely an academic exercise but a critical requirement for the development of safe and effective medicines.
The cyclopentane ring, with its non-planar "envelope" and "twist" conformations, provides a rigid scaffold that can position functional groups in precise orientations for optimal interaction with biological targets like enzymes and receptors. This conformational rigidity, coupled with the defined stereochemistry of its substituents, allows for the fine-tuning of a drug's potency, selectivity, and pharmacokinetic properties.
Strategic Approaches to Enantiomerically Pure Cyclopentane Building Blocks
The synthesis of enantiomerically pure cyclopentanes can be broadly categorized into three main strategies: enzymatic kinetic resolution, asymmetric synthesis, and the chiral pool approach. The choice of strategy often depends on the desired substitution pattern, scalability, and the availability of starting materials.
Enzymatic Kinetic Resolution: Harnessing Nature's Catalysts
Enzymatic kinetic resolution (EKR) is a powerful and environmentally benign method that utilizes the inherent stereoselectivity of enzymes, most commonly lipases, to resolve a racemic mixture of cyclopentane derivatives. In a typical EKR, one enantiomer of the racemate reacts at a significantly faster rate than the other, allowing for the separation of the unreacted enantiomer and the product in high enantiomeric purity.
Causality in Experimental Choices: The choice of enzyme, acyl donor, and solvent are critical variables that dictate the efficiency and enantioselectivity of the resolution. Lipases, such as Candida antarctica lipase B (CAL-B), are frequently employed due to their broad substrate scope and high stereoselectivity. Vinyl acetate is a common acyl donor as the liberated vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward. The solvent choice can influence enzyme activity and enantioselectivity; for instance, less polar solvents like tert-butyl methyl ether (TBME) or hexane are often preferred.[1]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic 2-Substituted Cyclopentanol [1]
This protocol describes a general procedure for the kinetic resolution of a racemic 2-substituted cyclopentanol via acylation catalyzed by an immobilized lipase.
Materials:
-
Racemic 2-substituted cyclopentanol
-
Immobilized Lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., Diethyl ether or Diisopropyl ether)
-
Standard laboratory glassware and magnetic stirrer
-
Analytical equipment for monitoring the reaction (e.g., Chiral GC or HPLC)
Procedure:
-
To a solution of the racemic 2-substituted cyclopentanol (1.0 eq) in the chosen anhydrous organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Add vinyl acetate (1.5-2.0 eq) to the reaction mixture.
-
Stir the suspension at a controlled temperature (e.g., room temperature or 30-40 °C) and monitor the reaction progress by periodically taking aliquots and analyzing them by chiral GC or HPLC.
-
The reaction is typically stopped at or near 50% conversion to obtain both the unreacted alcohol and the acylated product in high enantiomeric excess (ee).
-
Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed with a solvent and reused.
-
The filtrate, containing the unreacted enantiomer of the alcohol and the acylated enantiomer, is then concentrated under reduced pressure.
-
The two enantiomerically enriched compounds can be separated by column chromatography.
Data Presentation:
| Substrate | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee of Alcohol (%) | ee of Ester (%) | E-value |
| rac-cis-2-cyanocyclopentanol | Lipase PS | Vinyl Acetate | Diethyl Ether | 24 | 51 | >99 | 98 | >200 |
| rac-trans-2-cyanocyclopentanol | Novozym 435 | Vinyl Acetate | Diisopropyl Ether | 6 | 50 | >99 | >99 | >200 |
Table 1: Representative data for the lipase-catalyzed kinetic resolution of 2-substituted cyclopentanols. Data adapted from reference[1].
Diagram of Enzymatic Kinetic Resolution Workflow:
Sources
A Senior Application Scientist's Guide to Chiral Pool Synthesis Using Cyclopentane Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The three-dimensional architecture of a molecule is a critical determinant of its biological function. In drug development, isolating a single desired enantiomer is not merely an academic exercise but a regulatory and safety imperative.[1][2] Chiral pool synthesis, a strategy that utilizes readily available, enantiomerically pure natural products as starting materials, offers a robust and economically viable route to complex molecular targets.[3][4] This guide provides an in-depth technical exploration of chiral pool synthesis with a specific focus on the cyclopentane framework—a privileged scaffold found in numerous bioactive natural products and pharmaceuticals. We will dissect the strategic considerations, showcase key transformations through case studies of prostaglandins and carbocyclic nucleosides, and provide actionable protocols grounded in established, authoritative literature.
The Imperative of Chirality in Drug Design
The stereochemical configuration of a drug candidate dictates its interaction with chiral biological targets like enzymes and receptors.[2] Consequently, enantiomers of a chiral drug can exhibit widely different pharmacological, metabolic, and toxicological profiles.[2][5] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle.[5] Recognizing this, regulatory bodies such as the U.S. Food and Drug Administration (FDA) issued guidelines in 1992, mandating the characterization and control of stereoisomers in pharmaceutical products.[1][2] This has driven the chemical sciences to develop efficient methods for asymmetric synthesis, among which the chiral pool approach remains a cornerstone strategy.
Situating Chiral Pool Synthesis: A Strategic Overview
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. The primary strategies to achieve this are:
-
Asymmetric Catalysis: Employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
-
Chiral Auxiliaries: A chiral moiety is temporarily attached to an achiral substrate to direct a stereoselective transformation.
-
Chiral Pool Synthesis: Utilizes naturally occurring, enantiopure compounds as starting materials, where the inherent chirality is transferred to the final product.
The chiral pool approach is particularly powerful when the target molecule's stereochemical centers and carbon framework bear a resemblance to an abundant natural product, such as a carbohydrate, amino acid, or terpene.[3][4][6]
The Logic of Chiral Pool Synthesis
This strategy leverages nature's vast repository of enantiomerically pure compounds. The core principle is to convert these readily available starting materials into more complex, high-value target molecules through a series of chemical transformations that preserve the original stereochemical integrity.
Diagram: The Chiral Pool Synthesis Workflow
The following diagram illustrates the conceptual flow of a typical chiral pool synthesis campaign.
Caption: From natural source to final product.
The Cyclopentane Motif: A Privileged Scaffold
The five-membered carbocyclic ring of cyclopentane is a recurring structural motif in a vast array of biologically significant molecules, including prostaglandins, carbocyclic nucleosides, and various terpenes.[7] Its prevalence makes it a high-value target in drug discovery. Chiral, highly functionalized cyclopentane derivatives are therefore powerful intermediates in synthetic chemistry.[8][9] Nature provides several entry points to such structures, most notably through the chemical manipulation of carbohydrates and certain terpenes.[10][11]
Case Study: Prostaglandin Synthesis via the Corey Lactone
Prostaglandins are lipid compounds with diverse physiological effects, making them and their analogs important therapeutic agents.[12] The seminal work of E.J. Corey established a convergent and stereocontrolled synthesis of prostaglandins, which hinges on a key chiral cyclopentane intermediate known as the Corey lactone.[13][14] This intermediate serves as a versatile scaffold for the introduction of the two characteristic side chains of the prostaglandin family.[15]
Synthetic Strategy Overview
A common and effective approach to the Corey lactone begins with a Diels-Alder reaction, a powerful tool for forming six-membered rings with controlled stereochemistry.[16] Subsequent transformations, including a Baeyer-Villiger oxidation, are used to contract the six-membered ring to the desired five-membered lactone framework, meticulously setting the required stereocenters.
Diagram: Simplified Retrosynthesis of Prostaglandin F₂α
Caption: Deconstructing PGF₂α back to simple starting materials.
Key Experimental Protocol: Baeyer-Villiger Oxidation for Lactone Formation
The Baeyer-Villiger oxidation is the cornerstone of this approach, converting a bicyclic ketone into the corresponding lactone, thereby forming the core of the target intermediate.
Objective: To convert a bicyclic ketone precursor to the Corey lactone derivative via regioselective oxygen insertion.
Methodology:
-
Dissolution: The bicyclic ketone starting material (1.0 eq) is dissolved in a buffered solution of dichloromethane (CH₂Cl₂) and sodium bicarbonate (NaHCO₃). The bicarbonate buffer is critical to neutralize the acidic byproduct of the reaction, preventing acid-catalyzed side reactions.
-
Reagent Addition: meta-Chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) is added portionwise to the solution at 0 °C. The choice of m-CPBA is based on its efficacy and relative safety for this transformation. The reaction is maintained at low temperature to control the exothermic nature of the oxidation and enhance regioselectivity.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is quenched by the addition of a saturated sodium sulfite (Na₂SO₃) solution to destroy excess peroxide. The organic layer is separated, washed sequentially with saturated NaHCO₃ solution and brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure lactone.
This transformation's success relies on the migratory aptitude of the adjacent carbon atoms, which reliably leads to the desired regiochemical outcome and the formation of the lactone ring.
Case Study: Synthesis of Carbovir, an Antiviral Agent
Carbovir is a carbocyclic nucleoside analogue that, after conversion to its triphosphate form, acts as a potent inhibitor of HIV reverse transcriptase.[17] Its synthesis is another prime example of chiral pool strategy, often starting from the versatile bicyclic lactam known as the Vince lactam, which can be resolved into its separate enantiomers.[18]
Synthetic Strategy Overview
The synthesis hinges on using the enantiomerically pure lactam to construct the cyclopentene ring with the correct absolute stereochemistry for the hydroxyl and aminomethyl groups. The purine base is then constructed onto this chiral cyclopentene scaffold.
Key Experimental Protocol: Nucleobase Installation
Objective: To couple the purine base (e.g., 6-chloropurine) to the chiral cyclopentene amine scaffold.
Methodology:
-
Scaffold Preparation: The chiral cyclopentenylamine intermediate (1.0 eq), derived in several steps from the resolved Vince lactam, is dissolved in an appropriate solvent such as n-butanol.
-
Base Addition: 6-Chloropurine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA, 1.5 eq) are added to the solution. The TEA serves to scavenge the HCl that is generated during the reaction.
-
Reaction: The mixture is heated to reflux and maintained for several hours until TLC analysis indicates the completion of the reaction. The nucleophilic substitution of the chloride on the purine ring by the amine is a classic SₙAr (Nucleophilic Aromatic Substitution) reaction.
-
Workup and Purification: Upon cooling, the reaction mixture is concentrated in vacuo. The residue is then purified by column chromatography on silica gel to afford the coupled carbocyclic nucleoside precursor.
-
Final Conversion: The 6-chloro group is then typically converted to the desired amino group (to form the guanine analogue) via reaction with ammonia or a protected ammonia equivalent, followed by deprotection steps to yield Carbovir.[17]
Data Summary and Considerations
The efficiency of chiral pool synthesis is often evaluated by overall yield and the preservation of enantiomeric purity.
| Transformation | Target System | Typical Yields | Key Stereocontrol Element | Reference |
| Baeyer-Villiger Oxidation | Prostaglandin Precursor | 75-90% | Migratory aptitude in ketone | Corey et al. |
| Nucleobase Coupling | Carbovir Synthesis | 60-80% | SₙAr on chiral amine | Vince et al.[18] |
| Diels-Alder Cycloaddition | Prostaglandin Precursor | 85-95% | Endo selectivity | Corey et al.[16] |
Causality Behind Experimental Choices:
-
Protecting Groups: Throughout these syntheses, the judicious use of protecting groups is paramount. For instance, hydroxyl groups are often protected as silyl ethers (e.g., TBDMS) due to their stability across a range of reaction conditions and their selective removal with fluoride reagents.
-
Solvent Choice: The choice of solvent can dramatically influence reaction rates and selectivity. Aprotic solvents like dichloromethane or THF are common in anhydrous reactions, while polar protic solvents like butanol may be used for higher-temperature nucleophilic substitutions.
-
Purification: Flash column chromatography is the workhorse for purification in these multi-step syntheses. The choice of eluent system (e.g., ethyl acetate/hexanes) is optimized to achieve separation between the desired product and any side products or unreacted starting materials.
Conclusion and Future Outlook
Chiral pool synthesis using cyclopentane derivatives remains a highly relevant and powerful strategy in the synthesis of complex, biologically active molecules. By leveraging the stereochemically defined scaffolds provided by nature, chemists can bypass the need for developing de novo asymmetric reactions, often leading to more efficient and scalable routes. The syntheses of prostaglandins and Carbovir are classic demonstrations of this principle, showcasing how fundamental organic reactions can be orchestrated to build molecular complexity with precise stereochemical control. As new natural products are discovered and novel enzymatic and chemical methods for their transformation are developed, the utility and scope of the chiral pool will only continue to expand, providing innovative solutions for the drug development challenges of tomorrow.
References
-
A. A. Clayden, N. Greeves, S. Warren, Organic Chemistry, 2nd ed. (Oxford University Press, 2012). [Link]
-
McConnell, O., et al. (2011). The Significance of Chirality in Drug Design and Development. Vertex Pharmaceuticals. [Link]
-
L. A. Nguyen, H. He, C. Pham-Huy. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science. [Link]
-
I. Agranat, H. Caner, J. Caldwell. (2002). Putting chirality to work: the strategy of chiral switching. Nature Reviews Drug Discovery. [Link]
-
E. J. Corey, X-M. Cheng. (1995). The Logic of Chemical Synthesis. Wiley. [Link]
-
K. C. Nicolaou, E. J. Sorensen. (1996). Classics in Total Synthesis. Wiley-VCH. [Link]
-
H. O'Hagan. (2000). The Polyketide Metabolites. Natural Product Reports. [Link]
-
J. Mann. (1994). Chemical Aspects of Biosynthesis. Oxford University Press. [Link]
-
R. Vince. (2006). Synthesis of Carbovir and Abacavir from a Carbocyclic Precursor. Current Protocols in Nucleic Acid Chemistry. [Link]
-
E. J. Corey, et al. (1969). Total Synthesis of Prostaglandins F2α and E2 (dl) via a Bicyclo[2.2.1]heptane Intermediate. Journal of the American Chemical Society. [Link]
-
N. Chida, T. Sato. (2012). Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. Elsevier. [Link]
-
T. Hudlicky, J. W. Reed. (2007). The Way of Synthesis: Evolution of Design and Methods for Natural Products. Wiley-VCH. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of chiral, highly functionalized cyclopentanes and its application to the synthesis of prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. sci-hub.pl [sci-hub.pl]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of Ethyl (1S,2R)-2-(Boc-amino)cyclopentanecarboxylate in Advanced Peptide Synthesis
Introduction: The Role of Conformational Constraint in Peptide Design
In the landscape of modern drug development and chemical biology, the ability to control the three-dimensional structure of synthetic peptides is paramount. Unstructured, linear peptides are often susceptible to proteolytic degradation and may exhibit low receptor affinity due to high conformational flexibility. The introduction of conformationally constrained amino acid analogues is a powerful strategy to overcome these limitations.
Ethyl (1S,2R)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate is a non-canonical β-amino acid derivative that serves as a valuable building block for this purpose. Its rigid cyclopentane backbone imposes significant conformational restrictions upon the peptide chain, pre-organizing it into specific secondary structures such as helices and turns.[1][2][3][4] This pre-organization can lead to enhanced metabolic stability, increased binding affinity, and improved selectivity for biological targets.[5][6][7][8] The (1S,2R) stereochemistry specifies a trans relationship between the amino and carboxyl functionalities, which has been shown to be a potent inducer of stable 12-helical structures in β-peptide oligomers.[4]
This guide provides an in-depth exploration of the strategic use of this building block, detailing the underlying chemical principles and providing robust protocols for its successful incorporation into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS).
I. Physicochemical Profile and Handling
The successful application of any synthetic building block begins with a thorough understanding of its properties. Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate is a stable, solid compound amenable to standard laboratory handling.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₃NO₄ | [9] |
| Molecular Weight | 257.33 g/mol | [9][10] |
| Appearance | White to off-white solid | N/A |
| Protection Scheme | Nα-Boc, Carboxyl-Ethyl Ester | [9][11] |
| Solubility | Soluble in common organic solvents (DMF, DCM, NMP) | N/A |
| Storage | Store at room temperature, sealed and dry. | [10] |
Expert Insight: The compound is supplied with the α-amino group protected by the acid-labile tert-butoxycarbonyl (Boc) group and the carboxylic acid protected as an ethyl ester.[9][] For incorporation into a growing peptide chain via SPPS, the ethyl ester must first be saponified (hydrolyzed) to the free carboxylic acid. This pre-activation step is critical and must be performed prior to initiating peptide coupling protocols.
II. The Rationale for Boc-Based Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this sterically demanding amino acid is best accomplished using the robust chemistry of Boc-based SPPS. The core principle of this methodology relies on a cyclical process of deprotection and coupling, anchored to a solid support.[11][13]
The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme is considered quasi-orthogonal. The temporary Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups (often benzyl-based) and the resin linkage require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage.[13][14]
Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
III. Experimental Protocols
Protocol 1: Saponification of the Ethyl Ester
Causality: Before the amino acid can be coupled to the N-terminus of a resin-bound peptide, its own C-terminal ethyl ester must be hydrolyzed to a free carboxylic acid. This is a prerequisite for activation by coupling reagents.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), 1M aqueous solution
-
Tetrahydrofuran (THF) or Dioxane
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of THF or dioxane in a round-bottom flask.
-
Hydrolysis: Add 1M LiOH solution (1.5 - 2.0 eq) dropwise while stirring at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Remove the organic solvent (THF/dioxane) under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A white precipitate of the free acid should form.
-
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-(1S,2R)-2-aminocyclopentanecarboxylic acid as a solid.
-
Validation: Confirm the structure and purity of the product via ¹H NMR and Mass Spectrometry before proceeding.
Protocol 2: Incorporation into a Peptide Sequence via SPPS
Causality: The cyclopentane ring introduces significant steric bulk around the reacting centers. This steric hindrance can slow down the rate of peptide bond formation, leading to incomplete reactions and deletion sequences.[15] To overcome this, highly efficient coupling reagents are mandatory.[16][17][18]
Recommended Coupling Reagents for Hindered Amino Acids:
| Reagent | Full Name | Class | Key Advantage |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt | Forms highly reactive OAt esters; very low racemization.[15][18] |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Aminium/Uronium Salt | Robust and effective; generates OBt active esters.[18] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Excellent for sterically hindered couplings; less risk of guanidinylation side reactions compared to uronium salts.[15][18] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium/Uronium Salt | Based on Oxyma Pure, which provides high reactivity and suppresses racemization.[15][18] |
Step-by-Step SPPS Methodology: This protocol assumes the synthesis is proceeding on a pre-loaded resin (e.g., Boc-Gly-PAM resin) and the previous amino acid has just been deprotected.
-
Resin State: Start with the peptide-resin containing a free N-terminal amine (as an ammonium salt post-TFA deprotection).
-
Pre-activation (Activation of the Carboxylic Acid):
-
In a separate vessel, dissolve Boc-(1S,2R)-2-aminocyclopentanecarboxylic acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6.0 eq) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically change color. Expert Insight: Pre-activation is crucial. It allows the formation of the highly reactive OAt-ester intermediate before the mixture is introduced to the resin-bound amine, maximizing coupling efficiency.[16]
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the reaction vessel containing the peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. Trustworthiness Check: For a particularly difficult coupling, a "double coupling" strategy is recommended. After the initial 1-2 hour coupling, drain the reaction vessel, and add a fresh solution of pre-activated amino acid for another 1-2 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a qualitative Kaiser test.[19]
-
Expected Result: A negative Kaiser test (beads remain colorless or yellow) indicates the successful consumption of all free primary amines and a complete coupling reaction. A positive test (blue beads) signifies an incomplete reaction, requiring an additional coupling step.
-
-
Washing: After a negative Kaiser test, thoroughly wash the resin to remove excess reagents and byproducts. A typical wash cycle is:
-
DMF (3x)
-
DCM (3x)
-
DMF (3x)
-
-
Cycle Continuation: The resin is now ready for the next cycle, starting with the Nα-Boc deprotection of the newly added cyclopentane amino acid.[11][20]
Caption: Mechanism of HATU-mediated coupling for sterically hindered amino acids.
Protocol 3: Final Cleavage and Deprotection
Causality: The final step in Boc-SPPS involves the simultaneous cleavage of the peptide from the solid support and removal of all side-chain protecting groups. This requires a strong acid cocktail containing scavengers to prevent side reactions with sensitive residues.
Materials:
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Anisole or m-cresol (scavengers)
-
Specialized HF cleavage apparatus
-
Cold diethyl ether
-
Centrifuge
Step-by-Step Methodology: WARNING: This procedure involves extremely hazardous materials (HF) and must be performed by trained personnel in a properly ventilated fume hood using a specialized apparatus.
-
Preparation: Dry the peptide-resin thoroughly under high vacuum.
-
Cleavage Cocktail: In the HF apparatus reaction vessel, add the dried peptide-resin and a scavenger such as anisole (~1 mL per 100 mg of resin).
-
HF Cleavage: Cool the vessel to -10 °C and condense anhydrous HF into it. Stir the mixture at 0 °C for 1-2 hours.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen.
-
Precipitation: Wash the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Isolate the precipitated peptide by centrifugation, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Characterize the final purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC to confirm its identity and purity.
IV. Conclusion and Future Perspectives
This compound is more than just another amino acid derivative; it is a tool for rationally designing molecular architecture. By introducing defined conformational constraints, researchers can craft peptides with superior pharmacological properties. The protocols detailed herein, grounded in the principles of Boc-SPPS and optimized for sterically hindered residues, provide a reliable framework for leveraging this powerful building block. As the demand for stable, high-affinity peptide therapeutics continues to grow, the strategic use of constrained analogues like this cyclopentane derivative will undoubtedly play a pivotal role in the future of drug discovery.
References
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link][21]
-
Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6559-6605. Retrieved from [Link][16]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link][22]
-
Sharma, G., et al. (2017). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. Chemistry - An Asian Journal, 12(15), 1899-1907. Retrieved from [Link][1]
-
Coin, I., et al. (2007). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link][14]
-
Gao, X., et al. (2000). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. Journal of the American Chemical Society, 122(19), 4660-4665. Retrieved from [Link][23]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link][13]
-
Lee, Y., & Lee, Y. S. (2010). Recent development of peptide coupling reagents in organic synthesis. Molecules, 15(1), 1-21. Retrieved from [Link][17]
-
Zheng, H., et al. (2021). Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA. Nucleic Acids Research, 49(1), 18-27. Retrieved from [Link][24]
-
Szymański, P., et al. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 83(15), 8084-8092. Retrieved from [Link][2]
-
Ghadiri, M. R., et al. (1999). A convenient method for synthesis of cyclic peptide libraries. Methods in Enzymology, 317, 3-18. Retrieved from [Link][7]
-
Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis. Retrieved from [Link][8]
-
Vázquez, S., et al. (2012). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry, 77(11), 5036-5047. Retrieved from [Link][3]
-
Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(11), 2309-2318. Retrieved from [Link][4]
-
MySkinRecipes. (n.d.). Ethyl (1R,2R)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate. Retrieved from [Link][10]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link][19]
Sources
- 1. Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bif.wisc.edu [bif.wisc.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]
- 7. A Convenient Method for Synthesis of Cyclic Peptide Libraries | Springer Nature Experiments [experiments.springernature.com]
- 8. Cyclic Peptide Synthesis - Bio-Synthesis [biosyn.com]
- 9. (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate (143617-95-2) for sale [vulcanchem.com]
- 10. Ethyl (1R,2R)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate [myskinrecipes.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. people.uniurb.it [people.uniurb.it]
- 17. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 18. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 19. peptide.com [peptide.com]
- 20. chempep.com [chempep.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. peptide.com [peptide.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Solid-Phase Synthesis with Ethyl (1S,2R)-2-(Boc-amino)cyclopentanecarboxylate
Abstract
The incorporation of conformationally constrained non-natural amino acids into peptides is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance proteolytic stability, modulate receptor affinity, and control secondary structure.[1][2][3] This guide provides a comprehensive technical overview and detailed experimental protocols for utilizing Ethyl (1S,2R)-2-(Boc-amino)cyclopentanecarboxylate, a valuable building block for introducing a rigid cyclopentane scaffold into peptide sequences. We will address the necessary prerequisite activation of the ethyl ester, delve into the principles and practice of Boc-based solid-phase peptide synthesis (SPPS), and provide step-by-step workflows from resin preparation to final peptide cleavage. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the unique structural benefits of this constrained amino acid.
The Building Block: Understanding (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid
The title compound, with its defined (1S,2R) stereochemistry, serves as a β-amino acid analogue. The cyclopentane ring severely restricts the rotational freedom of the peptide backbone, a property that can be exploited to lock a peptide into a bioactive conformation or to explore structure-activity relationships.[4][5] The tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection of the α-amino group, making it perfectly suited for the Boc/Bzl solid-phase synthesis strategy.[1][6][]
A critical consideration for solid-phase synthesis is that the carboxylic acid functional group is required for coupling to the N-terminus of the growing peptide chain. The commercially available building block is an ethyl ester, which must first be hydrolyzed (saponified) to the free carboxylic acid before it can be activated and used in a coupling reaction. This initial deprotection is a mandatory first step.
Protocol 1: Saponification of this compound
This protocol describes the conversion of the ethyl ester to the free carboxylic acid necessary for SPPS.
Rationale: Saponification using a base like lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is a standard and efficient method for hydrolyzing esters without cleaving the acid-sensitive Boc protecting group.
Materials:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Add LiOH·H₂O (1.5 eq) to the solution and stir vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once complete, carefully acidify the reaction mixture to pH ~3-4 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid as a solid or oil.
-
Verify the structure and purity via ¹H NMR and Mass Spectrometry before proceeding to SPPS.
Caption: Saponification workflow to generate the active amino acid.
Core Principles of Boc-Strategy SPPS
While Fmoc/tBu chemistry is prevalent, the Boc/Bzl strategy offers advantages for certain sequences, particularly those prone to aggregation.[8] The cycle is fundamentally different and relies on repetitive treatments with acid for deprotection.
-
Support & Linker: Boc-SPPS traditionally uses polystyrene resins like Merrifield or PAM (phenylacetamidomethyl) resins.[9] The choice depends on whether a C-terminal acid or amide is desired.
-
Nα-Protection: The Boc group is used for temporary N-terminal protection. It is stable to bases but readily cleaved by moderate acids like trifluoroacetic acid (TFA).[6][9]
-
Deprotection: A solution of 25-50% TFA in dichloromethane (DCM) is used to remove the Boc group. This step leaves the N-terminal amine as a protonated trifluoroacetate salt.[9]
-
Neutralization: Before coupling the next amino acid, the protonated amine must be neutralized to the free amine. This is typically achieved using a tertiary base like N,N-diisopropylethylamine (DIEA) in DCM or DMF.[10]
-
Coupling: The incoming Boc-protected amino acid is activated to facilitate amide bond formation. Common activators include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt), or uronium/aminium salts such as HBTU or HATU.[10][11]
-
Final Cleavage: The completed peptide is cleaved from the resin, and side-chain protecting groups are simultaneously removed using a very strong acid, most commonly anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[8][12] This step requires specialized equipment and stringent safety precautions.
Caption: The iterative three-step cycle of Boc-SPPS.
Detailed Experimental Protocols
Protocol 2: Manual Boc-SPPS for Incorporating (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid
This protocol outlines a single coupling cycle for incorporating our target amino acid into a peptide sequence being synthesized on a Merrifield resin (for a C-terminal acid).
Scale: 0.1 mmol Resin: Merrifield resin pre-loaded with the first C-terminal amino acid.
Materials & Reagents:
-
Peptide-resin from previous cycle
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid (from Protocol 1)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Solid-phase reaction vessel with a frit
| Reagent/Step | Volume/Amount | Purpose | Duration |
| Washes (Pre-Deprotection) | |||
| DCM Wash | 3 x 10 mL | Remove residual DMF | 3 x 1 min |
| Boc Deprotection | |||
| Pre-wash | 1 x 10 mL | Equilibrate resin | 1 min |
| Deprotection Solution (50% TFA/DCM) | 10 mL | Cleave N-terminal Boc group | 20 min |
| Washes (Post-Deprotection) | |||
| DCM Wash | 5 x 10 mL | Remove excess TFA | 5 x 1 min |
| DMF Wash | 3 x 10 mL | Prepare for neutralization | 3 x 1 min |
| Neutralization | |||
| Neutralization Solution (5% DIEA/DMF) | 2 x 10 mL | Deprotonate N-terminal amine | 2 x 2 min |
| Washes (Post-Neutralization) | |||
| DMF Wash | 5 x 10 mL | Remove excess DIEA | 5 x 1 min |
| Coupling | |||
| Boc-Cyclopentane-AA (0.5 M in DMF) | 1 mL (5 eq) | Amino Acid Source | 2-4 hours |
| HBTU (0.5 M in DMF) | 1 mL (5 eq) | Activating Agent | |
| DIEA (2 M in NMP) | 0.5 mL (10 eq) | Activation Base | |
| Washes (Post-Coupling) | |||
| DMF Wash | 3 x 10 mL | Remove unreacted reagents | 3 x 1 min |
| DCM Wash | 3 x 10 mL | Prepare for next cycle or storage | 3 x 1 min |
Detailed Procedure:
-
Resin Preparation: Place the peptide-resin in the reaction vessel. Perform the pre-deprotection DCM washes by adding the solvent, agitating for 1 minute, and draining.
-
Boc Deprotection: Add the 50% TFA/DCM solution and agitate for 20 minutes. Drain the solution and perform the post-deprotection washes.
-
Neutralization: Add the 5% DIEA/DMF solution, agitate for 2 minutes, and drain. Repeat once. Perform the post-neutralization DMF washes.
-
Reaction Monitoring (Optional but Recommended): Remove a few resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser (ninhydrin) test. A positive test (blue beads) confirms the presence of a free primary amine, indicating successful Boc deprotection.
-
Coupling: In a separate vial, pre-activate the amino acid by combining the solutions of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid, HBTU, and DIEA. Allow to stand for 2-5 minutes. Add this activation mixture to the neutralized resin.
-
Agitation: Agitate the resin slurry at room temperature for 2-4 hours. The steric bulk of the cyclopentane ring may slow the reaction; extended coupling time is recommended.
-
Monitoring Coupling Completion: Perform a Kaiser test. A negative result (yellow/clear beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.
-
Final Washes: Once coupling is complete, drain the reaction mixture and perform the post-coupling washes. The resin is now ready for the next cycle.
Protocol 3: HF Cleavage of the Final Peptide
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and can cause severe, penetrating burns. This procedure must only be performed by trained personnel in a dedicated, HF-rated chemical fume hood using a specialized HF cleavage apparatus. Proper personal protective equipment (neoprene gloves, face shield, lab coat) is mandatory.
Rationale: HF is a powerful acid capable of cleaving the peptide from most Boc-SPPS resins (like Merrifield and PAM) and removing common benzyl-based side-chain protecting groups simultaneously.[8][12] Scavengers are added to trap reactive carbocations generated during cleavage, preventing side reactions with sensitive residues like Trp, Met, and Cys.
Materials:
-
Dried peptide-resin
-
Anisole (scavenger)
-
Anhydrous Hydrogen Fluoride (HF)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Place the dried peptide-resin (e.g., from 0.1 mmol synthesis) into the reaction vessel of the HF apparatus.
-
Add a scavenger, typically anisole (~1.0 mL).
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Carefully condense anhydrous HF (~10 mL) into the reaction vessel.
-
Stir the mixture at 0 °C for 1 hour.
-
Slowly remove the HF under a stream of nitrogen or by vacuum.
-
The remaining residue contains the crude peptide. Wash it with a small amount of cold diethyl ether to remove the scavenger.
-
Triturate the residue with more cold diethyl ether to precipitate the peptide.
-
Centrifuge the mixture to pellet the crude peptide. Decant the ether.
-
Repeat the ether wash/centrifugation step two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
References
- BenchChem. (2025).
- ChemPep Inc. Boc Solid Phase Peptide Synthesis.
- Sigma-Aldrich. Boc Resin Cleavage Protocol.
- BenchChem. (2025).
- ResearchGate. (n.d.).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis.
- BenchChem. (n.d.). (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- BOC Sciences. Amino Acid Protection & Deprotection Services.
- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid.
- Miranda, L. P., & Alewood, P. F. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
- Amino Acids. (2013). Synthesis of a conformationally constrained δ-amino acid building block. 44(2), 511-8.
- Semantic Scholar. (n.d.). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- BOC Sciences. Solid Phase Chemical Synthesis.
- BOC Sciences. CAS 262280-14-8 (1S,2S,4R)-N-BOC-1-AMINO-2-HYDROXYCYCLOPENTANE-4-CARBOXYLIC ACID METHYL ESTER.
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- MDPI. (n.d.).
- PubMed Central.
- PubMed Central.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of a conformationally constrained δ-amino acid building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Application Notes & Protocols: Ethyl (1S,2R)-2-(Boc-amino)cyclopentanecarboxylate as a Critical Intermediate for Antiviral Drug Synthesis
Abstract
The defined three-dimensional architecture of drug molecules is a cornerstone of modern therapeutics, particularly in the development of antiviral agents where precise interaction with viral enzymes and proteins is paramount for efficacy.[1][2][3] Chiral cyclopentane scaffolds have emerged as privileged structures in this domain, forming the core of numerous potent antiviral drugs.[4][5][6] This guide provides a detailed technical overview of Ethyl (1S,2R)-2-(tert-butyloxycarbonyl-amino)cyclopentanecarboxylate, a high-value chiral building block.[7][8] We will explore its synthesis, purification, and characterization, and provide in-depth protocols for its application in the synthesis of carbocyclic nucleoside analogues, a class of compounds renowned for their antiviral activity against viruses like HIV and influenza.[6][9][10][11][12]
The Strategic Importance of the Chiral Cyclopentane Core
The cyclopentane ring, particularly when substituted with specific stereochemistry, offers a conformationally constrained scaffold that can mimic the furanose ring of natural nucleosides. This structural mimicry allows carbocyclic nucleoside analogues to be recognized and processed by viral polymerases, but their inability to form a 3'-5' phosphodiester bond terminates the growing DNA or RNA chain, thus halting viral replication.[12][13]
Prominent antiviral drugs built upon this principle include:
-
Abacavir (Ziagen™): A cornerstone of HIV treatment, it is a potent nucleoside reverse transcriptase inhibitor (NRTI).[14][15]
-
Entecavir (Baraclude®): Used to treat Hepatitis B virus (HBV) infection.[12][15]
-
Peramivir (Rapivab®): A neuraminidase inhibitor for treating influenza.[6][11]
-
Aristeromycin and Neplanocin A: Naturally occurring carbocyclic nucleosides with broad-spectrum antiviral activity that have inspired synthetic analogues.[16][17][18][19][20]
The (1S,2R) stereochemistry of the title intermediate is critical, as biological systems are exquisitely sensitive to chirality; often, only one enantiomer of a drug is active, while the other may be inactive or even cause undesirable side effects.[1][2][3][21] Therefore, securing a reliable source of enantiomerically pure starting materials like Ethyl (1S,2R)-2-(Boc-amino)cyclopentanecarboxylate is a foundational step in the drug development pipeline.
Synthesis and Purification of the Intermediate
The synthesis of this chiral intermediate typically involves two key phases: the generation of the racemic aminocyclopentane core and the subsequent resolution and protection of the desired stereoisomer.
Workflow for Synthesis and Protection
Caption: Synthesis pathway from commodity starting materials to the final protected chiral intermediate.
Protocol 1: Synthesis of Racemic Ethyl 2-aminocyclopentanecarboxylate
This protocol outlines a general approach. Researchers should consult specific literature for optimized conditions.[22]
-
Dieckmann Condensation: To a solution of sodium ethoxide (NaOEt) in anhydrous ethanol, slowly add diethyl adipate under an inert atmosphere (N₂ or Ar). Heat the mixture to reflux until the reaction is complete (monitored by TLC or GC). Cool the reaction mixture and neutralize with aqueous acid (e.g., HCl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude ethyl 2-oxocyclopentanecarboxylate.
-
Reductive Amination: Dissolve the crude ketoester in a suitable solvent (e.g., methanol). Add an ammonium source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN). Stir the reaction at room temperature until the imine intermediate is fully reduced. Carefully quench the reaction, adjust the pH, and extract the racemic amino ester product. Purify by column chromatography.
Protocol 2: Chiral Resolution and Boc Protection
The resolution of the racemic amino ester is the most critical step for ensuring enantiopurity.
-
Resolution: Dissolve the racemic amino ester in a suitable solvent (e.g., ethanol). Add a solution of a chiral resolving agent, such as L-(+)-tartaric acid or (R)-(-)-mandelic acid (0.5 equivalents), to form diastereomeric salts.[23][24] Allow the mixture to crystallize. The salt of one diastereomer will preferentially precipitate.
-
Isolation: Collect the crystals by filtration. The enantiomeric excess (e.e.) of the resolved amine can be checked at this stage by converting a small sample back to the free amine and analyzing by chiral HPLC. Multiple recrystallizations may be necessary to achieve >99% e.e.
-
Liberation of Free Amine: Treat the purified diastereomeric salt with a base (e.g., aq. NaHCO₃ or NaOH) to neutralize the chiral acid and liberate the free amine. Extract the enantiomerically pure Ethyl (1S,2R)-2-aminocyclopentanecarboxylate into an organic solvent.
-
Boc Protection: Dissolve the purified (1S,2R)-amino ester in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base (e.g., triethylamine or diisopropylethylamine). Cool the solution in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise.[25][26] Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup and Purification: Wash the reaction mixture with aqueous solutions to remove excess reagents and salts. Dry the organic layer and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography on silica gel to yield a highly pure solid or oil.
Causality: The Boc group is chosen for its robustness. It is stable to a wide range of nucleophilic and basic conditions, making it an ideal orthogonal protecting group for subsequent synthetic steps, while being easily removable under mild acidic conditions.[][28][29]
Analytical Characterization
Rigorous analytical testing is mandatory to validate the identity, purity, and stereochemical integrity of the intermediate.
| Parameter | Specification | Method | Rationale |
| Appearance | White to off-white solid | Visual Inspection | Initial quality check. |
| Chemical Purity | ≥ 98% | HPLC/UPLC | Quantifies the presence of impurities. |
| Enantiomeric Excess | ≥ 99% e.e. | Chiral HPLC | Confirms the stereochemical purity, critical for drug efficacy. |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Confirms the molecular structure and molecular weight.[26] |
| Specific Rotation | Conforms to reference | Polarimetry | Provides a bulk measure of enantiomeric purity. |
Self-Validation: Each analytical test provides a layer of validation. HPLC confirms purity, chiral HPLC confirms stereointegrity, and NMR/MS confirm the fundamental chemical structure. Together, they form a self-validating system ensuring the intermediate meets the stringent requirements for pharmaceutical synthesis.
Application in Carbocyclic Nucleoside Analogue Synthesis
The protected intermediate is now ready for incorporation into the final drug scaffold. The following protocols outline the key transformations.
Workflow for Deprotection and Coupling
Caption: Conversion of the intermediate to the core structure of a carbocyclic antiviral agent.
Protocol 3: Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is removed under acidic conditions to unmask the amine for the subsequent coupling reaction.
-
Setup: Dissolve the Boc-protected intermediate in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a stir bar.
-
Deprotection: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (25-50% v/v in DCM).[28][30] The reaction is often accompanied by the evolution of isobutylene and carbon dioxide gas.[31][32]
-
Reaction Monitoring: Stir the mixture at 0 °C to room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until all starting material is consumed.
-
Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting product is typically the trifluoroacetate salt of the amine, which can often be used directly in the next step without further purification.
Causality: The use of a strong acid like TFA protonates the carbamate, leading to the formation of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[31][32] This method is clean and efficient.
Protocol 4: Coupling to a Heterocyclic Base
This protocol is a generalized representation of a key step in forming the final active pharmaceutical ingredient (API). The specific conditions are highly dependent on the nature of the heterocyclic precursor.[14][33]
-
Reactant Preparation: In a separate flask, prepare a solution of the activated purine or pyrimidine precursor (e.g., a chloro- or fluoro-substituted heterocycle) in a suitable aprotic solvent (e.g., DMF, NMP, or acetonitrile).
-
Coupling Reaction: Add the deprotected amine salt from Protocol 3 to the solution of the heterocycle. Add a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) to neutralize the TFA salt and facilitate the nucleophilic substitution reaction.
-
Reaction Conditions: Heat the reaction mixture as required (e.g., 80-120 °C) under an inert atmosphere. Monitor the progress by HPLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, dilute with an appropriate solvent, and perform an aqueous workup to remove salts and solvent. The crude product is then purified using column chromatography or recrystallization to yield the carbocyclic nucleoside analogue core. Further synthetic steps may be required to elaborate the final API.
References
- MySkinRecipes. Ethyl (1S,2R)-2-Aminocyclopentane-1-Carboxylate Hydrochloride.
- Google Patents. Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
- Organic & Biomolecular Chemistry (RSC Publishing). Continuous flow synthesis of the antiviral drug tecovirimat and related sp3-rich scaffolds.
- MDPI. Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds.
- Beilstein Journal of Organic Chemistry. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.
- MySkinRecipes. Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Sigma-Aldrich. Boc Resin Cleavage Protocol.
- PMC - NIH. Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines.
- BOC Sciences Amino Acid. BOC-amino acids (tert-butyloxycarbonyl-protected).
- ResearchGate. Prep-scale resolution of ethyl cis 2-aminocyclohexanecarboxylate (8) a....
- PMC - NIH. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases.
- ResearchGate. Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis.
- Benchchem. Application Notes and Protocols for Boc Deprotection in Peptide Synthesis.
- Google Patents. US8097723B2 - Process for the preparation of abacavir.
- PMC - PubMed Central. The Significance of Chirality in Drug Design and Development.
- ResearchGate. Aristeromycin, neplanocin A and related synthetic analogs.
- Google Patents. EP1905772A1 - Process for the preparation of abacavir.
- Semantic Scholar. Biocatalytic routes to anti-viral agents and their synthetic intermediates.
- Who we serve. New Convergent Synthesis of Carbocyclic Nucleoside Analogues.
- PubMed. Antiviral activity of cyclopentenone prostanoids.
- Semantic Scholar. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.
- PharmaCompass.com. 3-(1-ACETYLAMINO-2-ETHYL-BUTYL)-4-GUANIDINO-2-HYDROXY-CYCLOPENTANECARBOXYLIC ACID.
- Master Organic Chemistry. Amine Protection and Deprotection.
- ACS Publications. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives.
- ChemPep. Boc Solid Phase Peptide Synthesis.
- Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues.
- The Journal of Organic Chemistry. 4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir.
- BLDpharm. 1140972-32-2|Ethyl (1S,2R)-2-(cbz-amino)cyclopentanecarboxylate.
- PharmaBlock. Cyclopentane Derivatives in Drug Discovery.
- Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Advances in Pharmaceutical Research. The Role of Chirality in Drug Design and Delivery: A Comprehensive Review.
- ResearchGate. Synthesis of cis-amino esters 7–9 and 13.
- Journal of the American Chemical Society. Enantioselective synthesis of the carbocyclic nucleosides (-)-aristeromycin and (-)-neplanocin A by a chemicoenzymatic approach.
- PMC - NIH. Structural Analogs of Umifenovir. 1. Synthesis and Biological Activity of Ethyl 5-Hydroxy-1-Methyl-2-(Trans-2-Phenylcyclopropyl-)-1H-Indole-3-Carboxylate.
- The Journal of Organic Chemistry - ACS Publications. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon.
- TCI Chemicals. Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
- Chemistry Steps. Boc Protecting Group for Amines.
- Slideshare. T boc fmoc protocols in peptide synthesis.
- ResearchGate. Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides.
- ResearchGate. Synthesis of Carbocyclic Nucleosides (+)-Neplanocin A, (+)-Aristeromycin and 4'-epi-(+)-Aristeromycin from D-Fructose.
- MDPI. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples.
- MDPI. Plant-Derived Antimicrobial Peptides as Potential Antiviral Agents in Systemic Viral Infections.
- YouTube. Antiviral Drugs Mechanisms of Action, Animation.
- ASM Journals. Antiviral and antimetabolic activities of neplanocins.
- ResearchGate. 5 Metabolites of aristeromycin and neplanocin A.
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharma.researchfloor.org [pharma.researchfloor.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral activity of cyclopentenone prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Ethyl (1S,2R)-2-Aminocyclopentane-1-Carboxylate Hydrochloride [myskinrecipes.com]
- 8. Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate [myskinrecipes.com]
- 9. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 3-(1-ACETYLAMINO-2-ETHYL-BUTYL)-4-GUANIDINO-2-HYDROXY-CYCLOPENTANECARBOXYLIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. EP1905772A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 23. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Boc-Protected Amino Groups [organic-chemistry.org]
- 26. Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 30. chempep.com [chempep.com]
- 31. masterorganicchemistry.com [masterorganicchemistry.com]
- 32. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 33. US8097723B2 - Process for the preparation of abacavir - Google Patents [patents.google.com]
The Versatile Coupling Chemistry of Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate: A Guide for Advanced Synthesis
Introduction: A Privileged Scaffold in Medicinal Chemistry
Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate is a chiral building block of significant interest to researchers in drug discovery and development. Its rigid cyclopentane core imparts conformational constraint, a desirable feature in the design of peptidomimetics and other bioactive molecules. This constrained geometry can lead to enhanced binding affinity, selectivity, and metabolic stability of drug candidates. Notably, derivatives of this scaffold are integral components of potent antiviral agents, such as the Hepatitis C virus (HCV) protease inhibitors Boceprevir and Telaprevir, highlighting its importance in contemporary medicinal chemistry.[1][2]
This comprehensive guide provides detailed application notes and protocols for various coupling reactions involving this compound. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific rationale and field-proven insights to empower researchers to successfully utilize this versatile building block in their synthetic endeavors.
I. Amide Bond Formation: The Workhorse of Peptidomimetics
The most common transformation involving this compound is the formation of an amide bond by coupling its secondary amine with a carboxylic acid. This reaction is fundamental to the construction of peptidomimetics, where the cyclopentane moiety serves as a rigid scaffold to mimic peptide turns or to orient pharmacophoric groups.[3] Due to the steric hindrance of the secondary amine, careful selection of coupling reagents and reaction conditions is crucial for achieving high yields and minimizing side reactions.
A. HATU-Mediated Amide Coupling: High Efficiency for Hindered Systems
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent, particularly for sterically demanding couplings.[4][5] Its mechanism involves the formation of a highly reactive OAt-active ester, which readily undergoes nucleophilic attack by the amine.[6] The presence of the 7-azabenzotriazole moiety is believed to accelerate the coupling through a neighboring group effect.[6]
Mechanism of HATU-Mediated Coupling
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 5. Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate | C9H11F3O5S | CID 2779887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines [organic-chemistry.org]
Application Note & Protocol: High-Fidelity Deprotection of the Boc Group from Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate
Introduction: The Strategic Role of the Boc Protecting Group
In the landscape of modern organic synthesis and drug development, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among these, the tert-butyloxycarbonyl (Boc) group stands out as one of the most utilized protecting groups for amines due to its robustness under a wide range of chemical conditions, including nucleophilic attack and catalytic hydrogenation.[1][2] Its facile removal under specific acidic conditions provides a crucial element of orthogonality in multi-step synthetic sequences. This application note provides a detailed protocol and the underlying chemical principles for the deprotection of Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate, a chiral building block whose free amine form is valuable in the synthesis of protease inhibitors and antiviral agents.[3] The integrity of the ethyl ester and the stereochemistry of the cyclopentane ring must be maintained, dictating a carefully controlled deprotection strategy.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed elimination reaction.[4] The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, typically trifluoroacetic acid (TFA).[5][6] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent fragmentation. The key steps are as follows:
-
Protonation: The lone pair of electrons on the carbonyl oxygen attacks a proton from the acid (e.g., TFA).
-
Carbocation Formation: The protonated intermediate undergoes unimolecular cleavage to form a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[5][6]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[5][6]
-
Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated to form the corresponding ammonium salt (e.g., trifluoroacetate salt).
The tert-butyl cation generated can be quenched by a nucleophilic counter-ion, or it can deprotonate to form isobutylene gas.[5][7] The evolution of CO2 and isobutylene gases drives the reaction to completion.
Caption: Mechanism of Boc deprotection.
Protocol for Boc Deprotection of this compound
This protocol is designed for high-fidelity deprotection, ensuring the preservation of the ethyl ester functionality and the stereochemical integrity of the chiral centers. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the reagent system of choice for its efficacy and clean reaction profile.[8]
Materials and Reagents
| Item | Grade | Supplier Example |
| This compound | >95% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | Anhydrous, >99.8% | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent grade, >99% | Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | ACS reagent | Fisher Scientific |
| Brine (Saturated aqueous NaCl solution) | ACS reagent | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | ACS reagent | Fisher Scientific |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1–0.2 M.[4]
-
Place the flask in an ice-water bath and cool the solution to 0 °C with stirring. This mitigates any potential exotherm upon acid addition.
-
-
Addition of TFA:
-
Slowly, add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common and effective concentration is a 1:1 mixture of TFA and DCM (v/v).[9] For a 0.1 M solution of the substrate, this equates to a large excess of TFA, ensuring the reaction proceeds to completion.
-
-
Reaction Monitoring:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 1-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The evolution of gas (CO₂) is a positive indicator that the reaction is proceeding.[6]
-
-
Solvent Removal:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. To remove residual TFA, which can be tenacious, co-evaporation with a non-polar solvent like toluene or additional DCM is recommended.[9] The product at this stage is the trifluoroacetate salt, which may present as an oil or a sticky solid.[9]
-
-
Work-up and Neutralization:
-
Caution: This step is critical to avoid hydrolysis of the ethyl ester.
-
Dissolve the crude residue in a suitable organic solvent, such as ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel.
-
Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid. Continue addition until effervescence ceases and the aqueous layer is basic (pH > 8).
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure full recovery of the product.
-
Combine the organic extracts and wash with brine to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the free amine, Ethyl (1S,2R)-2-aminocyclopentanecarboxylate.
-
Alternative Work-up: Ion-Exchange Resin
For substrates that are water-soluble or particularly sensitive to aqueous basic conditions, an anhydrous work-up using a basic resin is a superior alternative.[10][11]
-
After removing the TFA/DCM in vacuo, dissolve the crude salt in methanol.
-
Add a basic ion-exchange resin (e.g., Amberlyst A-21) and stir the suspension for 30-60 minutes.[11]
-
Filter the resin and wash it thoroughly with methanol.
-
Combine the filtrates and evaporate the solvent to yield the pure, free amine.
Caption: Experimental workflow diagram.
Summary of Reaction Parameters
| Parameter | Condition | Rationale |
| Substrate | This compound | Chiral building block for pharmaceutical synthesis. |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert, good solubility for substrate, and easily removed. |
| Reagent | Trifluoroacetic Acid (TFA) | Strong acid that efficiently cleaves the Boc group under mild conditions.[12] |
| Concentration | 0.1–0.5 M | A standard concentration range for efficient reaction kinetics.[4] |
| Temperature | 0 °C to Room Temperature | Controlled addition at 0 °C prevents exotherms; reaction proceeds readily at RT. |
| Reaction Time | 1–3 hours | Typically sufficient for complete conversion; should be confirmed by monitoring. |
| Work-up | Saturated aq. NaHCO₃ or Basic Resin | Neutralizes excess acid to liberate the free amine while preserving the ester. |
| Expected Product | Ethyl (1S,2R)-2-aminocyclopentanecarboxylate | The deprotected free amine, often obtained as its TFA or HCl salt before neutralization. |
Conclusion
The acid-mediated deprotection of the Boc group is a fundamental transformation in organic chemistry. The protocol detailed herein, utilizing TFA in DCM, provides a reliable and high-yielding method for the deprotection of this compound. Careful attention to the work-up procedure is essential to ensure the integrity of the ester functionality, delivering the desired chiral amine ready for subsequent synthetic steps. The principles and techniques described are broadly applicable to a wide range of Boc-protected amines, making this a cornerstone protocol for researchers in synthetic and medicinal chemistry.
References
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. [Link]
-
Scribd. Rapid N-Boc Deprotection with TFA. [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
-
ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
ResearchGate. How should I deprotect Boc-amino group without breaking ester bond?. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
MySkinRecipes. Ethyl (1S,2R)-2-Aminocyclopentane-1-Carboxylate Hydrochloride. [Link]
-
Konieczny, M. T., Toma, P. H., & Cushman, M. (1993). Synthesis of Hydroxyethylene Isosteres of the Transition State of the HIV Protease-Catalyzed Phe-Pro Hydrolysis. The Journal of Organic Chemistry. [Link]
-
Reddit. Boc De-protection : r/Chempros. [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
Sources
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl (1S,2R)-2-Aminocyclopentane-1-Carboxylate Hydrochloride [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
Asymmetric synthesis of carbocyclic nucleoside analogues
The asymmetric synthesis of carbocyclic nucleoside analogues is a mature yet continually evolving field. The foundational strategies of chiral pool synthesis, chemoenzymatic resolution, and asymmetric catalysis provide a robust toolbox for accessing a wide array of stereochemically pure analogues. Current research continues to push the boundaries of efficiency and scope. The development of novel catalytic systems, particularly for the direct and enantioselective synthesis of carbocyclic C-nucleosides, represents a significant frontier. [5][18]Furthermore, the design of conformationally locked bicyclic and fluorinated analogues is an active area of investigation, aiming to fine-tune the pharmacological properties of these compounds for the next generation of antiviral and anticancer therapies. [19][20][21]
References
- Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. National Institutes of Health.
- Synthesis and Anticancer Properties of Novel Truncated Carbocyclic Nucleoside Analogues. Bentham Science.
- Advances in the Enantioselective Synthesis of Carbocyclic Nucleosides. ResearchGate.
- Enantioselective Approach to the Synthesis of Cyclohexane Carbocyclic Nucleosides. ACS Publications.
- An efficient, general asymmetric synthesis of carbocyclic nucleosides: application of an asymmetric aldol/ring-closing metathesis strategy. PubMed.
- Chemoenzymatic Synthesis of Antiviral Carbocyclic Nucleosides: Asymmetric Hydrolysis of meso-3,5-Bis(acetoxymethyl)cyclopentenes Using Rhizopus delemar Lipase. ACS Publications.
- An Efficient, General Asymmetric Synthesis of Carbocyclic Nucleosides: Application of an Asymmetric Aldol/Ring-Closing Metathesis Strategy. ACS Publications.
- Synthesis and Anticancer Properties of Novel Truncated Carbocyclic Nucleoside Analogues. europepmc.org.
- Catalytic Asymmetric Synthesis of Carbocyclic C-Nucleosides. DigitalCommons@TMC.
- Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv.
- New Progresses in the Enantioselective Synthesis and Biological Properties of Carbocyclic Nucleosides. PubMed.
- New Progresses in the Enantioselective Synthesis and Biological Properties of Carbocyclic Nucleosides. Bentham Science.
- Asymmetric Synthesis of Cyclopropyl Carbocyclic Nucleosides. ResearchGate.
- Examples of antivirals as nucleosides and nucleotides analogues. ResearchGate.
- The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers.
- Catalytic Asymmetric Synthesis of Carbocyclic C-Nucleosides. DigitalCommons@TMC.
- Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. MDPI.
- Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv.
- Synthesis of C-Arylnucleoside Analogues. MDPI.
- Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Royal Society of Chemistry.
- Chemoenzymatic Synthesis of arabino-Configured Bicyclic Nucleosides. Thieme.
- Synthetic strategies for chiral carbocyclic nucleosides. ResearchGate.
- An Efficient Asymmetric Approach to Carbocyclic Nucleosides: Asymmetric Synthesis of 1592U89, a Potent Inhibitor of HIV Reverse Transcriptase. ACS Publications.
- Biocatalytic cascade transformations for the synthesis of C-nucleosides and N-nucleoside analogs. Graz University of Technology.
- Catalytic asymmetric synthesis of carbocyclic C-nucleosides. National Institutes of Health.
- Expert Chiral Synthesis Services. BOC Sciences.
- New Catalytic Asymmetric Formation of Oxygen Heterocycles Bearing Nucleoside Bases at the Anomeric Carbon. PubMed.
- Asymmetric synthesis and antiviral activities of L-carbocyclic 2', 3'-didehydro-2',3' - PubMed. PubMed.
- Nucleoside Analogs: A Review of Its Source and Separation Processes. National Institutes of Health.
- (PDF) Catalytic asymmetric synthesis of carbocyclic C-nucleosides. ResearchGate.
- Advances in the enantioselective synthesis of carbocyclic nucleosides. Semantic Scholar.
- A Chemoenzymatic Synthesis of Carbocyclic Nucleosides and Nucleotides. ResearchGate.
- Asymmetric Synthesis of (1'S,2'R)-Cyclopropyl Carbocyclic Nucleosides. ACS Publications.
- Recent progress for the synthesis of selected carbocyclic nucleosides. PubMed.
- Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. ResearchGate.
- Chiral pool. Wikipedia.
- New Catalytic Asymmetric Formation of Oxygen Heterocycles Bearing Nucleoside Bases at the Anomeric Carbon. ACS Publications.
- Nucleoside analogues and nucleobases in cancer treatment. PubMed.
- Nucleoside and nucleobase analogs in cancer treatment: not only sapacitabine, but also gemcitabine. PubMed.
- Synthesis of carbocyclic aminonucleosides. ACS Publications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. madridge.org [madridge.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New progresses in the enantioselective synthesis and biological properties of carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral pool - Wikipedia [en.wikipedia.org]
- 11. Synthesis and Anticancer Properties of Novel Truncated Carbocyclic Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. An efficient, general asymmetric synthesis of carbocyclic nucleosides: application of an asymmetric aldol/ring-closing metathesis strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Catalytic asymmetric synthesis of carbocyclic C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Incorporating Constrained Amino Acids into Peptide Backbones
Abstract
The therapeutic potential of peptides is often hindered by their inherent flexibility and susceptibility to proteolytic degradation.[1][2] Introducing conformational constraints into the peptide backbone is a powerful strategy to overcome these limitations. This guide provides a comprehensive overview of the principles, synthetic strategies, and analytical techniques for incorporating constrained amino acids into peptides. We offer detailed, field-proven protocols for researchers, scientists, and drug development professionals, explaining the causal logic behind experimental choices to ensure robust and reproducible outcomes. Our focus is on empowering researchers to design and synthesize peptidomimetics with enhanced stability, binding affinity, and cell permeability, thereby unlocking their potential for targeting challenging protein-protein interactions (PPIs) and other "undruggable" targets.[1][3][4][5]
The Rationale for Conformational Constraint
Linear peptides often exist as a dynamic ensemble of conformations in solution.[6] This conformational freedom comes at a significant entropic cost upon binding to a biological target, which can lead to reduced binding affinity.[7] Furthermore, the flexible backbone of linear peptides makes them prime substrates for proteases, resulting in poor metabolic stability and short in-vivo half-lives.[3][8]
Introducing constraints pre-organizes the peptide into a bioactive conformation that mimics its structure when bound to a target.[1][9] This strategy offers several key advantages:
-
Enhanced Binding Affinity and Selectivity: By reducing the entropic penalty of binding, constrained peptides often exhibit significantly higher affinity and selectivity for their targets.[1][3] Their rigid structure ensures a precise fit into the target's binding site.[3]
-
Improved Proteolytic Stability: The modified backbone and locked conformation make the peptide less recognizable to proteases, substantially increasing its half-life in plasma.[3][9][10]
-
Increased Cell Permeability: Certain constraints, particularly those that increase hydrophobicity like hydrocarbon stapling, can improve a peptide's ability to cross cell membranes, a major obstacle for traditional peptide therapeutics.[3][6]
-
Targeting "Undruggable" Proteins: Constrained peptides are exceptionally well-suited for disrupting large, flat protein-protein interaction (PPI) surfaces that are notoriously difficult for traditional small molecules to target effectively.[3][4][5]
Logical Workflow for Constrained Peptide Development
The development of a constrained peptide therapeutic is a systematic process that integrates computational design, chemical synthesis, and rigorous analytical validation.
Caption: A typical workflow for the design, synthesis, and validation of constrained peptides.
Major Strategies for Peptide Backbone Constraint
The choice of constraining strategy is dictated by the desired secondary structure (e.g., α-helix, β-turn) and the specific chemical properties required for the application.
| Strategy | Description | Key Advantages | Common Applications |
| Side-Chain to Side-Chain Cyclization | Covalent linkage between two amino acid side chains. Common methods include forming lactam bridges (e.g., Asp/Glu to Lys) or disulfide bonds (Cys to Cys).[4][7] | High stability, synthetically accessible using standard proteinogenic amino acids. | Mimicking loops and turns, stabilizing secondary structures. |
| Head-to-Tail Cyclization | Formation of a peptide bond between the N-terminal amine and the C-terminal carboxylic acid, creating a fully cyclic backbone.[11] | Exceptional resistance to exopeptidases, high conformational rigidity. | Drug discovery (e.g., Cyclosporine A), mimicking natural cyclic peptides. |
| Peptide Stapling | Introduction of a covalent brace across one or more turns of an α-helix, typically using two unnatural alkenyl amino acids that are linked via ring-closing metathesis (RCM).[4][6][12] | Stabilizes α-helical structure, enhances cell permeability and proteolytic resistance.[6][13] | Targeting intracellular PPIs, especially in oncology.[3][4] |
| Backbone Modification & Non-Natural Amino Acids | Incorporation of residues that inherently restrict bond rotation, such as N-methylated amino acids, α,α-disubstituted amino acids (e.g., Aib), or β-amino acids.[12][14][15] | Fine-tunes local conformation, can induce specific secondary structures (e.g., 3₁₀-helices), improves stability.[12][14] | Structure-activity relationship (SAR) studies, creating novel peptide folds (foldamers).[10][12] |
Synthesis of Constrained Peptides: Core Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for assembling constrained peptides due to its efficiency and compatibility with a wide range of chemistries.[2][8][16] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most common approach.[17][18]
The SPPS Cycle for Unnatural Amino Acid Incorporation
The core of SPPS is a repeating cycle of deprotection and coupling steps performed on a solid resin support.[17][18] The incorporation of a constrained or unnatural amino acid (UAA) follows this fundamental workflow, but often requires optimization.
Caption: The iterative chemical cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Causality in Experimental Choices for SPPS
-
Why Fmoc/tBu Chemistry? The Fmoc group is removed under mild basic conditions (piperidine), while the side-chain protecting groups (like tBu) are stable to base but removed by strong acid (TFA).[19] This "orthogonality" is critical, allowing for selective deprotection without damaging the growing peptide chain or its link to the resin.[8]
-
Why Swell the Resin? The polystyrene-based resin must be swollen in a suitable solvent (like DMF) to expose the reactive sites.[18] Incomplete swelling is a primary cause of failed or low-yield syntheses.
-
Choosing Coupling Reagents: Standard coupling reagents like HBTU/HATU are highly efficient. However, sterically hindered unnatural amino acids (e.g., α,α-disubstituted residues) can slow the reaction rate.[18] For these "difficult couplings," it may be necessary to increase reaction times, use a stronger activator like COMU, or perform a double coupling to ensure the reaction goes to completion.[18]
-
Protecting Group Strategy for UAAs: The success of the synthesis depends on the correct protection of reactive functionalities on the UAA side chain.[8][13] These protecting groups must be stable throughout the entire synthesis and be cleanly removed during the final cleavage step without generating side products.[19][20]
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. Optimization may be required based on the specific peptide sequence and unnatural amino acids used. Always handle reagents in a fume hood with appropriate personal protective equipment.
Protocol 4.1: General SPPS Cycle for Incorporating a UAA
This protocol describes a single coupling cycle on a 0.1 mmol scale using a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin (e.g., 0.5 mmol/g loading)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Fmoc-protected unnatural amino acid (Fmoc-UAA-OH, 3 equiv.)
-
Coupling Activator: HATU (2.9 equiv.)
-
Base: N,N-Diisopropylethylamine (DIPEA, 6 equiv.)
Procedure:
-
Resin Swelling: Place 200 mg of resin in a reaction vessel. Add 5 mL of DMF and agitate gently for 30 minutes. Drain the solvent.[18]
-
Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain. Repeat with a second 5-minute incubation.[18]
-
Washing: Wash the resin thoroughly by adding 5 mL of DMF, agitating for 30 seconds, and draining. Repeat this wash step 5 times to completely remove piperidine.
-
Coupling: a. In a separate vial, dissolve Fmoc-UAA-OH (0.3 mmol), HATU (0.29 mmol), and DIPEA (0.6 mmol) in 2 mL of DMF. b. Pre-activate the mixture by letting it stand for 2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the reaction vessel for 1-2 hours. For sterically hindered UAAs, extend the coupling time to 4 hours or perform a second coupling.
-
Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to prepare for the next cycle or final cleavage.
Protocol 4.2: On-Resin Lactam Bridge Formation (Side-Chain Cyclization)
This protocol assumes a peptide has been synthesized containing Fmoc-Asp(Odmab)-OH and Fmoc-Lys(Mtt)-OH at the desired positions for cyclization.
Materials:
-
Peptide-resin from SPPS
-
Side-chain deprotection solution: 1% TFA in DCM
-
Cyclization reagents: HBTU (3 equiv.), HOBt (3 equiv.), DIPEA (6 equiv.) in DMF
Procedure:
-
Selective Side-Chain Deprotection: a. Swell the resin in DCM. b. Treat the resin with 1% TFA in DCM (5 mL) for 2 minutes. Repeat this treatment 10 times until the yellow color from the Mtt cation is no longer observed. This selectively removes the Mtt group from Lys and the Dmab group from Asp, exposing the side-chain amine and carboxyl groups. c. Wash the resin with DCM (5x), 10% DIPEA in DMF (3x), and DMF (5x).
-
On-Resin Cyclization: a. Add a solution of HBTU, HOBt, and DIPEA in DMF to the resin. b. Agitate the reaction at room temperature for 4-6 hours. Monitor the reaction using a Kaiser test to confirm the consumption of the free amine. c. Once cyclization is complete, wash the resin thoroughly with DMF and DCM.
-
Final Cleavage: Proceed with standard cleavage and deprotection of the remaining side-chain protecting groups.
Protocol 4.3: Synthesis of a Stapled Peptide via Ring-Closing Metathesis (RCM)
This protocol describes the on-resin synthesis of an i, i+4 stapled peptide using two non-natural alkenyl amino acids (S5).
Materials:
-
Peptide-resin containing two Fmoc-S5-OH residues
-
RCM Catalyst: Grubbs' First Generation Catalyst (15 mol%)
-
Solvent: 1,2-Dichloroethane (DCE)
Procedure:
-
Peptide Synthesis: Synthesize the linear peptide sequence containing the two S5 residues using the protocol in 4.1.
-
Resin Preparation for RCM: After the final coupling, wash the resin extensively with DCM and then with DCE.
-
Ring-Closing Metathesis: a. Dissolve Grubbs' catalyst in DCE. b. Add the catalyst solution to the resin. c. Sparge the reaction vessel with argon or nitrogen and agitate at room temperature for 4 hours. A second addition of catalyst may be required for difficult cyclizations.
-
Catalyst Removal: Wash the resin extensively with DCE and DCM to remove the ruthenium catalyst.
-
Cleavage and Purification: Cleave the stapled peptide from the resin and purify via RP-HPLC. The success of the reaction is confirmed by a mass shift in the MS analysis corresponding to the loss of ethylene (-28 Da).
Analytical Characterization of Constrained Peptides
Rigorous analytical characterization is essential to confirm the identity, purity, and conformation of the final peptide product.[21][22]
| Technique | Purpose | Key Information Provided |
| RP-HPLC | Purity assessment and purification.[23][24] | Provides a quantitative measure of peptide purity. Retention time can indicate changes in hydrophobicity due to constraint. |
| Mass Spectrometry (MS) | Identity confirmation and sequence verification.[21][23][25] | Confirms the correct molecular weight of the synthesized peptide. Tandem MS (MS/MS) fragments the peptide to verify the amino acid sequence.[25] |
| NMR Spectroscopy | 3D structure elucidation.[23][25][26] | Provides detailed information about the peptide's conformation in solution. 2D NMR experiments (like NOESY and TOCSY) are used to determine atomic distances and calculate the three-dimensional structure.[23][25] |
| Circular Dichroism (CD) | Secondary structure analysis.[21] | Measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the peptide's secondary structure (α-helix, β-sheet, random coil). |
Protocol 5.1: Purity Analysis by RP-HPLC
Objective: To determine the purity of the crude or purified peptide.
Materials:
-
Analytical C18 RP-HPLC column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Peptide sample dissolved in Mobile Phase A
Procedure:
-
System Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B at a flow rate of 1 mL/min.
-
Injection: Inject 10-20 µL of the peptide sample.
-
Gradient Elution: Run a linear gradient from 5% to 75% Mobile Phase B over 30 minutes.[23] The increased hydrophobicity of many constrained peptides may require a shallower gradient for optimal separation.
-
Detection: Monitor the column eluent at 214 nm (peptide bond) and 280 nm (aromatic residues).
-
Analysis: Integrate the peak areas to calculate the percentage purity of the main product.
Applications in Drug Discovery and Beyond
The ability to engineer peptides with drug-like properties has positioned constrained peptides at the forefront of therapeutic innovation.[3]
-
Oncology: Stapled peptides have been successfully developed to inhibit the p53/MDM2 interaction, a critical pathway in many cancers, restoring the tumor-suppressing function of p53.[3]
-
Infectious Diseases: Constrained peptides can block the protein-protein interactions essential for viral entry or replication, offering new therapeutic avenues against pathogens like HIV and influenza.[1][3]
-
Metabolic and Cardiovascular Disorders: Peptidomimetics are being designed to target receptors and signaling pathways involved in diseases like diabetes and hypertension with high specificity.[3]
Mechanism of Action: Stapled Peptide Inhibition of a PPI
Caption: Schematic showing a stapled peptide mimicking an α-helix to disrupt a native PPI.
References
- Vertex AI Search. (2025). Constrained Peptide Drugs: Unlocking a New Era in Therapeutics.
-
Bhattacharjya, S., & Di Costanzo, L. (2018). Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank. Biopolymers, 109(10), e23230. [Link]
- Timmerman, P. (n.d.). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Biosynth.
-
Formaggio, F., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. International Journal of Molecular Sciences, 12(5), 2853-2887. [Link]
-
Di Costanzo, L., et al. (2018). Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank. ResearchGate. [Link]
-
Berlicki, Ł., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(6), 614-617. [Link]
- Biosynth. (2024). Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery. Biosynth Blog.
-
Geylan, G., et al. (2023). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science, 14(42), 11634-11645. [Link]
- CPC Scientific. (n.d.).
- Angell, Y. L., et al. (2024).
-
Baek, S., et al. (2012). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Accounts of Chemical Research, 45(8), 1213-1222. [Link]
- Cambridge Healthtech Institute. (n.d.). Constrained Peptides and Macrocyclics. Discovery On Target.
- BioSpace. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design.
-
Bhardwaj, G., et al. (2016). Accurate de novo design of hyperstable constrained peptides. Nature, 538(7625), 329-335. [Link]
- Abdildinova, A., & Bitan, G. (2022).
-
Wilson, A. J. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules, 23(4), 959. [Link]
-
Wilson, A. J. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. ResearchGate. [Link]
- Kang, C. W., et al. (2014). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters, 16(20), 5434-5437.
- Gellman, S. H. (n.d.). Incorporation of Conformationally Constrained β-Amino Acids into Peptides.
-
Nawis, J., et al. (2014). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 19(12), 20491-20518. [Link]
-
Balaram, P. (2011). Structural Chemistry of Peptides Containing Backbone Expanded Amino Acid Residues: Conformational Features of β, γ, and Hybrid Peptides. Chemical Reviews, 111(10), 6412-6467. [Link]
- AltaBioscience. (n.d.).
- Fields, G. B. (n.d.). Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic.
- Creative Proteomics. (n.d.).
-
Börner, H. G., et al. (2020). Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. Angewandte Chemie International Edition, 59(31), 12984-12992. [Link]
-
Kang, C. W., et al. (2014). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Semantic Scholar. [Link]
-
Hruby, V. J. (1991). Aspects of the Design of Conformationally Constrained Peptides. Methods in Enzymology, 202, 411-436. [Link]
- Berlicki, Ł., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4215-4220.
-
Chen, Y., & Barchi, J. J. (2012). Constrained Peptides as Miniature Protein Structures. Future Medicinal Chemistry, 4(11), 1435-1450. [Link]
-
Berlicki, Ł., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4215-4220. [Link]
-
Fairlie, D. P., et al. (1998). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-10. [Link]
-
Kuszpit, A., et al. (2022). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 15(4), 449. [Link]
- BenchChem. (2025).
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- van der Marel, G. A., et al. (n.d.). Protective group strategies in carbohydrate and peptide chemistry.
-
Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 172. [Link]
- BenchChem. (2025).
- GenScript. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
- Kumar, A., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 6(2), 1-12.
-
Kumar, A., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. insightaceanalytic.com [insightaceanalytic.com]
- 4. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 7. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cpcscientific.com [cpcscientific.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00309G [pubs.rsc.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Design considerations in the synthesis of peptides | AltaBioscience [altabioscience.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 20. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 21. ijsra.net [ijsra.net]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pepdoopeptides.com [pepdoopeptides.com]
- 25. polarispeptides.com [polarispeptides.com]
- 26. researchexperts.utmb.edu [researchexperts.utmb.edu]
Application Notes & Protocols: Synthesis of Cyclopentane-Based Pharmaceutical Ingredients
Foreword: The Cyclopentane Motif - A Scaffold of Significance in Modern Medicine
The cyclopentane ring, a five-membered carbocycle, is a recurring and vital structural motif in a multitude of biologically active molecules and approved pharmaceuticals.[1] Its conformational flexibility, coupled with the ability to present substituents in a well-defined three-dimensional arrangement, makes it a privileged scaffold in drug design.[1][2] This guide provides an in-depth exploration of the synthetic strategies employed to construct and functionalize cyclopentane-based active pharmaceutical ingredients (APIs). We will delve into the synthesis of two major classes of cyclopentane-containing drugs: the prostaglandins, which are potent lipid autacoids with a wide range of physiological effects, and the carbocyclic nucleosides, which are crucial antiviral and anticancer agents.[3][4][5]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of reaction schemes to provide a deeper understanding of the causality behind the synthetic choices, offering both historical context and modern, field-proven protocols.
Part 1: The Stereocontrolled Synthesis of Prostaglandins
Prostaglandins are a class of eicosanoid lipid compounds that mediate a vast array of physiological processes, including inflammation, blood pressure regulation, and uterine contractions.[4][5][6] Structurally, they are characterized by a cyclopentane core bearing two side chains.[7] The stereochemical complexity of prostaglandins, with multiple contiguous stereocenters on the cyclopentane ring, presents a formidable synthetic challenge that has spurred significant innovation in organic synthesis.
Foundational Strategies: The Corey Synthesis of PGF2α
A monumental achievement in the field was the landmark total synthesis of Prostaglandin F2α and E2 by E.J. Corey in 1969.[3][6][8][9][10][11] This synthesis is a masterclass in strategic bond disconnections and stereochemical control, and it introduced several key transformations that remain relevant today. The "Corey lactone" became a pivotal intermediate for accessing a wide range of prostaglandins.[12][13]
The Corey synthesis established the relative stereochemistry of the cyclopentane core through a Diels-Alder reaction, followed by a Baeyer-Villiger oxidation to form the lactone.[6][10] Subsequent steps, including an iodolactonization, controlled the stereochemistry of the substituents.
Key Transformations in the Corey Synthesis:
-
Diels-Alder Cycloaddition: To establish the initial bicyclic framework and set key stereocenters.
-
Baeyer-Villiger Oxidation: To form the lactone ring.
-
Iodolactonization: To introduce functionality and control stereochemistry.
-
Horner-Wadsworth-Emmons and Wittig Reactions: To install the two side chains.[9][10]
Caption: Simplified workflow of the Corey synthesis of PGF2α.
Modern Approaches: Asymmetric Conjugate Addition
While the Corey synthesis is a classic, modern drug development demands more efficient and often catalytic asymmetric methods. A powerful contemporary strategy involves the asymmetric conjugate addition of an organometallic reagent (carrying one of the side chains) to a chiral cyclopentenone precursor.[14] This approach can set multiple stereocenters in a single step with high diastereoselectivity. Rhodium-catalyzed 1,4-additions of alkenylboronic acids have proven particularly effective.[15]
Table 1: Comparison of Yields and Diastereoselectivity in a Rh(I)-Catalyzed 1,4-Conjugate Addition [15]
| Entry | Alkenylboronic Acid Substituent | Conditions | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Phenyl | 3 mol% [RhCl(COD)]₂, MW (50W), 30 °C | 6 | 95 | >98:2 |
| 2 | n-Pentyl | 3 mol% [RhCl(COD)]₂, MW (50W), 30 °C | 6 | 92 | >98:2 |
| 3 | Phenyl | 1.5 mol% [RhCl(COD)]₂, 3 °C, Stoich. KOH | 24 | 90 | >98:2 |
| 4 | n-Pentyl | 1.5 mol% [RhCl(COD)]₂, 3 °C, Stoich. KOH | 24 | 88 | >98:2 |
Detailed Protocol: Rh(I)-Catalyzed Conjugate Addition for a Prostaglandin Intermediate
This protocol is adapted from the work of G.A. Molander and demonstrates a highly diastereoselective conjugate addition to a silyloxy-cyclopentenone, a key step in the synthesis of PGF2α.[15]
Objective: To synthesize the trans-adduct via a Rh(I)-catalyzed 1,4-conjugate addition of an alkenylboronic acid to a chiral cyclopentenone.
Materials:
-
(R)-4-(tert-Butyldimethylsilyloxy)-2-cyclopenten-1-one
-
(E)-3-Hydroxy-1-octenylboronic acid
-
[RhCl(COD)]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH), degassed
-
Microwave reactor vials
Procedure:
-
Preparation of the Reaction Mixture: To a 10 mL microwave vial equipped with a magnetic stir bar, add (R)-4-(tert-Butyldimethylsilyloxy)-2-cyclopenten-1-one (1.0 mmol, 1.0 equiv), (E)-3-Hydroxy-1-octenylboronic acid (1.2 mmol, 1.2 equiv), and [RhCl(COD)]₂ (0.03 mmol, 3 mol%).
-
Solvent and Base Addition: Add degassed methanol (5 mL) to the vial. Then, add a solution of KOH in methanol (0.1 M, 1.0 mL, 0.1 mmol, 0.1 equiv).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 30 °C for 6 hours with a maximum power of 50 W.
-
Reaction Quenching and Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired prostaglandin intermediate.
Self-Validation:
-
TLC Analysis: Monitor the reaction progress by TLC, observing the consumption of the starting cyclopentenone.
-
NMR Spectroscopy: The ¹H NMR spectrum of the product should show a large coupling constant between the protons at C-3 and C-4, indicative of a trans relationship. NOESY experiments can further confirm the stereochemistry.
-
Expected Yield: 90-95%.[15]
Part 2: The Synthesis of Carbocyclic Nucleosides
Carbocyclic nucleosides are structural analogs of natural nucleosides where the furanose oxygen is replaced by a methylene group. This modification imparts significant metabolic stability, making them potent antiviral and anticancer agents.[16] Notable examples include Abacavir (anti-HIV) and Peramivir (anti-influenza).[2][4][17][18] A common and versatile starting material for many of these syntheses is the Vince lactam.[19][20]
Key Strategies: From Vince Lactam and via Ring-Closing Metathesis (RCM)
The synthesis of carbocyclic nucleosides often relies on two powerful strategies:
-
The Vince Lactam Approach: This bicyclic lactam provides a rigid scaffold from which the cyclopentene ring with the desired stereochemistry can be elaborated. It has been instrumental in the synthesis of Abacavir.[4][19][21]
-
Ring-Closing Metathesis (RCM): This reaction, which earned its developers the 2005 Nobel Prize in Chemistry, has revolutionized the synthesis of cyclic molecules.[22] In the context of carbocyclic nucleosides, RCM allows for the efficient construction of the cyclopentene ring from an acyclic diene precursor, often with high functional group tolerance.[5][22][23][24] Grubbs' catalysts are commonly employed for this transformation.[23][25][26][27]
Caption: Catalytic cycle for Ring-Closing Metathesis (RCM).
Detailed Protocol: RCM for a Carbocyclic Nucleoside Precursor
This protocol is a representative example of an RCM reaction to form a cyclopentene ring, a core step in many carbocyclic nucleoside syntheses.[5]
Objective: To synthesize a protected cyclopentenol from a diene precursor using Grubbs' Second Generation Catalyst.
Materials:
-
Acyclic diene precursor (e.g., derived from an asymmetric aldol reaction)
-
Grubbs' Second Generation Catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)
-
Dichloromethane (DCM), anhydrous and degassed
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Substrate Preparation: Dissolve the acyclic diene precursor (1.0 mmol) in anhydrous, degassed DCM (200 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. The high dilution (0.005 M) is crucial to favor the intramolecular RCM over intermolecular polymerization.
-
Inert Atmosphere: Purge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add Grubbs' Second Generation Catalyst (0.05 mmol, 5 mol%) to the solution under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to reflux (approx. 40 °C) under the inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure cyclopentene product.
Self-Validation:
-
Spectroscopic Analysis: The disappearance of the terminal alkene proton signals and the appearance of a new internal alkene proton signal in the ¹H NMR spectrum confirms the cyclization.
-
Byproduct Observation: The formation of ethylene gas is the driving force for the reaction.
-
Expected Yield: 85-95%.
Part 3: Other Key Methodologies for Cyclopentane Synthesis
Beyond the specific applications in prostaglandins and carbocyclic nucleosides, several other powerful reactions are frequently used to construct the cyclopentane core.
The Pauson-Khand Reaction
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone.[1][28][29][30][31] This reaction is particularly powerful for the rapid construction of fused bicyclic systems when performed intramolecularly.[30]
[3+2] Cycloadditions
[3+2] Cycloaddition reactions are a versatile class of reactions for forming five-membered rings.[32] Recent advances in photoredox catalysis have enabled highly diastereoselective [3+2] cycloadditions of cyclopropylamines with alkenes to generate functionalized cyclopentanes under mild conditions.[33][34] This method provides an efficient route to diverse cyclopentane-1,2-diamine derivatives.[33][34]
Conclusion
The synthesis of cyclopentane-based pharmaceutical ingredients is a rich and evolving field. From the foundational, stereocontrolled strategies pioneered by Corey for prostaglandins to the modern, catalytic methods like RCM and photoredox cycloadditions, the synthetic chemist's toolkit for accessing this important scaffold has expanded dramatically. The protocols and strategies outlined in this guide are intended to provide both a conceptual framework and practical, actionable methodologies for researchers in drug discovery and development. The continued innovation in this area promises to deliver even more efficient and selective routes to these life-saving medicines.
References
-
Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl). Journal of the American Chemical Society, 91(20), 5675–5677. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. [Link]
-
Daluge, S. M., & Vince, R. (2006). Synthesis of carbovir and abacavir from a carbocyclic precursor. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.4. [Link]
-
Li, Z., & Zhang, Y. (2021). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Molecules, 26(3), 699. [Link]
-
Wikipedia contributors. (2023). Prostaglandin. Wikipedia, The Free Encyclopedia. [Link]
-
Boyle, G. A., et al. (2012). Enantioselective synthesis of the carbocyclic nucleoside (−)-abacavir. Organic & Biomolecular Chemistry, 10(9), 1870-1876. [Link]
-
Boyle, G. A., et al. (2012). Enantioselective synthesis of the carbocyclic nucleoside (-)-abacavir. Organic & Biomolecular Chemistry, 10(9), 1870-6. [Link]
-
Schneider, C., & Suh, Y. (1983). Highly stereoselective synthesis of 9-epi-prostaglandin F2.alpha. and 11-epi-prostaglandin F2.alpha. by the aluminum hydride reduction of prostaglandin E2 and 11-epi-prostaglandin E2 derivatives. The Journal of Organic Chemistry, 48(24), 4576-4579. [Link]
-
Crimmins, M. T., & King, B. W. (2000). An efficient, general asymmetric synthesis of carbocyclic nucleosides: application of an asymmetric aldol/ring-closing metathesis strategy. The Journal of Organic Chemistry, 65(25), 8499-509. [Link]
-
Smee, D. F., et al. (2001). Cyclopentane neuraminidase inhibitors with potent in vitro anti-influenza virus activities. Antimicrobial Agents and Chemotherapy, 45(3), 743-748. [Link]
-
Organic Chemistry Portal. Cyclopentane synthesis. [Link]
-
Gibson, C. L., & La-Poole, P. L. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry, 18(6). [Link]
-
Woltering, T. J., et al. (2022). A General Catalyst Controlled Route to Prostaglandin F2α. Organic Letters, 24(48), 8876–8881. [Link]
-
Budynina, E. M., et al. (2016). Formal [3 + 2]-Cycloaddition of Donor–Acceptor Cyclopropanes to 1,3-Dienes: Cyclopentane Assembly. The Journal of Organic Chemistry, 81(17), 7846–7856. [Link]
-
Stoltz, B. M. (n.d.). Prostaglandins. Caltech Chemistry. [Link]
-
Boyle, G. A., et al. (2011). Enantioselective synthesis of the carbocyclic nucleoside (−)-abacavir. Organic & Biomolecular Chemistry. [Link]
-
Schore, N. E. (2004). The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. Organic Reactions. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2024). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. [Link]
-
SynArchive. (n.d.). Synthesis of Prostaglandin F2α by Elias J. Corey (1969). [Link]
-
Jia, F., et al. (2013). Facile synthesis of the neuraminidase inhibitor peramivir. Synthetic Communications, 43(19), 2641-2647. [Link]
-
ResearchGate. (n.d.). Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. [Link]
-
Yao, Q. (2006). Synthesis and RCM Reactions Using a Recyclable Grubbs−Hoveyda Metathesis Catalyst Activated by a Light Fluorous Tag. The Journal of Organic Chemistry, 71(26), 9849–9852. [Link]
-
Molander, G. A., et al. (2016). Rh(I)-Catalyzed 1,4-Conjugate Addition of Alkenylboronic Acids to a Cyclopentenone Useful for the Synthesis of Prostaglandins. The Journal of Organic Chemistry, 81(21), 10560–10569. [Link]
-
Barluenga, J., et al. (2003). Solvent-Controlled Diastereoselective Synthesis of Cyclopentane Derivatives by a [3 + 2] Cyclization Reaction of α,β-Disubstituted (Alkenyl)(methoxy)carbene Complexes with Methyl Ketone Lithium Enolates. Journal of the American Chemical Society, 125(48), 14829–14838. [Link]
-
ResearchGate. (n.d.). Synthesis of Carbovir and Abacavir from a Carbocyclic Precursor. [Link]
-
YouTube. (2024). GRUBBS RING CLOSING METATHESIS (RCM) || ORGANIC CHEMISTRY #namereactions #GATE #CSIRNET. [Link]
-
Wikipedia contributors. (2023). Pauson–Khand reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Floyd, M. B., & Weiss, M. J. (1973). Synthesis of prostaglandins by alanate additions to cyclopentenones (1). Prostaglandins, 3(6), 921-924. [Link]
-
Gpatindia. (2020). PERAMIVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
Sharma, G. V. M., et al. (2021). Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances, 11(13), 7480-7503. [Link]
- Google Patents. (2007). CN1986521A - Synthesis process of peramivir as medicine for antagonizing influenza and bird flu virus.
-
Chatterjee, J., & Laufer, B. (2018). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Organic & Biomolecular Chemistry, 16(44), 8509–8513. [Link]
-
Wikipedia contributors. (2023). Ring-closing metathesis. Wikipedia, The Free Encyclopedia. [Link]
-
Corey, E. J., et al. (1969). Stereo-controlled synthesis of dl-prostaglandins F2.alpha. and E2. Journal of the American Chemical Society, 91(20), 5675-5677. [Link]
-
De, S., et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(1), 138-228. [Link]
-
Newton, R. F., et al. (1979). Synthesis of prostaglandin-F2α by conjugate addition of a cuprate reagent to 3-t-butyldimethylsilyloxytricyclo[3.2.0.02,7]heptan-6-one. Journal of the Chemical Society, Chemical Communications, (21), 922-923. [Link]
-
Bycroft, B. W., et al. (1998). Carbapenem biosynthesis: confirmation of stereochemical assignments and the role of CarC in the ring stereoinversion process from L-proline. Chemical Communications, (7), 779-780. [Link]
-
Wikipedia contributors. (2023). Vince lactam. Wikipedia, The Free Encyclopedia. [Link]
-
Ni, Y., et al. (2018). Green access to chiral Vince lactam in a buffer-free aqueous system using a newly identified substrate-tolerant (−)-γ-lactamase. Green Chemistry, 20(2), 360-368. [Link]
-
Letourneau, J. J., & Campeau, L. C. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. ACS Medicinal Chemistry Letters, 14(7), 903–908. [Link]
-
Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link]
-
Organic Syntheses. (2006). Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. [Link]
Sources
- 1. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An efficient, general asymmetric synthesis of carbocyclic nucleosides: application of an asymmetric aldol/ring-closing metathesis strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 9. synarchive.com [synarchive.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A General Catalyst Controlled Route to Prostaglandin F2α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enantioselective synthesis of the carbocyclic nucleoside (−)-abacavir - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. medkoo.com [medkoo.com]
- 18. PERAMIVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 19. Vince lactam - Wikipedia [en.wikipedia.org]
- 20. Green access to chiral Vince lactam in a buffer-free aqueous system using a newly identified substrate-tolerant (−)-γ-lactamase - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
- 24. Ring Closing Metathesis [organic-chemistry.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. organicreactions.org [organicreactions.org]
- 30. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 31. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 32. Cyclopentane synthesis [organic-chemistry.org]
- 33. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 34. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate
Welcome to the technical support center for the synthesis of Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. As a conformationally constrained β-amino acid building block, this molecule is of significant interest in peptide foldamer chemistry and drug discovery.[1][2] This resource moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.
Section 1: Overview of Synthetic Strategies
The synthesis of the enantiopure (1S,2R)-cis isomer requires a robust strategy for controlling stereochemistry. Based on literature and practical application, two primary routes are prevalent: Diastereoselective Reductive Amination and Chiral Resolution of a Racemic Intermediate.[1][2][3]
Strategy A: Diastereoselective Reductive Amination
This is often the more elegant approach, establishing the desired stereocenters in a single key step. The process involves the reaction of ethyl 2-oxocyclopentanecarboxylate with a chiral amine, such as (S)-α-phenylethylamine, to form a diastereomeric mixture of imines/enamines, which are then reduced.[1][2][3] The newly formed stereocenters' configuration is directed by the chiral auxiliary. Subsequent hydrogenolysis removes the auxiliary, yielding the chiral amino ester.
Strategy B: Chiral Resolution
This classical approach involves the synthesis of a racemic mixture of the target amino ester, followed by separation of the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or (-)-dibenzoyl-L-tartaric acid.[1][4] The differing solubilities of these salts allow for their separation by fractional crystallization.[4] While effective, this method is often laborious and results in a theoretical maximum yield of 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled.[4]
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low Yield in the Reductive Amination Step
Question: My reductive amination of ethyl 2-oxocyclopentanecarboxylate using (S)-α-phenylethylamine and a hydride reducing agent is resulting in a low yield of the desired coupled product. What are the common causes and how can I fix them?
Answer: Low yield in this crucial step is a frequent challenge. The root cause often lies in one of three areas: incomplete reaction, side-product formation, or suboptimal reaction conditions.
-
Cause 1: Incomplete Reaction: The equilibrium between the keto-ester and the imine/enamine intermediate may not favor the product.
-
Cause 2: Inappropriate Reducing Agent: The choice of reducing agent is critical. A reagent that is too harsh can lead to over-reduction or undesired side reactions, while one that is too mild may result in an incomplete reaction.
-
Solution: Sodium triacetoxyborohydride (STAB) is often an excellent choice for reductive aminations as it is milder and more selective than sodium borohydride (NaBH₄) and does not readily reduce the ester functionality. Sodium cyanoborohydride (NaBH₃CN) is also effective but requires careful pH control to avoid the release of toxic HCN gas.[7]
-
-
Cause 3: Epimerization: The acidic or basic conditions, combined with elevated temperatures, can potentially cause epimerization at the carbon adjacent to the ester (C1), leading to a mixture of cis and trans isomers that are difficult to separate.[1][2]
Optimized Reaction Conditions for Reductive Amination
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | High selectivity for imines over ketones/esters; effective under mild acidic conditions. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous, good solubility for reactants, generally unreactive. |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions and potential epimerization.[2] |
| Additives | Acetic Acid (catalytic) | Catalyzes imine formation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from interfering with the reaction. |
Issue 2: Inefficient Boc Protection
Question: My Boc protection step using di-tert-butyl dicarbonate ((Boc)₂O) is slow, incomplete, or results in side products. What should I check?
Answer: While seemingly straightforward, Boc protection can be problematic if not properly controlled.
-
Cause 1: Incorrect Base/pH: The reaction requires a base to deprotonate the amino group, making it nucleophilic. However, a pH that is too high can lead to hydrolysis of the ester.
-
Solution: A mild inorganic base like sodium bicarbonate or potassium bicarbonate in an aqueous/organic biphasic system (e.g., Dioxane/Water) is often effective.[8] The use of potassium bicarbonate can lead to more homogeneous mixtures and easier extractions compared to its sodium counterpart.[2] Alternatively, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an anhydrous organic solvent like DCM can be used.[9]
-
-
Cause 2: Side Product Formation: The primary side product is the formation of N,N-di-Boc protected amine, especially if excess (Boc)₂O and a strong base are used. Another possibility is the formation of urea derivatives if the (Boc)₂O degrades.
-
Solution: Use a stoichiometric amount of (Boc)₂O (e.g., 1.05-1.1 equivalents). Adding the (Boc)₂O slowly to the reaction mixture can also minimize side reactions. Catalyst-free N-tert-butyloxycarbonylation in water is a green and effective method that can prevent the formation of isocyanate and urea side products.[10]
-
-
Cause 3: Reagent Quality: (Boc)₂O is sensitive to moisture and can degrade over time.
-
Solution: Use a fresh bottle of (Boc)₂O or ensure the existing stock has been stored properly under an inert atmosphere.
-
Sources
- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
Navigating the Labyrinth: A Technical Support Guide to Side Reactions in the Synthesis of Boc-Protected Cyclopentane Amino Esters
Welcome to our dedicated technical support center. As researchers and drug development professionals, we understand that the synthesis of novel molecular entities is rarely a straightforward path. The synthesis of Boc-protected cyclopentane amino esters, valuable building blocks in medicinal chemistry, is no exception. This guide is designed to be your companion in the lab, offering troubleshooting advice and in-depth explanations for the common and often frustrating side reactions that can arise during your experiments. Here, we move beyond simple protocols to explore the "why" behind these chemical behaviors, empowering you to not only solve current issues but also to anticipate and prevent future synthetic roadblocks.
Frequently Asked Questions (FAQs)
Q1: I'm trying to synthesize the trans-Boc-aminocyclopentane ester, but my NMR is showing a mixture of cis and trans isomers. What's happening?
This is a classic and frequently encountered challenge in the synthesis of substituted cyclopentane rings. The observed mixture of diastereomers is most likely due to epimerization at the carbon atom bearing the ester group (the α-carbon). The proton at this position is acidic and can be removed by a base, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of cis and trans isomers.
The trans isomer is often the thermodynamically more stable product due to reduced steric hindrance between the amino and ester groups. Therefore, even if your initial reaction is designed to produce the cis isomer, the presence of a base can catalyze its conversion to the more stable trans form, leading to a mixture.[1]
Troubleshooting Guide: Isomerization and Epimerization
Issue 1: Uncontrolled Epimerization Leading to Diastereomeric Mixtures
Symptom: You observe a mixture of cis and trans isomers in your final product or at an intermediate stage, when a single diastereomer is expected. This is typically confirmed by 1H NMR, where you'll see distinct sets of peaks for each isomer.
Causality: The primary culprit is the presence of a base, which can be intentionally added (e.g., for saponification or other transformations) or present as a leftover reagent or byproduct. The acidity of the α-proton to the ester carbonyl makes it susceptible to deprotonation, leading to the loss of stereochemical integrity at that center.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for uncontrolled epimerization.
Preventative & Corrective Actions:
-
Controlled Epimerization: If the trans isomer is your desired product, you can intentionally induce epimerization. Treatment of a cis-isomer with a base like sodium ethoxide in ethanol can drive the equilibrium towards the more stable trans product.[1] However, this needs to be carefully controlled to avoid other side reactions.
-
Minimizing Unwanted Epimerization:
-
Temperature Control: Perform reactions at the lowest effective temperature. Epimerization often has a higher activation energy than the desired reaction.
-
Base Selection: If a base is necessary, consider using a weaker, non-nucleophilic base.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to basic conditions.
-
Acidic Workup: Ensure your workup procedure includes a wash with a mild acid (e.g., dilute HCl or saturated NH4Cl solution) to neutralize any residual base.
-
Experimental Protocol: Controlled Epimerization of a cis-Boc-aminocyclopentane Ester to the trans-Isomer [1]
-
Dissolve the cis-amino ester in absolute ethanol.
-
Add a solution of sodium ethoxide in ethanol (e.g., 0.5 to 1.0 equivalent).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-35°C) overnight.
-
Monitor the reaction progress by 1H NMR or HPLC to determine the ratio of cis to trans isomers.
-
Once the desired ratio is achieved, quench the reaction by adding a weak acid (e.g., acetic acid) to neutralize the base.
-
Perform an aqueous workup and purify the product by column chromatography.
| Parameter | Condition | Rationale |
| Base | Sodium Ethoxide | A strong enough base to deprotonate the α-carbon. |
| Solvent | Ethanol | A protic solvent that can participate in the proton exchange. |
| Temperature | 30-35°C | A moderate temperature to promote epimerization without significant degradation.[1] |
| Monitoring | 1H NMR / HPLC | To track the conversion and avoid over-reaction. |
Issue 2: Formation of an Unexpected Lactone
Symptom: You observe a byproduct with a significantly different polarity from your expected ester, often more polar. Mass spectrometry might show a loss of the ester alkyl group and water. IR spectroscopy may show a characteristic lactone carbonyl stretch (~1770 cm-1).
Causality: This side reaction can occur under acidic conditions, particularly if there is a hydroxyl group present on the cyclopentane ring. The Boc-protected amine can be hydrolyzed to the free amine, which can then be protonated. If a suitably positioned hydroxyl group is present, it can act as a nucleophile and attack the ester carbonyl, leading to intramolecular transesterification and the formation of a bicyclic lactone.[2] While this has been observed in cyclooctane systems, the principles apply to cyclopentane analogs.
Mechanism of Lactone Formation:
Sources
Technical Support Center: Navigating the Scale-Up of Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate
Welcome to the technical support center for the production of Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this chiral intermediate. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical field experience.
I. Troubleshooting Guide: From Bench to Pilot Plant
This section provides a systematic approach to identifying and resolving common issues encountered during the scale-up of this compound synthesis.
Issue 1: Low Diastereoselectivity in the Synthesis of the Amino Ester Precursor
Symptom: Your analytical data (e.g., chiral HPLC, NMR with a chiral solvating agent) shows a significant percentage of the undesired (1R,2S) or other diastereomers, leading to low yield of the target cis-isomer.
Root Cause Analysis: The formation of the desired (1S,2R) stereochemistry is a critical step, often established during the synthesis of the 2-aminocyclopentanecarboxylic acid core.[1][2] Inadequate control over the reaction conditions during this formative step can lead to a mixture of stereoisomers.
Troubleshooting Steps & Explanations:
-
Re-evaluate the Method of Stereocontrol:
-
Chiral Resolution: If you are using classical resolution with a chiral resolving agent, ensure the purity of the agent. The efficiency of diastereomeric salt crystallization is highly dependent on solvent choice, temperature, and cooling rate. Consider screening a variety of solvents to find the optimal conditions for selective crystallization.[3]
-
Asymmetric Synthesis: For approaches employing chiral catalysts or auxiliaries, catalyst poisoning, incorrect catalyst loading, or suboptimal reaction temperature can erode enantioselectivity.[4] Review the catalyst handling and reaction setup protocols.
-
-
Control of Epimerization: The stereocenter at C1 (bearing the carboxylate) can be susceptible to epimerization under certain conditions, particularly if harsh bases are used in subsequent steps.[2]
-
Recommendation: If a base is required, consider using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, which are known to minimize racemization compared to stronger, less hindered bases like triethylamine.[5]
-
-
Process Analytical Technology (PAT): On a larger scale, implementing in-process monitoring can help identify the point at which diastereomeric purity is compromised.
Experimental Protocol: Chiral HPLC Analysis for Diastereomeric Purity
-
Column: A chiral stationary phase column (e.g., polysaccharide-based) suitable for separating amino acid ester enantiomers.
-
Mobile Phase: A mixture of hexane/isopropanol with a small percentage of a modifier like diethylamine is a common starting point. The exact ratio will need to be optimized.
-
Detection: UV at a wavelength where the Boc-protected compound absorbs (typically around 210-220 nm).
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase.
-
Analysis: Inject the sample and compare the peak areas of the desired diastereomer and any impurities.
Issue 2: Incomplete Boc-Protection and Side Reactions
Symptom: HPLC or LC-MS analysis of the reaction mixture shows the presence of the starting amino ester, di-Boc protected product, or other unexpected byproducts.
Root Cause Analysis: The reaction of the amino group with di-tert-butyl dicarbonate (Boc₂O) can be influenced by stoichiometry, base selection, and reaction temperature.[6][7] On a larger scale, mixing and heat transfer become more critical.
Troubleshooting Steps & Explanations:
-
Optimize Stoichiometry of Boc₂O: While a slight excess of Boc₂O is common, a large excess can lead to the formation of the di-Boc protected species, especially with prolonged reaction times or highly reactive amines.[8]
-
Choice of Base and Solvent:
-
The reaction is typically carried out in the presence of a base to neutralize the acid formed and to deprotonate the amine, increasing its nucleophilicity.[]
-
For scale-up, a biphasic system (e.g., THF/water or dioxane/water with NaHCO₃ or NaOH) can be effective for controlling the reaction rate and simplifying workup.[][10]
-
Using 4-dimethylaminopyridine (DMAP) as a catalyst can accelerate the reaction but may also promote side reactions if not used judiciously.[11]
-
-
Temperature Control: The reaction is exothermic. Inadequate heat removal in a large reactor can lead to localized overheating, causing decomposition of Boc₂O and the formation of byproducts. Ensure the reactor's cooling capacity is sufficient for the scale of the reaction.
Workflow for Boc-Protection
Caption: Boc-Protection Workflow
Issue 3: Racemization During Synthesis or Workup
Symptom: The final product shows a loss of enantiomeric purity, with the presence of the (1R,2S) enantiomer detected by chiral HPLC.
Root Cause Analysis: The α-proton to the ester group can be susceptible to abstraction under basic conditions, leading to racemization via an enolate intermediate.[5][12] This risk is heightened during prolonged reaction times or harsh workup procedures.
Troubleshooting Steps & Explanations:
-
Avoid Strong Bases and High Temperatures: As mentioned, use milder bases like NaHCO₃ or DIPEA. Avoid prolonged exposure to strong bases like NaOH or KOH, especially at elevated temperatures.[5]
-
Acidic Workup: During workup, after the initial extraction, a wash with a dilute acid (e.g., 1M HCl or citric acid solution) can help to neutralize any residual base and ensure the product is in a protonated, less racemization-prone state.
-
Minimize Reaction and Workup Times: Develop a robust process with well-defined endpoints to avoid unnecessarily long exposure to potentially racemizing conditions.
Mechanism of Racemization
Caption: Base-Catalyzed Racemization at C1
Issue 4: Challenges in Purification and Isolation at Scale
Symptom: Difficulty in removing impurities, leading to a low-purity final product. The chosen lab-scale purification method (e.g., silica gel chromatography) is not economically viable or scalable.
Root Cause Analysis: Scaling up purification requires a shift from chromatography-heavy methods to more industrial-friendly techniques like crystallization and extraction.[13][14] The physical properties of the product and impurities dictate the most effective large-scale purification strategy.
Troubleshooting Steps & Explanations:
-
Develop a Crystallization Protocol: Crystallization is a highly effective and scalable purification method for solid compounds.[14]
-
Solvent Screening: Screen a variety of solvents and solvent mixtures to find conditions where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Anti-Solvent Addition: Consider an anti-solvent crystallization, where the product is dissolved in a good solvent, and then a miscible solvent in which the product is insoluble is added to induce precipitation.
-
-
Liquid-Liquid Extraction: Optimize the workup procedure to remove as many impurities as possible before the final purification step. Washes with acidic, basic, and neutral aqueous solutions can remove corresponding impurities.
-
Alternative Technologies: For high-value pharmaceutical intermediates, newer technologies like supercritical fluid extraction (SFE) or continuous chromatography are being explored for efficient and sustainable purification.[13]
Data Summary: Purification Method Comparison
| Purification Method | Pros | Cons | Scalability |
| Silica Gel Chromatography | High resolution, versatile | High solvent consumption, high cost, not ideal for large quantities | Poor |
| Crystallization | Highly effective for purity, cost-effective, scalable | Requires a crystalline solid, requires development time | Excellent |
| Distillation | Good for volatile compounds | Not suitable for non-volatile solids, thermal degradation risk | Good |
| Liquid-Liquid Extraction | Good for initial cleanup, scalable | Lower resolution than chromatography | Excellent |
II. Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the Boc-protection step at a larger scale?
A1: Temperature control is arguably the most critical parameter. The reaction with Boc₂O is exothermic, and on a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Uncontrolled temperature can lead to the decomposition of the Boc anhydride, resulting in byproduct formation and reduced yield. A well-maintained cooling system and a controlled rate of reagent addition are essential.
Q2: My final product is an oil, making crystallization difficult. What are my options for purification at scale?
A2: If the product is a persistent oil, several strategies can be employed. Firstly, re-examine the synthesis to see if a different salt or derivative could be made that is crystalline. If the oil is of high purity, it may be acceptable as is. For purification, large-scale chromatography, while expensive, is an option.[13] Alternatively, techniques like wiped-film or short-path distillation could be explored if the compound is thermally stable.[15]
Q3: How can I confirm the absolute stereochemistry of my final product?
A3: While chiral HPLC can confirm enantiomeric and diastereomeric purity, it does not determine the absolute configuration. To confirm the (1S,2R) stereochemistry, you would typically need to either:
-
Use a starting material of known absolute configuration and ensure the synthetic route does not affect the chiral centers.
-
Perform single-crystal X-ray crystallography on the final product or a crystalline derivative.
-
Use advanced NMR techniques with chiral derivatizing agents.
Q4: Are there any specific safety concerns I should be aware of when scaling up this process?
A4: Yes. The Boc-protection reaction liberates carbon dioxide and isobutylene (from the decomposition of the t-butyl cation), which can cause pressure buildup in a closed system.[7] Ensure the reactor is adequately vented. Also, many of the organic solvents used (THF, ethyl acetate, etc.) are flammable and require appropriate handling and grounding to prevent static discharge. Always conduct a thorough process safety review before any scale-up operation.
III. References
-
PharmTech. (2025, August 8). What are the emerging technologies for pharmaceutical intermediate purification? Retrieved from [Link]
-
Di Masi, A. (n.d.). Chemically fuelled deracemization of amino acids. Radboud University Thesis.
-
Wroblewska, Z. et al. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. ACS Omega.
-
Mikami, K. (Ed.). (2007). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. John Wiley & Sons.
-
McGlone, T. et al. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics.
-
Wroblewska, Z. et al. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications.
-
Fülöp, F. et al. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journal of Organic Chemistry.
-
Liskamp, R. M. J. et al. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Yamada, S. et al. (n.d.). Method for the racemization of optically active amino acids. The Journal of Organic Chemistry.
-
EIN Presswire. (2026, January 19). Global Manufacturer Expands Integrated Solutions for Advanced Laboratory and Pilot-Scale Processing. Retrieved from [Link]
-
Gellman, S. H. et al. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Figshare.
-
Gellman, S. H. et al. (n.d.). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Sigma-Aldrich.
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Large-scale purification of pharmaceutical-grade plasmid DNA using tangential flow filtration and multi-step chromatography. Retrieved from [Link]
-
PharmaCompass. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO. Retrieved from [Link]
-
Romo, D. et al. (n.d.). Rapid Assembly of Complex Cyclopentanes Employing Chiral, α,β-Unsaturated Acylammonium Intermediates. PMC - NIH.
-
Gellman, S. H. et al. (2004). Synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into 12-helical beta-peptides. PubMed.
-
Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O. Retrieved from
-
Tius, M. A. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews.
-
Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]
-
de Meijere, A. & Kozhushkov, S. I. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
-
Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]
-
Marsden, S. P. et al. (n.d.). An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. Semantic Scholar.
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
Lopp, M. et al. (2025, August 7). Synthesis of Chiral Hydroxylated Cyclopentanones and Cyclopentanes. Request PDF. Retrieved from [Link]
-
OrgPrepDaily. (2012, June 18). Reactions that Work: Boc Protection. Chemtips. Retrieved from [Link]
-
Google Patents. (n.d.). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester. Retrieved from
-
NIST. (n.d.). ethyl cyclopentanecarboxylate. NIST WebBook. Retrieved from [Link]
Sources
- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. thesis.unipd.it [thesis.unipd.it]
- 13. biosynce.com [biosynce.com]
- 14. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Global Manufacturer Expands Integrated Solutions for Advanced Laboratory and Pilot-Scale Processing [einpresswire.com]
Technical Support Center: Troubleshooting Boc Deprotection in Complex Molecules
Welcome to the Technical Support Center for Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group, particularly in the context of complex and sensitive molecules. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Incomplete or Sluggish Deprotection
Question: My Boc deprotection is not going to completion, or is extremely slow. What are the likely causes and how can I resolve this?
Answer: Incomplete deprotection is a common hurdle, often stemming from insufficient acid strength, steric hindrance, or suboptimal reaction conditions.[1]
-
Causality: The mechanism of acid-catalyzed Boc deprotection involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates.[2][3] If the acid is not strong enough or is present in a substoichiometric amount, the initial protonation step is inefficient. Steric bulk around the Boc-protected amine can also hinder the approach of the acid.[1]
-
Troubleshooting Steps:
-
Increase Acid Concentration: For standard trifluoroacetic acid (TFA) in dichloromethane (DCM) conditions, increasing the TFA concentration from a typical 20-25% to 50% or even using neat TFA can accelerate the reaction.[4][5]
-
Switch to a Stronger Acid System: A solution of 4M hydrogen chloride (HCl) in 1,4-dioxane is often more potent than TFA/DCM and can be effective for stubborn substrates.[6][7]
-
Elevate the Temperature: Gentle heating to 30-40°C can increase the reaction rate. However, this should be done with caution and careful monitoring by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid potential side reactions.[1]
-
Optimize the Solvent: Ensure the solvent fully dissolves your substrate. While DCM is common, co-solvents like methanol may be necessary for certain substrates to ensure complete solvation.[1][6]
-
Issue 2: Side Reactions - tert-butylation of Nucleophilic Residues
Question: I'm observing byproducts with an additional mass corresponding to a tert-butyl group (+56 Da). How do I prevent this?
Answer: This is a classic side reaction caused by the electrophilic tert-butyl cation generated during the deprotection.[6] This cation can alkylate any nucleophilic functional groups within your molecule, such as the side chains of tryptophan, methionine, cysteine, and tyrosine, as well as other electron-rich aromatic rings or thiols.[8][9]
-
Causality: The cleavage of the Boc group releases a tert-butyl cation, a reactive electrophile.[2] In the absence of a suitable quenching agent, this cation will react with the most nucleophilic sites available.
-
Prevention with Scavengers: The most effective solution is to add "scavengers" to the reaction mixture to trap the tert-butyl cation.[10][11]
| Scavenger | Typical Concentration | Target Residues/Functionalities |
| Triisopropylsilane (TIS) | 2.5 - 5% (v/v) | General purpose, effective for most nucleophiles. |
| Triethylsilane (TES) | 2.5 - 5% (v/v) | Similar to TIS, a common choice.[11] |
| Water | 2.5 - 5% (v/v) | Quenches the cation to form tert-butanol.[6][11] |
| Thioanisole | 2.5 - 5% (v/v) | Particularly effective for protecting sulfur-containing residues like methionine and cysteine.[11] |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | Also used for protecting sulfur-containing residues. |
-
Experimental Protocol: Standard Boc Deprotection with Scavengers
-
In a well-ventilated fume hood, prepare a "deprotection cocktail." For a 10 mL solution, combine:
-
Dichloromethane (DCM): 4.5 mL
-
Trifluoroacetic acid (TFA): 5.0 mL (50% final concentration)
-
Triisopropylsilane (TIS): 0.25 mL (2.5%)
-
Water: 0.25 mL (2.5%)
-
-
Dissolve your Boc-protected substrate in the deprotection cocktail at room temperature.
-
Stir the reaction for 30 minutes to 2 hours, monitoring progress by TLC or LC-MS.[6]
-
Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[1][6]
-
Issue 3: Degradation of Other Acid-Sensitive Functional Groups
Question: My molecule contains other acid-labile groups (e.g., acetals, trityl ethers, some esters) that are being cleaved along with the Boc group. What are my options for selective deprotection?
Answer: This is a common challenge in the synthesis of complex molecules, requiring a shift to milder or orthogonal deprotection strategies.[11] The Boc group is generally more sensitive to acid than many other protecting groups, allowing for a window of selectivity.[9]
-
Causality: The harsh conditions required for Boc deprotection, such as high concentrations of strong acids, can be sufficient to cleave other acid-sensitive functionalities.
-
Alternative Methodologies:
-
Milder Acidic Conditions:
-
Aqueous Phosphoric Acid: An 85% aqueous solution of phosphoric acid, often with a co-solvent like THF, can be a mild and selective reagent.[10] Reaction times are typically longer (3-14 hours).[6]
-
Lewis Acids: Non-protic Lewis acids can mediate Boc cleavage under milder conditions. Reagents like zinc bromide (ZnBr₂) in DCM can selectively cleave secondary N-Boc groups while leaving primary ones intact.[11][12]
-
-
Thermal Deprotection:
-
For substrates that are thermally stable, heating in a suitable solvent can provide a catalyst-free method for Boc removal.[7] Refluxing in water (100°C) can lead to complete deprotection in as little as 15 minutes for some substrates.[13] This is considered a green chemistry approach as it avoids harsh acids and solvents.[7]
-
-
Orthogonal Protecting Groups: In the design phase of your synthesis, consider using an orthogonal protecting group strategy. For amines, the Fmoc (9-fluorenylmethoxycarbonyl) group, which is base-labile, is a common alternative to the acid-labile Boc group.[10][14]
-
Issue 4: Difficult Workup and Product Isolation
Question: After deprotection, I'm having trouble isolating my product. It's either stuck in the aqueous layer during extraction or forms an intractable oil.
Answer: The product of a Boc deprotection is a free amine, which under acidic conditions exists as a salt (e.g., trifluoroacetate or hydrochloride).[2] These salts are often highly polar and can have high water solubility, complicating standard workups.
-
Troubleshooting Workup Procedures:
-
Direct Precipitation: If using HCl in dioxane, the resulting hydrochloride salt often precipitates directly from the reaction mixture. This solid can be collected by filtration and washed with a non-polar solvent like diethyl ether to afford a clean product.[4][6]
-
Basic Workup (for non-base-sensitive compounds): After removing the bulk of the acid in vacuo, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like potassium carbonate (K₂CO₃) to neutralize the acid and generate the free amine.[4][15] The free amine is typically less water-soluble and can be extracted into the organic layer.
-
Ion-Exchange Resin: For highly water-soluble amines, an ion-exchange resin can be used. After removing the reaction solvent, the residue can be dissolved in a suitable solvent (e.g., methanol) and passed through a basic resin (like Amberlyst A21) to neutralize the acid and isolate the free amine.[16]
-
Avoid Emulsions: If you encounter emulsions during basic washes, adding brine (saturated aqueous NaCl) can help break them.[4]
-
Visualizing the Chemistry: Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the key chemical transformations and troubleshooting logic.
Caption: Boc deprotection mechanism and side reaction pathway.
Caption: Troubleshooting workflow for Boc deprotection.
References
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC deprotection. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. researchgate.net [researchgate.net]
Stability issues of Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate under acidic conditions
Welcome to the technical support center for Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges of this compound, particularly under acidic conditions. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful use of this intermediate in your synthetic workflows.
Introduction
This compound is a valuable chiral building block in medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under various conditions and its facile removal under acidic conditions.[1] However, the acidic deprotection of this specific molecule presents a classic chemoselectivity challenge: how to efficiently remove the Boc group without causing significant hydrolysis of the ethyl ester or epimerization of the stereocenters. This guide will address these stability issues head-on, providing both theoretical understanding and practical, field-proven solutions.
Core Concepts: The Chemistry of Deprotection and Side Reactions
The Mechanism of Acidic Boc Deprotection
The removal of the Boc group is an acid-catalyzed carbamate hydrolysis.[1][2] The process is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.[1][3][4] The resulting amine is then protonated in the acidic medium to form an amine salt.[1][3]
The Competing Reaction: Acid-Catalyzed Ester Hydrolysis
Concurrently, the ethyl ester moiety is susceptible to acid-catalyzed hydrolysis, a reversible reaction that yields the corresponding carboxylic acid and ethanol.[5][6][7] This reaction is also initiated by protonation of the carbonyl oxygen of the ester, which increases its electrophilicity and allows for nucleophilic attack by water.[5][7] The presence of water in the reaction medium is a critical factor for this side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues I should be aware of when working with this compound under acidic conditions?
The two main stability concerns are:
-
Incomplete Boc Deprotection: Insufficiently strong acidic conditions or short reaction times can lead to incomplete removal of the Boc group.[8]
-
Ester Hydrolysis: The presence of water and strong acid can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is often an undesired side product.[5][6]
A less common but potential issue is epimerization at the C1 or C2 position of the cyclopentane ring, although this is generally less of a concern under standard Boc deprotection conditions compared to base-mediated reactions.[9]
Q2: Which acid should I choose for Boc deprotection to minimize ester hydrolysis?
The choice of acid is critical. While trifluoroacetic acid (TFA) is a common reagent for Boc deprotection, it is a very strong acid and often used in aqueous workups, which can promote ester hydrolysis.[2][10][11] A better alternative for substrates with acid-sensitive functional groups like esters is often a solution of hydrogen chloride (HCl) in an anhydrous organic solvent, such as 1,4-dioxane or diethyl ether.[12][13][14] Using anhydrous conditions is key to suppressing the competing ester hydrolysis reaction.[13]
Q3: How can I monitor the progress of the deprotection reaction?
The reaction progress can be conveniently monitored by:
-
Thin-Layer Chromatography (TLC): The deprotected amine is significantly more polar than the starting Boc-protected compound and will have a lower Rf value.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to monitor the disappearance of the starting material and the appearance of the desired product and any side products, such as the hydrolyzed carboxylic acid.[10]
Q4: What are the signs of incomplete deprotection, and how can I resolve it?
Incomplete deprotection is indicated by the presence of the starting material in your TLC or LC-MS analysis after the expected reaction time. To address this, you can:
-
Increase the reaction time: Continue to monitor the reaction until the starting material is consumed.
-
Increase the acid concentration: Add more of the acidic reagent.
-
Increase the temperature: Gentle heating can sometimes be employed, but this may also increase the rate of ester hydrolysis.[15] It is crucial to monitor for side product formation.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Significant Ester Hydrolysis Observed
-
Symptom: Your LC-MS analysis shows a significant peak corresponding to the mass of (1S,2R)-2-aminocyclopentanecarboxylic acid.
-
Root Cause: Presence of water in the reaction mixture. This can be introduced from wet solvents, reagents, or glassware.
-
Solution:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware in an oven before use. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Switch to Anhydrous HCl: Use a solution of HCl in an anhydrous solvent like 1,4-dioxane or diethyl ether instead of TFA.[12][13]
-
Minimize Reaction Time: Optimize the reaction time to achieve complete deprotection with minimal hydrolysis.
-
Issue 2: Incomplete Deprotection with Minimal Ester Hydrolysis
-
Symptom: Both starting material and the desired product are observed, but minimal hydrolyzed ester is present.
-
Root Cause: The acidic conditions are too mild or the reaction time is too short.[8]
-
Solution:
-
Increase Reaction Time: Allow the reaction to stir for a longer period at room temperature.
-
Increase Acid Equivalents: Add more of the acidic solution. Studies have shown that the rate of Boc deprotection can have a second-order dependence on HCl concentration.[16][17]
-
Consider a Stronger Acid System: If using a very mild acid, a switch to a slightly stronger, yet still anhydrous, system may be necessary.
-
Issue 3: Formation of Unexpected Byproducts
-
Symptom: Unidentified peaks appear in your analytical data.
-
Root Cause: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule or in the solvent.[1][18][19]
-
Solution:
Experimental Protocols
Protocol 1: Boc Deprotection using HCl in 1,4-Dioxane (Recommended for Minimizing Ester Hydrolysis)
This protocol is designed to selectively deprotect the Boc group while minimizing the hydrolysis of the ethyl ester.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane (anhydrous)
-
Anhydrous diethyl ether
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane in an oven-dried round-bottom flask under an inert atmosphere.
-
To the stirred solution, add 4-5 equivalents of 4M HCl in 1,4-dioxane at room temperature.
-
Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether to precipitate the hydrochloride salt of the product.
-
Isolate the product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and often faster deprotection method, but carries a higher risk of ester hydrolysis if water is present.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution).
-
Add 10-20 equivalents of TFA to the solution and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete in 30-60 minutes.
-
Once complete, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can help remove residual TFA.
-
For work-up, dissolve the residue in an organic solvent like ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.
Data Summary
| Parameter | HCl in 1,4-Dioxane | TFA in DCM | Key Considerations |
| Reaction Rate | Slower | Faster | TFA is a stronger acid. |
| Ester Hydrolysis | Minimal (with anhydrous conditions) | Higher risk | Water must be rigorously excluded. |
| Work-up | Precipitation of HCl salt | Aqueous work-up | Precipitation can be simpler. |
| Recommendation | Preferred for this substrate | Use with caution | Prioritize ester integrity. |
Visualizing the Workflow
Caption: Boc deprotection workflow with competing hydrolysis.
Caption: Troubleshooting decision tree for Boc deprotection.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
-
Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. Available at: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
hydrolysis of esters. Chemguide. Available at: [Link]
-
mechanism for the acid catalysed hydrolysis of esters. Chemguide. Available at: [Link]
-
The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. ACS Publications. Available at: [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]
-
How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. Available at: [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. Available at: [Link]
-
Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Available at: [Link]
-
Dual protection of amino functions involving Boc. Royal Society of Chemistry. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
How can we do the deprotection of boc-amino acids using hcl ? ResearchGate. Available at: [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd. Available at: [Link]
-
Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. Available at: [Link]
-
Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. National Institutes of Health. Available at: [Link]
-
Deprotection of O-Boc and other protecting groups. ResearchGate. Available at: [Link]
-
Boc De-protection. Reddit. Available at: [Link]
-
Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider SyntheticPages. Available at: [Link]
-
Deprotection protocols and application of the method. ResearchGate. Available at: [Link]
-
Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega. Available at: [Link]
-
Epimerization of Peptide. SlideShare. Available at: [Link]
-
Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry. Available at: [Link]
-
This compound. CRO Splendid Lab Pvt. Ltd. Available at: [Link]
-
Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Nature. Available at: [Link]
-
L-Proline. Organic Syntheses. Available at: [Link]
-
Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]
- EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Google Patents.
-
Ethyl cyclopentanecarboxylate. PubChem. Available at: [Link]
-
(1S,2R)-Boc-2-amino-1-cyclopentanecarboxylic acid. Chemdad. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. figshare.com [figshare.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Navigating the Removal of Dicyclohexylurea (DCU) Post-Carbodiimide Coupling
Welcome to the technical support center dedicated to addressing a persistent challenge in synthetic chemistry: the effective removal of 1,3-dicyclohexylurea (DCU) following carbodiimide-mediated coupling reactions. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the purity of your target compounds.
Introduction: The Persistent Byproduct
N,N'-Dicyclohexylcarbodiimide (DCC) is a widely utilized and cost-effective coupling reagent for the formation of amide and ester bonds.[1] However, its use invariably leads to the formation of DCU as a byproduct.[2] While chemically inert, DCU's notoriously low solubility in many common organic solvents presents a significant purification challenge, often leading to product contamination that can impact yield, purity, and biological activity.[2][3] This guide provides a systematic approach to tackling this common purification hurdle.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during DCU removal, providing causative explanations and actionable solutions.
Issue 1: My filtration is extremely slow, or the filter is clogged with fine DCU particles.
-
Cause: Fine, needle-like crystals of DCU can easily clog standard filter paper, drastically reducing the filtration rate. This is particularly problematic in reactions where DCU precipitates rapidly.
-
Solution:
-
Use a Filter Aid: Employ a pad of Celite® (diatomaceous earth) over your filter paper. Celite creates a porous layer that traps the fine DCU particles without impeding the flow of the filtrate.[4]
-
Optimize Solvent and Temperature: Ensure your desired product is highly soluble in the chosen solvent at the filtration temperature. Cooling the reaction mixture in an ice bath before filtration can further decrease DCU solubility and promote the formation of larger, more easily filterable crystals.[5]
-
Consider Centrifugation: For smaller-scale reactions, centrifuging the mixture to pellet the DCU followed by careful decanting of the supernatant can be a viable alternative to filtration.[4]
-
Issue 2: After filtration and solvent removal, a significant amount of DCU is still present in my crude product.
-
Cause: DCU has some solubility in many organic solvents, especially at room temperature. A single filtration may not be sufficient for its complete removal.
-
Solution:
-
Solvent Trituration/Washing: Wash the crude product with a solvent in which DCU is sparingly soluble.[6] Chilled diethyl ether, acetonitrile, or ethyl acetate are often effective choices.[7][8] Stir the crude solid in the cold solvent for a period to dissolve the remaining product and leave the DCU as a solid, then filter.
-
Recrystallization: This is a powerful purification technique. Choose a solvent system where your product's solubility is highly dependent on temperature, while DCU remains either soluble or insoluble.[6]
-
Issue 3: During column chromatography, DCU seems to elute with my product across multiple fractions.
-
Cause: In certain eluent systems, particularly hexane/ethyl acetate mixtures, DCU can have partial solubility and streak across the column, co-eluting with the desired compound.[9]
-
Solution:
-
Modify the Eluent: Adding a small amount of a more polar solvent in which DCU is more soluble, such as chloroform or methanol, can help to either retain the DCU on the silica gel or flush it out completely before your product elutes.[9]
-
Alternative Stationary Phase: Consider using Florisil instead of silica gel, as DCU has been reported to elute quickly and cleanly from this stationary phase.[9]
-
Pre-Chromatography Cleanup: Perform a thorough filtration or precipitation step to remove the bulk of the DCU before loading your crude material onto the column.
-
Frequently Asked Questions (FAQs)
Q1: What is 1,3-dicyclohexylurea (DCU) and why is it problematic?
A1: DCU is the byproduct formed from the dehydrating agent N,N'-dicyclohexylcarbodiimide (DCC) during coupling reactions.[3] Its removal is challenging due to its low solubility in many common organic solvents, which can lead to contamination of the final product.[2][10]
Q2: What are the primary methods for removing DCU?
A2: The most common strategies leverage DCU's poor solubility and include:
-
Filtration: As DCU often precipitates from the reaction mixture, it can be removed by simple filtration.[7][11]
-
Recrystallization: This technique purifies the desired product by crystallization, leaving the DCU in the mother liquor.[6]
-
Solvent Trituration/Washing: Washing the crude product with a solvent in which DCU is sparingly soluble can effectively remove it.[6]
-
Column Chromatography: This method separates DCU from the product based on differential adsorption to a stationary phase.[7]
Q3: In which solvents is DCU soluble or insoluble?
A3: Understanding DCU's solubility is crucial for its removal. The following table provides a summary:
| Solvent | Solubility of DCU | Notes |
| Water | Insoluble (<1%)[4][6] | |
| Hexane | Insoluble[6] | Often used as an anti-solvent.[8] |
| Diethyl Ether | Sparingly Soluble[7][8] | More effective when cold. |
| Acetonitrile | Sparingly Soluble[7][12] | Excellent for precipitating DCU, especially when cold.[8][9] |
| Ethyl Acetate | Sparingly Soluble (when cold)[6][8] | |
| Dichloromethane (DCM) | Soluble[13] | Often used as the reaction solvent from which DCU precipitates upon cooling.[4] |
| Chloroform | Soluble[4][6] | Can be used to dissolve DCU for chromatography.[9] |
| Ethanol | Soluble (especially when warm)[11][13] | |
| Acetone | Soluble[6][11] | |
| Dimethyl Sulfoxide (DMSO) | Soluble[6][11] | |
| Dimethylformamide (DMF) | Soluble[13] |
Q4: Are there alternatives to DCC that avoid the formation of DCU?
A4: Yes, to circumvent the challenges of DCU removal, several alternative coupling reagents are available:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI): The urea byproduct of EDC is water-soluble, making its removal straightforward with an aqueous workup.[6][8]
-
N,N'-Diisopropylcarbodiimide (DIC): The corresponding urea byproduct, diisopropylurea (DIU), is more soluble in common organic solvents than DCU, facilitating its removal by washing.[14][15]
Experimental Protocols
Protocol 1: Removal of DCU by Filtration
This protocol is suitable for the bulk removal of DCU when it has precipitated from the reaction mixture.
-
Cool the Reaction Mixture: Upon reaction completion, cool the mixture in an ice bath for 15-30 minutes to maximize DCU precipitation.[5]
-
Set up Filtration Apparatus: Assemble a Büchner funnel with a properly sized filter paper on a filter flask connected to a vacuum source.
-
Wet the Filter Paper: Moisten the filter paper with a small amount of the cold reaction solvent to ensure a good seal.
-
Filter: Turn on the vacuum and pour the cold reaction mixture into the funnel.
-
Wash: Wash the collected DCU precipitate on the filter with a small amount of cold solvent to recover any entrained product.[16]
-
Collect Filtrate: The filtrate, containing your desired product, can now be subjected to further workup or purification.[17]
Protocol 2: Removal of DCU by Precipitation with an Anti-Solvent
This method is effective when the desired product is soluble in a solvent in which DCU is not.
-
Concentrate the Reaction Mixture: Remove the reaction solvent under reduced pressure.
-
Redissolve the Crude Product: Dissolve the residue in a minimal amount of a solvent in which your product is highly soluble, but DCU has low solubility (e.g., dichloromethane).[8]
-
Induce Precipitation: While stirring, slowly add an anti-solvent in which your product is sparingly soluble, but DCU is insoluble (e.g., hexanes or diethyl ether). The DCU will precipitate as a white solid.[8]
-
Filter: Remove the precipitated DCU by vacuum filtration.
-
Isolate Product: The desired product is in the filtrate. Remove the solvents under reduced pressure to isolate the purified product.[8]
Visualizing the Workflow
Caption: General workflow for the removal of DCU from a crude reaction mixture.
Comparative Analysis of DCU Removal Methods
| Method | Principle | Advantages | Disadvantages |
| Filtration | Exploits the low solubility of DCU, separating it as a solid.[7] | Simple, rapid, and cost-effective.[7] | May not be sufficient for complete removal; efficiency is solvent-dependent.[7] |
| Precipitation/ Crystallization | Differential solubility at varying temperatures or in different solvent systems.[7] | Can achieve high product purity.[7] | Can be time-consuming and may result in product loss.[7] |
| Column Chromatography | Differential adsorption to a stationary phase.[7] | Can achieve very high levels of purity.[7] | Time-consuming, requires larger solvent volumes, and potential for product loss on the column.[7] |
Quantification of Residual DCU
To ensure the complete removal of DCU, particularly in pharmaceutical applications, quantitative analysis is essential. High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust method for this purpose.[7][18]
Protocol: Quantification of DCU by HPLC
This is a representative method and may require optimization for specific samples.
-
Chromatographic Conditions:
-
Procedure:
-
Standard Preparation: Prepare a series of DCU standard solutions of known concentrations in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the test sample in a suitable solvent, then filter through a 0.45 µm syringe filter.[2]
-
Analysis: Inject the standards and the sample into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of DCU against concentration for the standards. Determine the DCU concentration in the sample by interpolation from this curve.[2]
-
Conclusion
The removal of dicyclohexylurea is a common yet manageable challenge in organic synthesis. A systematic approach that considers the solubility properties of both the desired product and DCU, combined with the appropriate selection of purification techniques, can lead to highly pure compounds. For processes where DCU removal proves particularly arduous, transitioning to alternative coupling reagents like EDC or DIC offers a practical and efficient solution.
References
-
Solubility of Things. (n.d.). 1,3-dicyclohexylurea. Retrieved from [Link]
-
PubMed. (1995). Formation of Optically Pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated Peptide Synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). How I can remove DCU from my product? Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). Retrieved from [Link]
-
ResearchGate. (2013). How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: DCC Coupling. Retrieved from [Link]
-
ResearchGate. (2014). How can I remove the DCU after an esterification catalyzed by DCC? Retrieved from [Link]
-
ResearchGate. (2025). Which solvents that solve DCU after an esterification catalyzed by DCC ? is DCU soluble in water ,ethanol? Retrieved from [Link]
-
ResearchGate. (2013). How to remove dicyclohexylurea without column separation from the "DCC + Amine + Carboxylate -> Amide" condensation reaction. Retrieved from [Link]
-
ACS Publications. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (2015). How do I completely remove DCU from the reaction mixture without coloumn chromatography? Retrieved from [Link]
-
Chemical Reviews. (2011). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]
Sources
- 1. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. bachem.com [bachem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. peptide.com [peptide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereoselective Cyclopentane Synthesis
Welcome to the technical support center for enhancing stereoselectivity in cyclopentane ring formation. This guide is designed for researchers, chemists, and drug development professionals who encounter stereochemical challenges during the synthesis of five-membered rings. Cyclopentane moieties are ubiquitous in natural products and pharmaceuticals, making their stereocontrolled synthesis a critical endeavor.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic strategies.
Part 1: General Troubleshooting & FAQs
This section addresses broad issues that can arise across various cyclization methodologies.
Q1: My cyclization reaction is producing a nearly 1:1 mixture of diastereomers. Where do I start troubleshooting?
A1: Achieving high diastereoselectivity is a function of maximizing the energy difference between the transition states leading to the different diastereomers. A 1:1 ratio suggests this energy difference is negligible under your current conditions. Here are the primary factors to investigate:
-
Temperature: Lowering the reaction temperature often enhances selectivity. Diastereoselectivity is governed by the difference in the free energies of activation (ΔΔG‡). Since ΔG‡ = ΔH‡ - TΔS‡, reducing the temperature (T) makes the enthalpic term (ΔH‡), which is more sensitive to steric and electronic differences in the transition states, more dominant. If the reaction is sluggish at lower temperatures, extended reaction times may be necessary.
-
Solvent Polarity: The solvent can influence the conformation of the substrate and the transition state geometry. Experiment with a range of solvents, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM, acetonitrile). Nonpolar solvents may favor more compact, organized transition states where steric interactions are more pronounced, potentially increasing selectivity.[3]
-
Steric Hindrance: The inherent steric bulk of your substrates is a powerful tool. Increasing the size of substituents near the forming stereocenters can create a stronger facial bias, forcing the reaction to proceed through a single, less-hindered pathway. This can be achieved by modifying the substrate or by using bulky protecting groups.[4]
-
Lewis Acid/Catalyst Choice: If your reaction is catalyzed, the catalyst is the most critical component. For Lewis acid-catalyzed reactions (like the Nazarov or some [3+2] cycloadditions), the size and coordination properties of the Lewis acid are paramount. A bulkier Lewis acid may create a more sterically demanding environment. For transition-metal-catalyzed processes, the ligand sphere around the metal dictates the stereochemical outcome.[5][6]
A systematic screening of these parameters is the most effective approach.
Q2: I am attempting an asymmetric catalytic reaction, but the enantiomeric excess (ee) is disappointingly low. What are the common culprits?
A2: Low enantioselectivity in a catalytic system points to either an ineffective chiral environment or a competing non-selective background reaction.
-
Catalyst Integrity and Loading: Ensure your chiral catalyst or ligand is of high purity and has not racemized during storage or reaction setup. Sometimes, increasing the catalyst loading can improve ee, as it may outcompete the uncatalyzed background reaction.
-
Chiral Ligand/Auxiliary Mismatch: The "best" chiral ligand is often substrate-dependent. A ligand that works well for one substrate may be ineffective for another. Screening a small library of electronically and sterically diverse ligands from the same class (e.g., different BINAP or BOX derivatives) is a standard practice. For substrate-controlled methods, the choice of chiral auxiliary is key; for example, Oppolzer's bornane-10,2-sultam is known to provide exceptionally high levels of stereocontrol in Pauson-Khand reactions.[4]
-
Achiral Background Reaction: The non-catalyzed version of your reaction may be occurring at a competitive rate, producing a racemic product that erodes the overall ee. To test this, run the reaction under identical conditions but without the chiral catalyst. If you observe significant product formation, you must adjust conditions to favor the catalytic pathway. This can often be achieved by lowering the reaction temperature.
-
Reagent Purity: Impurities in starting materials or solvents can sometimes poison the catalyst or interfere with its function. Always use freshly purified reagents and anhydrous solvents.
Part 2: Method-Specific Troubleshooting Guides
Different cyclization strategies have unique mechanistic features and, therefore, distinct troubleshooting pathways.
The Nazarov Cyclization
The Nazarov cyclization is a powerful method for synthesizing cyclopentenones via a 4π-conrotatory electrocyclization of a divinyl ketone.[7] Stereocontrol can be a significant challenge.
Q3: My Nazarov cyclization proceeds with low diastereoselectivity, and I suspect epimerization of the α-stereocenter. How can I mitigate this?
A3: This is a classic issue in Nazarov cyclizations. The strong Lewis or Brønsted acids required for the reaction can facilitate enolization and subsequent protonation, leading to racemization or epimerization at the α-position(s) after the ring has closed.[8]
-
Milder Catalysts: The most direct solution is to screen for milder reaction promoters. Stoichiometric, strong Lewis acids like FeCl₃ or AlCl₃ are often problematic.[9] Consider catalytic amounts of acids or specialized activators. For example, using molecular iodine (I₂) has been shown to catalyze the reaction under milder, metal-free conditions.[8]
-
Substrate-Directed Approaches: Incorporating a silicon-directing group (e.g., a trimethylsilyl group) on one of the vinyl moieties can control both the regioselectivity and stereoselectivity of the elimination step, often allowing for milder reaction conditions that preserve adjacent stereocenters.[8][9] The silicon group stabilizes the intermediate β-carbocation and is eliminated cleanly.[7]
Q4: How can I influence the direction of the conrotatory ring closure to control the relative stereochemistry of newly formed centers?
A4: The direction of rotation (torquoselectivity) in the 4π-electrocyclization is dictated by the substituents on the pentadienyl cation intermediate. The substituents will rotate to minimize steric interactions in the transition state.
-
Steric Control: Placing a large substituent on the terminus of one of the vinyl groups can effectively direct the cyclization. The system will prefer the rotation that moves this large group outward, away from other substituents.[10]
-
Chiral Lewis Acids: Asymmetric induction can be achieved if a chiral Lewis acid coordinates to the ketone and controls the facial selectivity of the conrotatory closure. While challenging, some success has been reported, though it often requires stoichiometric amounts of the chiral acid.[8]
Caption: General troubleshooting workflow for stereoselective cyclopentane formation.
References
- Pérez, D., Súñer, G. A., et al. (1998). Totally Stereocontrolled Intermolecular Pauson−Khand Reactions of N-(2-Alkynoyl) Sultams. Journal of the American Chemical Society.
-
Rösel, P., et al. (2014). Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. Angewandte Chemie International Edition. Available at: [Link]
-
Meyers, A. I., et al. (1999). Asymmetric synthesis of the core cyclopentane of viridenomycin. Chemical Communications. Available at: [Link]
-
Organic Chemistry Portal. Nazarov Cyclization. Available at: [Link]
-
Punniyamurthy, T., et al. Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition. American Chemical Society. Available at: [Link]
- Klubnick, J. (2009). The Nazarov Cyclization: Development and Applications. University of Illinois Urbana-Champaign.
-
Ma, D., et al. (2010). Enantioselective Synthesis of Polysubstituted Cyclopentanones by Organocatalytic Double Michael Addition Reactions. Organic Letters. Available at: [Link]
-
Zhang, J., et al. (2021). Navigating the Pauson–Khand Reaction in Total Syntheses of Complex Natural Products. Accounts of Chemical Research. Available at: [Link]
-
Meyers, A. I., et al. (1999). Asymmetric synthesis of the core cyclopentane of viridenomycin. Chemical Communications. Available at: [Link]
-
Organic Chemistry Portal. Cyclopentane synthesis. Available at: [Link]
-
Criado, M. B., & Sarotti, A. M. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available at: [Link]
-
Li, A., & Zhang, J. (2021). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Molecules. Available at: [Link]
-
Gream, G. E. (2010). Chapter 1: The Nazarov Cyclization. University of Hawaii at Manoa. Available at: [Link]
-
Baik, M. H., et al. (2008). Mechanistic insight into the diastereoselective rhodium-catalyzed Pauson-Khand reaction: role of coordination number in stereocontrol. Angewandte Chemie International Edition. Available at: [Link]
-
Wikipedia. Nazarov cyclization reaction. Available at: [Link]
Sources
- 1. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition - American Chemical Society [acs.digitellinc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Mechanistic insight into the diastereoselective rhodium-catalyzed Pauson-Khand reaction: role of coordination number in stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 8. Nazarov Cyclization [organic-chemistry.org]
- 9. thieme.de [thieme.de]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate
In the landscape of pharmaceutical development and complex organic synthesis, the rigorous characterization of chiral intermediates is not merely a regulatory formality but a cornerstone of scientific validity. Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate, a key building block in the synthesis of various bioactive molecules, presents a compelling case for a multi-faceted analytical approach. Its stereochemical complexity and the presence of the thermally labile tert-butyloxycarbonyl (Boc) protecting group necessitate a carefully selected arsenal of analytical techniques to ensure structural integrity, chemical purity, and enantiomeric fidelity.
This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, High-Performance Liquid Chromatography (HPLC) for both purity assessment and chiral separation, and Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis. The discussion is framed from the perspective of a senior application scientist, emphasizing not just the "how" but the critical "why" behind the experimental choices, ensuring a robust and self-validating analytical workflow.
The Analytical Triad: NMR, HPLC, and MS
A comprehensive characterization of this compound relies on the synergistic interplay of NMR, HPLC, and MS. Each technique provides a unique piece of the puzzle, and their collective data build a high-confidence profile of the molecule.
Caption: Interconnectivity of primary analytical techniques.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation, providing unambiguous evidence of the molecular framework. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The key is to analyze the chemical shifts, integration, and multiplicity of the signals.
Expected ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.0 | br d | 1H | NH | The broadness is due to quadrupole broadening from the nitrogen and potential hydrogen bonding. The coupling to the adjacent CH proton results in a doublet. |
| ~4.2 | m | 1H | CH-N | This proton is coupled to the NH proton and the adjacent CH₂ protons of the cyclopentane ring, resulting in a multiplet. |
| ~4.1 | q | 2H | OCH₂CH₃ | The quartet arises from coupling to the three protons of the methyl group. |
| ~2.8 | m | 1H | CH-CO | This proton's chemical shift is influenced by the electron-withdrawing ester group. |
| ~1.5-2.0 | m | 6H | Cyclopentane CH₂ | The diastereotopic protons of the cyclopentane ring result in complex, overlapping multiplets. |
| 1.44 | s | 9H | C(CH₃)₃ | The nine equivalent protons of the Boc group appear as a sharp singlet. |
| ~1.2 | t | 3H | OCH₂CH₃ | The triplet is due to coupling with the two protons of the methylene group. |
¹³C NMR: Visualizing the Carbon Skeleton
¹³C NMR, often acquired with proton decoupling, provides a distinct signal for each unique carbon atom.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~174 | C=O (ester) | The ester carbonyl carbon is typically found in this downfield region. |
| ~155 | C=O (Boc) | The carbamate carbonyl carbon of the Boc group is also in the downfield region. |
| ~80 | C(CH₃)₃ | The quaternary carbon of the Boc group is shielded and appears around this chemical shift. |
| ~60 | OCH₂CH₃ | The methylene carbon of the ethyl ester. |
| ~58 | CH-N | The carbon attached to the nitrogen atom. |
| ~50 | CH-CO | The carbon alpha to the ester carbonyl. |
| ~30, ~28, ~22 | Cyclopentane CH₂ | The methylene carbons of the cyclopentane ring. |
| 28.3 | C(CH₃)₃ | The three equivalent methyl carbons of the Boc group. |
| ~14 | OCH₂CH₃ | The methyl carbon of the ethyl ester. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be beneficial to distinguish between CH, CH₂, and CH₃ signals.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
II. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Enantiomeric Excess
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For chiral molecules like this compound, HPLC serves two critical purposes: assessing chemical purity using a standard reverse-phase column and determining enantiomeric purity using a chiral stationary phase (CSP).
A. Reverse-Phase HPLC for Chemical Purity
This method separates compounds based on their hydrophobicity. It is ideal for detecting any non-chiral impurities.
Typical RP-HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | The non-polar C18 stationary phase provides good retention for moderately polar organic molecules. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid aids in protonating the analyte for better peak shape and provides a source of protons for mass spectrometry detection if coupled. |
| Gradient | Start at 30% B, ramp to 95% B over 15 min | A gradient elution is necessary to elute any potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 210 nm | The amide bond of the Boc group and the ester carbonyl have some UV absorbance at lower wavelengths. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
B. Chiral HPLC for Enantiomeric Purity
The determination of enantiomeric excess (e.e.) is paramount for a chiral compound. This requires a chiral stationary phase that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are often effective for Boc-protected amino acids.[1]
Exemplary Chiral HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | Chiralcel® OD-H or similar amylose-based CSP | Polysaccharide-based CSPs are known for their broad applicability in separating a wide range of chiral compounds, including N-protected amino acids.[2][3] |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) | Normal-phase chromatography is typically more effective for chiral separations on polysaccharide-based CSPs. The ratio of hexane to alcohol is a critical parameter to optimize for resolution. |
| Flow Rate | 0.7 mL/min | A lower flow rate can sometimes improve resolution in chiral separations. |
| Detection | UV at 210 nm | Consistent with the detection for purity analysis. |
| Injection Volume | 10 µL |
Comparative Data for Chiral Separation:
| Enantiomer | Expected Retention Time (min) | Resolution (Rs) |
| (1S,2R) - Desired | ~12.0 | \multirow{2}{*}{> 1.5} |
| (1R,2S) - Undesired | ~14.5 |
A resolution value (Rs) greater than 1.5 is generally considered baseline separation.
Caption: HPLC workflow for purity and enantiomeric excess.
III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural information through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.
Molecular Ion Confirmation
In positive ion mode ESI-MS, the compound is expected to be observed as the protonated molecule [M+H]⁺ and potentially as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
Expected Molecular Ions:
| Ion | Calculated m/z | Observed m/z |
| [C₁₃H₂₃NO₄ + H]⁺ | 258.1649 | ~258.2 |
| [C₁₃H₂₃NO₄ + Na]⁺ | 280.1468 | ~280.1 |
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation. The fragmentation of Boc-protected amines is well-characterized and often involves the loss of the Boc group or components thereof.[4]
Plausible Fragmentation Pathways:
-
Loss of isobutylene (56 Da): [M+H]⁺ → [M+H - C₄H₈]⁺ (m/z 202.1)
-
Loss of the entire Boc group (100 Da): [M+H]⁺ → [M+H - C₅H₈O₂]⁺ (m/z 158.1)
-
Loss of tert-butanol (74 Da): [M+H]⁺ → [M+H - C₄H₁₀O]⁺ (m/z 184.1)
Experimental Protocol: LC-MS Analysis
-
Instrumentation: Couple the HPLC system (using the reverse-phase method described above) to a mass spectrometer equipped with an ESI source.
-
MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
MS/MS Acquisition: Perform data-dependent acquisition where the most intense ions in the full scan MS are automatically selected for fragmentation.
-
Data Analysis: Analyze the data to confirm the presence of the expected molecular ions and interpret the fragmentation pattern to be consistent with the proposed structure.
Conclusion: A Self-Validating Approach
The analytical characterization of this compound is a clear demonstration of the necessity for a multi-technique approach. NMR spectroscopy provides the fundamental structural proof, HPLC confirms both chemical and, crucially, enantiomeric purity, and mass spectrometry validates the molecular weight and offers corroborative structural evidence through fragmentation. When these techniques are used in concert, they form a self-validating system that provides a high degree of confidence in the identity and quality of this important chiral building block. This rigorous analytical workflow is not just good practice; it is an essential component of robust and reproducible science in the development of novel therapeutics and complex molecules.
References
-
Gaddam, S. L., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(7), 757-766. [Link][4]
-
Beilstein Journals (2014). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journal of Organic Chemistry. [Link][3]
Sources
A Senior Application Scientist's Guide to the Chiral HPLC Analysis of Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate: A Comparative Analysis with Supercritical Fluid Chromatography (SFC)
Introduction: The Analytical Imperative for Chiral Purity
In pharmaceutical development, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The compound Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate is a chiral building block, likely used in the synthesis of more complex active pharmaceutical ingredients (APIs). Ensuring its enantiomeric purity is not merely a quality control checkpoint; it is a fundamental requirement for guaranteeing the safety and efficacy of the final drug product.[1][2]
This guide provides an in-depth, experience-driven comparison of two primary techniques for assessing the chiral purity of this N-Boc-protected amino acid ester: the robust, conventional method of High-Performance Liquid Chromatography (HPLC) and the increasingly adopted, high-efficiency method of Supercritical Fluid Chromatography (SFC).[1][3] We will explore the causality behind methodological choices, present detailed experimental protocols, and offer expert insights grounded in years of practical application.
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains a cornerstone of enantioselective analysis due to its reliability and the wide availability of instrumentation. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation.[4]
Expert Rationale for Method Development
For an N-Boc-protected amino acid ester, polysaccharide-based CSPs are a premier choice.[5][6][7] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, form chiral grooves and cavities.[4][8] The separation mechanism involves a combination of interactions, including hydrogen bonding (with the carbamate and ester groups), π-π interactions (if aromatic groups are present in the CSP), and steric hindrance, which together create a transient, diastereomeric complex between the analyte and the CSP.[4][8]
Normal-phase chromatography (using a non-polar mobile phase like hexane with a polar modifier like isopropanol) is often the most effective mode for these types of compounds, as it promotes the specific interactions required for chiral recognition on polysaccharide CSPs.[2]
Detailed Experimental Protocol: Chiral HPLC
-
Instrumentation: Standard HPLC system with a UV detector.
-
Analyte: this compound and its (1R,2S)-enantiomer.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1.0 mg/mL.
-
Chromatographic Conditions:
-
Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Expected Results & Performance
Under these conditions, one would expect baseline resolution of the two enantiomers. The desired (1S,2R) enantiomer and its undesired (1R,2S) counterpart would appear as distinct peaks, allowing for accurate quantification of enantiomeric excess (% ee). The retention times will be relatively long due to the nature of normal-phase chromatography.
Comparative Method: Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "green" alternative to HPLC for chiral separations.[9][10][11] It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[9][12] The low viscosity and high diffusivity of supercritical CO₂ lead to significantly faster separations and reduced backpressure compared to liquid mobile phases.[3][10]
Expert Rationale for Method Development
The true power of SFC is that it operates in a normal-phase mode, making it perfectly suited for the same polysaccharide-based CSPs used in HPLC.[12][13] By replacing the bulk of the flammable and toxic hexane with non-toxic, non-flammable CO₂, SFC drastically reduces solvent consumption and waste, aligning with green chemistry principles.[9][11] A small amount of an alcohol modifier (co-solvent), such as methanol or ethanol, is used to modulate analyte retention and selectivity.
For the target analyte, an SFC method would be developed with the goal of reducing analysis time while maintaining or even improving resolution. The high efficiency of SFC often leads to sharper peaks and better overall performance.[10]
Detailed Experimental Protocol: Chiral SFC
-
Instrumentation: SFC system with a UV detector and back-pressure regulator.
-
Analyte: this compound and its (1R,2S)-enantiomer.
-
Sample Preparation: Dissolve the sample in methanol or ethanol at a concentration of approximately 1.0 mg/mL.
-
Chromatographic Conditions:
-
Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica, 250 x 4.6 mm.
-
Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v).
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure (BPR): 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Head-to-Head: Comparative Analysis
A direct comparison reveals the distinct advantages and trade-offs of each technique for this specific analysis. The following table summarizes the expected performance metrics.
| Parameter | Chiral HPLC | Chiral SFC | Expert Commentary |
| Analysis Time | ~15-20 min | ~3-5 min | SFC is 3-5 times faster due to the high flow rates enabled by the low-viscosity mobile phase.[10][11] |
| Resolution (Rs) | > 2.0 | > 2.5 | SFC often yields higher efficiency and sharper peaks, which can lead to improved resolution. |
| Solvent Consumption | ~15-20 mL (Hexane/IPA) per run | ~1.5-2.5 mL (Methanol) per run | SFC dramatically reduces organic solvent use by over 90%, offering significant cost and environmental benefits.[9][12] |
| Environmental Impact | High (toxic, flammable hexane) | Low ("Green" Chemistry) | CO₂ is a recycled byproduct, making SFC a more sustainable technique.[9][11] |
| Instrumentation Cost | Standard / Widely Available | Higher / More Specialized | Standard HPLC systems are more common in analytical labs.[12] |
| Method Development | Well-established protocols | Similar principles to NP-HPLC, rapid column equilibration | The same CSPs are used for both techniques, making knowledge transferable.[13] SFC's speed allows for faster screening of conditions. |
Note: The values presented are illustrative and based on typical performance for this class of compound.
Visualizing the Process and Principles
Diagrams help clarify both the workflow and the underlying scientific principles.
Caption: General experimental workflow for chiral purity analysis.
Caption: Principle of chiral recognition on a polysaccharide CSP.
Expert Insights and Troubleshooting
-
Why Immobilized Polysaccharide CSPs? We selected an immobilized phase (like CHIRALPAK® IA) because it offers superior solvent compatibility.[14] Unlike older coated phases, it can withstand a wider range of solvents without the chiral selector being stripped from the silica support, providing greater flexibility and robustness during method development.
-
Mobile Phase Modifiers: In HPLC, small amounts of additives like trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes can improve peak shape. For this N-Boc amino acid ester, which is neutral, such additives are generally not required.
-
Troubleshooting Poor Resolution: If resolution is poor, first try adjusting the percentage of the alcohol modifier. Reducing the alcohol content (e.g., from 10% to 5% IPA in HPLC) typically increases retention and improves separation, though at the cost of a longer run time. In SFC, adjusting the co-solvent percentage has a similar, potent effect.
-
Temperature Effects: Increasing the column temperature (e.g., to 40°C in the SFC method) reduces mobile phase viscosity, which can enhance efficiency. However, be aware that for some analyses, higher temperatures can decrease the energy difference between the diastereomeric complexes, potentially reducing selectivity. The effect must be evaluated empirically.
-
When to Choose SFC: For laboratories focused on high-throughput screening, process chemistry support, or preparative-scale purification, SFC is an increasingly attractive option.[1][15] The dramatic increase in speed and reduction in solvent waste provide compelling economic and environmental advantages.[9][12] For a standard QC lab where instrument availability favors HPLC and run time is less critical, the established HPLC method remains a perfectly valid and reliable choice.[16]
Conclusion
Both Chiral HPLC and Chiral SFC are highly effective techniques for determining the enantiomeric purity of this compound.
-
Chiral HPLC stands as the robust, universally available standard, providing reliable and accurate results. Its primary drawback is the longer analysis time and significant consumption of organic solvents.
-
Chiral SFC presents a compelling modern alternative, offering unparalleled speed and a commitment to green chemistry principles without compromising, and often improving, chromatographic performance.[1]
The ultimate choice depends on the specific laboratory context, balancing the need for speed, sustainability, and throughput against existing instrumentation and workflows. For new method development in a modern pharmaceutical setting, the advantages offered by SFC make it the superior forward-looking choice.
References
- A Comparative Guide: HPLC vs.
- Supercritical Fluid Chiral Separ
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks.
- A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Ingenta Connect.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company.
- Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
- A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chrom
- Pharmaceutical Applications of Supercritical Fluid Chrom
- Should I use SFC or HPLC for my Analysis?.
- Chiral column chrom
- Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chrom
- Chiral Stationary Phases for Liquid Chrom
- Chiral Chromatography: Fundamentals, Mechanisms, and Applic
- Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes.
- Daicel Chiral HPLC Catalogue.pdf. Velocity Scientific Solutions.
- In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 5. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes | Springer Nature Experiments [experiments.springernature.com]
- 8. m.youtube.com [m.youtube.com]
- 9. selvita.com [selvita.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. A Comparison of HPLC and SFC Chiral Method Development Screening ...: Ingenta Connect [ingentaconnect.com]
- 14. velocityscientific.com.au [velocityscientific.com.au]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromatographytoday.com [chromatographytoday.com]
A Head-to-Head Comparison: Boc vs. Cbz Protection for Cyclopentane Amino Acids in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the strategic selection of protecting groups is a critical decision that profoundly impacts the efficiency, yield, and purity of the final product. Cyclopentane amino acids, with their conformationally constrained structures, are increasingly incorporated into peptidomimetics to enhance metabolic stability and receptor-binding affinity.[1][2] The protection of the amino functionality is a crucial first step, and among the plethora of options, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups remain two of the most trusted and widely utilized choices.[3][4]
This in-depth technical guide provides a comprehensive comparison of the Boc and Cbz protecting groups specifically for cyclopentane amino acids. We will delve into the mechanistic underpinnings of each, present a side-by-side analysis of their performance based on established chemical principles and available data, and offer field-proven insights to guide your synthetic strategy.
The Principle of Orthogonality: A Cornerstone of Multi-Step Synthesis
The core difference between Boc and Cbz lies in their deprotection conditions, a concept known as orthogonality.[4][5] In multi-step synthesis, orthogonal protecting groups can be selectively removed without affecting others, allowing for the precise and sequential modification of a molecule.[6] The Boc group is characteristically sensitive to acidic conditions, while the Cbz group is typically cleaved by catalytic hydrogenolysis.[3][7] This fundamental difference is the bedrock of their utility in complex synthetic pathways.
Boc and Cbz: A Tale of Two Carbamates
Both Boc and Cbz groups protect amines by converting them into less nucleophilic carbamates.[8][9] However, the nature of the carbonyl substituent dictates their stability and cleavage mechanism.
The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[10][11] Its removal is achieved with moderate to strong acids, such as trifluoroacetic acid (TFA), which protonate the carbonyl oxygen and facilitate the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation.[8][12]
The benzyloxycarbonyl (Cbz or Z) group , introduced by Bergmann and Zervas, is typically installed using benzyl chloroformate (Cbz-Cl) under basic conditions.[13][14] Its classic deprotection method is catalytic hydrogenolysis (e.g., H₂ over Pd/C), a mild and neutral process that cleaves the benzylic C-O bond.[13][15]
Quantitative Performance Comparison
To facilitate an objective comparison, the following table summarizes typical experimental data for the protection and deprotection of amines using Boc and Cbz protecting groups. While specific data for cyclopentane amino acids may vary depending on the exact substrate and reaction conditions, these values provide a reliable benchmark.
| Feature | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz or Z) |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) |
| Typical Protection Conditions | Aqueous solution with base (e.g., NaOH, NaHCO₃), room temperature. | Aqueous solution with base (e.g., NaOH), 0 °C to room temperature.[7] |
| Typical Protection Yield | 90-95%[7] | ~88%[7] |
| Deprotection Method | Acidolysis (e.g., TFA in DCM, HCl in organic solvent).[7][16] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[7][13] |
| Typical Deprotection Yield | >95%[7] | >95%[7] |
| Key Advantages | - Cornerstone of solid-phase peptide synthesis (SPPS).[17] - High yields for both protection and deprotection.[18] - Excellent orthogonality with Cbz and Fmoc. | - Robust stability to acidic and basic conditions.[17] - Mild, neutral deprotection conditions.[17] - Often imparts crystallinity, aiding purification.[19][] |
| Key Disadvantages | - Harsh acidic deprotection can affect acid-sensitive groups.[17] - Formation of reactive tert-butyl cation can lead to side reactions.[21] | - Incompatible with other reducible functional groups (e.g., alkenes, alkynes, some sulfur-containing residues).[19] - Requires handling of flammable catalysts and hydrogen gas.[19] |
Mechanistic Insights and Experimental Causality
The choice between Boc and Cbz is not merely a matter of preference but a strategic decision based on the overall synthetic route and the presence of other functional groups in the cyclopentane amino acid derivative.
Boc Protection and Deprotection Workflow
The protection of a cyclopentane amino acid with (Boc)₂O is a straightforward nucleophilic acyl substitution. The amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of the N-Boc protected amino acid.[22][23]
Caption: Boc protection and deprotection workflow.
The acid-catalyzed deprotection proceeds via a stable tert-butyl carbocation.[8] This can be a double-edged sword. While it facilitates the reaction, the reactive carbocation can alkylate sensitive residues like methionine or tryptophan if present in a peptide chain.[17] Therefore, scavengers are often added to suppress these side reactions.[10]
Cbz Protection and Deprotection Workflow
The Cbz group is installed via nucleophilic attack of the amine on the highly reactive benzyl chloroformate.[13] The use of a base is necessary to neutralize the HCl generated during the reaction.[13]
Caption: Cbz protection and deprotection workflow.
Deprotection via catalytic hydrogenolysis is a remarkably clean and mild process, yielding toluene and carbon dioxide as byproducts, which are easily removed.[13] This method is highly advantageous for substrates containing acid- or base-sensitive functionalities. However, the presence of other reducible groups, such as alkenes, alkynes, or certain sulfur-containing moieties, can lead to undesired reductions, limiting the applicability of Cbz in some contexts.[19] While less common, Cbz groups can also be cleaved under strong acidic conditions (e.g., HBr in acetic acid), offering some flexibility in deprotection strategies.[17][24]
Experimental Protocols
General Protocol for N-Boc Protection of a Cyclopentane Amino Acid
-
Dissolution: Dissolve the cyclopentane amino acid in a suitable solvent mixture, such as aqueous sodium hydroxide or a mixture of dioxane and water.[11]
-
Reagent Addition: Cool the solution to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O).
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.
-
Work-up: Acidify the reaction mixture with a suitable acid (e.g., citric acid) to pH 3-4.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected cyclopentane amino acid.
General Protocol for N-Cbz Protection of a Cyclopentane Amino Acid
-
Dissolution: Dissolve the cyclopentane amino acid in an aqueous solution of a base, such as sodium hydroxide, and cool to 0 °C.[7]
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0 °C and ensuring the pH remains basic (pH 8-10).[18]
-
Reaction: Stir the mixture at 0 °C to room temperature for several hours until the reaction is complete.
-
Work-up: Wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted Cbz-Cl.
-
Acidification and Extraction: Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the product. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Cbz protected cyclopentane amino acid.
Strategic Selection in Drug Development
The choice between Boc and Cbz for protecting cyclopentane amino acids in a drug development pipeline is dictated by the overall synthetic strategy.
-
For Solid-Phase Peptide Synthesis (SPPS): The Boc group, in conjunction with an orthogonal side-chain protection strategy, has been a workhorse.[11] However, modern SPPS predominantly utilizes the base-labile Fmoc group for Nα-protection due to the milder deprotection conditions.
-
For Solution-Phase Synthesis: Both Boc and Cbz are extensively used. The robustness of the Cbz group to a wide range of non-reductive reaction conditions makes it highly valuable.[19] The orthogonality of Boc and Cbz allows for the selective deprotection and elaboration of different parts of a molecule.[4]
-
For Molecules with Acid-Sensitive Functionalities: The Cbz group is the superior choice due to its removal under neutral hydrogenolysis conditions.[17]
-
For Molecules with Reducible Functional Groups: The Boc group is preferred as its acidic deprotection conditions will not affect groups susceptible to hydrogenation.[17]
The incorporation of conformationally constrained amino acids like protected cyclopentane derivatives is a key strategy in modern drug design to enhance potency and pharmacokinetic properties.[1][] Both Boc and Cbz protecting groups are indispensable tools in this endeavor, each offering a unique set of advantages and disadvantages that must be carefully weighed to devise an optimal synthetic route.[26][27]
Conclusion
The decision to use Boc or Cbz for the protection of cyclopentane amino acids is a critical juncture in the synthetic design process. The acid-labile Boc group offers high yields and is a staple of well-established synthetic methodologies. The Cbz group, with its remarkable stability and mild, neutral deprotection via hydrogenolysis, provides a robust alternative, particularly for sensitive substrates. A thorough understanding of their respective chemical properties, mechanistic nuances, and orthogonality is paramount for researchers, scientists, and drug development professionals to navigate the complexities of modern organic synthesis and successfully construct novel therapeutic agents.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Nanjing Tengxiang Import & Export Co. Ltd. The Critical Role of BOC Protecting Groups in Drug Synthesis. [Link]
-
Nanjing Tengxiang Import & Export Co. Ltd. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
NIH. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. [Link]
-
ResearchGate. Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Scientific Update. To Deprotect and Serve. [Link]
-
ResearchGate. Deprotection of N-Boc group present in amino acids and other derivatives a. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
ResearchGate. Synthesis of N‐Boc protected amino acid 20 (all the compounds had dr 3:1; only the major diastereomers are shown). [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. m.youtube.com [m.youtube.com]
- 15. scientificupdate.com [scientificupdate.com]
- 16. jk-sci.com [jk-sci.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 21. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 22. total-synthesis.com [total-synthesis.com]
- 23. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 24. tdcommons.org [tdcommons.org]
- 26. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 27. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
The Strategic Importance of the Chiral β-Aminocyclopentanecarboxylate Scaffold
An In-Depth Technical Guide to Alternative Synthetic Routes for Chiral Beta-Aminocyclopentanecarboxylates
This guide provides a comparative analysis of modern, alternative synthetic strategies for accessing chiral β-aminocyclopentanecarboxylates, critical scaffolds in contemporary drug discovery. We move beyond classical methodologies to explore catalytic, asymmetric routes that offer superior efficiency, stereocontrol, and atom economy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic chemistry for the creation of novel therapeutics.
The cyclopentane ring is a common motif in a multitude of natural products and pharmaceuticals, including the antiplatelet agent Ticagrelor and the antiviral drug Peramivir.[1][2] The incorporation of a β-amino acid functionality introduces conformational constraints and metabolic stability, making these structures highly valuable in the design of peptidomimetics and other bioactive molecules. More than half of all drugs are chiral compounds, and their three-dimensional structure is paramount to their biological activity and safety.[3][4] Consequently, the development of enantiomerically pure pharmaceuticals is a primary focus of the industry, necessitating robust and efficient asymmetric synthetic methods.[3]
Classical synthetic approaches to these targets often suffer from lengthy sequences, the need for stoichiometric chiral auxiliaries, and limited control over multiple stereocenters. The alternative routes presented herein—organocatalytic domino reactions, transition-metal-catalyzed cycloadditions, and strategic ring-openings—address these limitations by rapidly constructing molecular complexity from simple precursors with high levels of stereochemical precision.
Route 1: Organocatalytic Triple Domino Reaction
This strategy exemplifies the power of organocatalysis to construct complex molecular architectures in a single, highly controlled operation. By leveraging the activation modes of chiral amine catalysts, a cascade of bond-forming events can be initiated to rapidly assemble the cyclopentane core with multiple stereocenters.
Mechanistic Rationale & Workflow
The key to this approach is a triple Michael domino reaction. A chiral secondary amine catalyst, such as a diphenyl prolinol silyl ether, activates an α,β-unsaturated aldehyde via reversible iminium ion formation. This lowers the LUMO of the aldehyde, facilitating a conjugate addition. The subsequent cascade involves further Michael additions, creating three C-C bonds and up to six stereocenters in one pot. The stereochemical outcome is dictated by the chiral catalyst, which directs the approach of the nucleophiles to the electrophilic centers.[5]
Caption: Organocatalytic triple domino reaction workflow.
Performance Data
An efficient, highly stereoselective asymmetric synthesis of fully functionalized cyclopentanes has been developed using this method. The reaction of oxindoles, unsaturated dienes, and cinnamaldehydes using a prolinol-based catalyst affords the products in good yields and excellent stereoselectivities.[5]
| Entry | Oxindole Substituent (R) | Yield (%) | d.r. | ee (%) |
| 1 | Phenyl | 72 | 7:1 | 99 |
| 2 | 4-Bromophenyl | 63 | 10:1 | 97 |
| 3 | 4-Methoxyphenyl | 65 | 9:1 | 99 |
| 4 | Benzyl | 30 | 3:1 | 99 |
| Data sourced from Della Sala, G., et al. (2014).[5] |
Representative Experimental Protocol
Synthesis of Cyclopentane 4a: [5]
-
To a solution of oxindole 1a (0.2 mmol) and (E)-cinnamaldehyde 3a (0.2 mmol) in CHCl₃ (1.0 mL) at room temperature, add the chiral amine catalyst (20 mol%).
-
Add the unsaturated conjugated diene 2 (0.2 mmol) to the mixture.
-
Stir the reaction at room temperature for the time indicated by TLC analysis (typically 24-48 hours).
-
Once the domino reaction is complete, add a Wittig reagent (e.g., Ph₃P=CHCO₂Et, 0.3 mmol) directly to the crude reaction mixture.
-
Continue stirring at room temperature for an additional 12 hours.
-
Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the final product.
Route 2: Cooperative Palladium/Chiral Amine [3+2] Cycloannulation
This approach combines the strengths of transition metal catalysis and organocatalysis to achieve a novel asymmetric transformation. A binary catalytic system enables a [3+2] cycloaddition that is not achievable by either catalyst alone, providing direct access to highly functionalized cyclopentanes.[1]
Mechanistic Rationale & Workflow
The reaction proceeds via a cooperative catalysis model. A palladium(0) complex reacts with a vinylcyclopropane or a similar precursor to generate a π-allyl palladium complex, which serves as a 1,3-dipole. Simultaneously, a chiral secondary amine catalyst activates an α,β-unsaturated aldehyde to form a chiral iminium ion. The subsequent [3+2] cycloaddition between the palladium-complexed 1,3-dipole and the activated enal proceeds with high stereocontrol, governed by the chiral amine.[1]
Caption: Cooperative Pd/Chiral Amine catalytic cycle.
Performance Data
This method provides facile and efficient access to highly functionalized cyclopentanes bearing three contiguous stereocenters in good to excellent yields and high enantioselectivity under mild conditions.[1]
| Entry | Aldehyde Substituent (Ar) | Yield (%) | d.r. | ee (%) |
| 1 | C₆H₅ | 95 | >20:1 | 99 |
| 2 | 4-Me-C₆H₄ | 97 | >20:1 | 99 |
| 3 | 4-Br-C₆H₄ | 91 | >20:1 | 98 |
| 4 | 2-Naphthyl | 92 | >20:1 | 99 |
| Data sourced from Jiang, G., et al. (2017).[1] |
Representative Experimental Protocol
General Procedure for Asymmetric [3+2] Cycloaddition: [1]
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2.5 mol%) and the phosphine ligand (10 mol%).
-
Add the chiral amine catalyst (20 mol%) and the π-allyl precursor (0.12 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the solvent (e.g., CH₂Cl₂) and stir the mixture for 10 minutes at the specified temperature.
-
Add the α,β-unsaturated aldehyde (0.10 mmol) dropwise.
-
Stir the reaction mixture until completion as monitored by TLC.
-
Remove the solvent under reduced pressure and purify the residue via flash column chromatography on silica gel.
Route 3: Reductive Ring Opening of Isoxazolines
This synthetic route utilizes a diastereoselective 1,3-dipolar cycloaddition to construct a bicyclic isoxazoline intermediate, which is then subjected to a reductive ring-opening to unveil the desired β-aminocyclopentanecarboxylate core. This method provides excellent control over relative stereochemistry.
Mechanistic Rationale & Workflow
The synthesis begins with a 1,3-dipolar cycloaddition between a cyclic nitrone and an electron-deficient alkene (e.g., an acrylate). This step forms a fused isoxazoline ring system, and its diastereoselectivity can be controlled by the reaction conditions and substituents. The crucial step is the subsequent reductive cleavage of the N-O bond of the isoxazoline. Reagents like NaBH₄/NiCl₂ effectively reduce the isoxazoline to afford the corresponding 1,3-amino alcohol, which in this scaffold corresponds to a β-amino ester.[2]
Caption: Synthesis via isoxazoline ring opening.
Performance Data
The stereoselective reduction of isoxazoline-fused cyclic β-amino esters with NaBH₄/NiCl₂ provides a facile and efficient route to multifunctionalized 2-aminocyclopentanecarboxylates, which are analogues of the antiviral drug Peramivir.[2]
| Entry | Isoxazoline Precursor | Product Diastereomers | Yield (%) |
| 1 | Ethyl Ester | A and B | 85 (total) |
| 2 | Methyl Ester | C and D | 82 (total) |
| 3 | Benzyl Ester | E and F | 88 (total) |
| Data sourced from Fülöp, F., et al. (2012).[2] |
Representative Experimental Protocol
General Procedure for Isoxazoline Ring Opening: [2]
-
To a stirred solution of the isoxazoline-fused β-aminocyclopentanecarboxylate (0.96 mmol) in 8 mL of EtOH/THF (3:1 v/v), add NiCl₂ (1.92 mmol) and Boc₂O (1.92 mmol).
-
Stir the mixture for 10 minutes at room temperature.
-
Add NaBH₄ (1.92 mmol) in portions over 15 minutes.
-
Continue stirring the reaction mixture for 6 hours at room temperature.
-
Quench the reaction by the addition of H₂O (5 mL).
-
Extract the aqueous layer with EtOAc (3 x 15 mL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the protected β-aminocyclopentanecarboxylate.
Comparative Summary and Outlook
The choice of synthetic route depends heavily on the specific target molecule and the desired substitution pattern.
| Feature | Organocatalytic Domino | Cooperative Pd/Amine Catalysis | Isoxazoline Ring Opening |
| Key Transformation | Triple Michael Addition | [3+2] Cycloaddition | 1,3-Dipolar Cycloaddition & Reduction |
| Stereocontrol | Chiral Amine Catalyst | Chiral Amine Catalyst | Substrate-controlled diastereoselectivity |
| Complexity Buildup | Very High (up to 6 stereocenters) | High (3 stereocenters) | Moderate |
| Atom Economy | Excellent | Good | Moderate |
| Advantages | One-pot, high complexity, metal-free | Mild conditions, high yields & ee | Reliable diastereocontrol, access to amino alcohol functionality |
| Limitations | Substrate scope can be limited | Requires air-sensitive reagents/catalysts | Multi-step sequence, may produce diastereomeric mixtures |
By understanding the mechanistic underpinnings and practical performance of these alternative routes, researchers can make more informed decisions, accelerating the discovery and development of next-generation therapeutics built upon the privileged chiral β-aminocyclopentanecarboxylate core.
References
- Della Sala, G., et al. (2014). Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. National Institutes of Health.
- Jiang, G., et al. (2017). Cooperative Pd/Chiral Secondary Amine Enabled Diastereo- and Enantioselective [3 + 2] Cycloannulation: Synthesis of Polysubstituted Cyclopentanes. Organic Letters, ACS Publications.
- Fülöp, F., et al. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. PMC, National Institutes of Health.
- Chiral Drugs: A twisted tale in pharmaceuticals. (2025). Chiralpedia.
- The significance of chirality in contemporary drug discovery-a mini review. (2024). PubMed Central.
- Chiral Pharmacology: The Mirror Image of Drug Development. (2025). Chiralpedia.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 5. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to NMR Spectroscopy for Confirming the Stereochemistry of Disubstituted Cyclopentanes
For researchers in medicinal chemistry and materials science, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity, material properties, and ultimately, a product's success. Disubstituted cyclopentanes, common scaffolds in pharmaceuticals and natural products, present a distinct analytical challenge. Unlike the more rigid chair conformations of cyclohexanes, the five-membered ring exists in a dynamic equilibrium of puckered "envelope" and "twist" conformations, a phenomenon known as pseudorotation.[1][2] This conformational flexibility can complicate spectral interpretation, making the unambiguous assignment of cis and trans isomers a non-trivial task.
This guide provides an in-depth comparison of nuclear magnetic resonance (NMR) techniques to definitively resolve this ambiguity. We will move beyond simple data reporting to explore the causality behind experimental choices, empowering you to select the most robust methods for your specific molecule. We will focus on three pillars of NMR analysis: through-space correlations (NOE), through-bond scalar coupling (J-coupling), and chemical shift analysis augmented by computational methods.
Pillar 1: The Unambiguous Differentiator: Through-Space Correlation with the Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is a phenomenon where the transfer of nuclear spin polarization occurs between two nuclei that are close in space (typically < 5 Å), irrespective of the number of bonds separating them.[3][4] The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei (I ∝ 1/r⁶).[5] This exquisite sensitivity to distance makes it the most powerful and direct tool for differentiating cis and trans isomers of disubstituted cyclopentanes.
The logic is straightforward:
-
In a cis-isomer , the two substituents are on the same face of the ring. Protons on or near the substitution points (e.g., methine protons H1 and H2 in a 1,2-disubstituted system) are held in close proximity. This will generate a clear NOE correlation between them.
-
In a trans-isomer , the substituents are on opposite faces. The corresponding protons are too far apart to produce a significant NOE. The absence of this key correlation is, therefore, compelling evidence for a trans configuration.
Comparing NOE Experiments: 1D vs. 2D
Your primary choice is between a series of 1D experiments or a single, more comprehensive 2D experiment.
-
1D Selective NOE (or NOESY): This is a targeted experiment. You selectively irradiate a single proton resonance and acquire a "difference" spectrum, which shows only the protons that have received polarization transfer (i.e., are close in space). It is fast and provides high-resolution data if you are testing a specific hypothesis (e.g., "Is H1 close to H2?").[6]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment yields a 2D map where off-diagonal "cross-peaks" connect all protons that are close in space.[7] While more time-consuming, it provides a global view of all spatial relationships within the molecule, which is invaluable for unknown structures or complex systems.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): For molecules of intermediate size (MW ≈ 700-1500 Da), the NOE can fortuitously become zero, rendering a NOESY experiment useless.[8] The ROESY experiment circumvents this issue, as the Rotating-frame Overhauser Effect (ROE) is always positive regardless of molecular weight. For cyclopentane derivatives in this molecular weight range, ROESY is the more reliable choice.[8][9]
Data Presentation: Expected NOE Correlations
| Isomer Type | Substituent Relationship | Key Protons (Example) | Expected NOE/ROE Cross-Peak | Stereochemical Implication |
| cis-1,2 | Same Face | H1, H2 | Present | Protons are spatially close. |
| trans-1,2 | Opposite Faces | H1, H2 | Absent | Protons are spatially distant. |
| cis-1,3 | Same Face | H1, H3 | Present | Protons are spatially close. |
| trans-1,3 | Opposite Faces | H1, H3 | Absent | Protons are spatially distant. |
Experimental Protocol: 2D NOESY for a Small Molecule
This protocol provides a robust starting point for a typical small-molecule cyclopentane derivative on a modern NMR spectrometer.
-
Sample Preparation: Prepare a solution of 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of paramagnetic impurities (e.g., dissolved oxygen, metal ions) by degassing if necessary, as these can quench the NOE effect.
-
Initial Setup:
-
Lock, tune, and shim the spectrometer on your sample.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width (sw) and transmitter offset (o1p).[10]
-
-
NOESY Parameter Setup:
-
Load a standard, phase-sensitive 2D NOESY pulse program (e.g., noesyph on Bruker systems).[10]
-
Set the spectral width in both dimensions (sw(F1), sw(F2)) and the transmitter offset (o1p) based on your 1D spectrum.
-
Set the Mixing Time (d8 or tm): This is the most critical parameter.[8] For small molecules (< 600 Da), the NOE builds relatively slowly. A mixing time of 0.5 - 1.0 seconds is a good starting point.[6]
-
Set the number of increments in the indirect dimension (td(F1)) to 256 or 512 for adequate resolution. Set the number of scans (ns) to a multiple of 8 or 16 for proper phase cycling.
-
-
Acquisition: Start the acquisition. A typical 2D NOESY on a moderately concentrated sample may take from 1 to 4 hours.
-
Processing and Analysis:
-
Apply a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform.
-
Phase the spectrum carefully. By convention, the diagonal peaks are phased positive (up), and for small molecules, the NOE cross-peaks will be negative (down).[9]
-
Look for cross-peaks that correlate the key protons as outlined in the table above.
-
Visualization: The NOE Principle for Stereochemical Assignment
Caption: NOE distinguishes isomers based on through-space proton distance.
Pillar 2: Corroborative Evidence from Through-Bond J-Coupling
Scalar coupling, or J-coupling, is a through-bond interaction between nuclei. For protons separated by three bonds (³JHH, or vicinal coupling), the magnitude of the coupling constant is highly dependent on the dihedral angle (θ) between them, a relationship described by the Karplus equation.[11][12]
While this is a powerful tool for rigid systems, its application to cyclopentanes requires caution. The ring's pseudorotation means that the observed coupling constant is a time-average of multiple conformations.[13] However, the geometric constraints of cis and trans isomers still lead to distinct, observable trends.
-
For 1,2-disubstituted systems: The dihedral angle between the vicinal methine protons (H1-C1-C2-H2) is different. In a simplified model, the cis relationship involves a smaller dihedral angle (~0-40°) than the trans relationship (~120-160°). According to the Karplus curve, this generally results in a larger ³JHH value for the cis isomer.
-
Caveat: Due to the conformational averaging in five-membered rings, the clear-cut rules seen in cyclohexanes do not always apply. It has been noted that for some puckered conformations of cyclopentanes, J(trans) can occasionally be larger than J(cis).[14] Therefore, J-coupling data should be used as strong corroborative evidence in support of an NOE-based assignment, rather than as the sole determinant.
Data Presentation: Typical Vicinal Coupling Constants in Cyclopentanes
| Proton Relationship | Typical Dihedral Angle (θ) | Expected ³JHH Range (Hz) | Notes |
| cis (H1/H2) | ~0° - 40° | 7 - 10 Hz | Generally larger due to smaller dihedral angle.[13] |
| trans (H1/H2) | ~120° - 160° | 2 - 8 Hz | Generally smaller, but significant overlap with the cis range is possible due to ring puckering.[13][14] |
Visualization: Dihedral Angles in Disubstituted Cyclopentanes
Caption: J-coupling dependence on the dihedral angle in cis/trans isomers.
Pillar 3: Supporting Data from Chemical Shift Analysis & Computation
Chemical shifts (δ) are sensitive to the local electronic environment, including steric and anisotropic effects. While less definitive than NOE, systematic differences between cis and trans isomers can often be observed and rationalized. For example, in a cis isomer, steric compression between the two substituents can cause deshielding (a downfield shift) of nearby protons compared to the less-hindered trans isomer.
A more powerful and modern approach is to use computational chemistry to predict the NMR spectra of both possible isomers and compare them to the experimental data.
Workflow: Stereochemical Assignment via DFT-Based NMR Prediction
This self-validating system provides a robust check on assignments made by other methods.
-
In Silico Model Generation: Build 3D structures of both the cis and trans isomers of your molecule.
-
Conformational Analysis: Perform a thorough conformational search for each isomer to identify all low-energy puckered states of the cyclopentane ring. Optimize the geometry of each conformer using an appropriate level of theory (e.g., B3LYP/6-311+G(2d,p) with a solvent model).[15]
-
NMR Shielding Calculation: For each optimized low-energy conformer, calculate the magnetic shielding tensors using a reliable method like GIAO (Gauge-Independent Atomic Orbital).
-
Boltzmann Averaging: Calculate the Boltzmann-weighted average of the chemical shifts for each nucleus based on the relative energies of the conformers. This produces a single predicted spectrum for the cis isomer and one for the trans isomer.
-
Comparison: Compare the two predicted spectra to your experimental ¹H and ¹³C NMR data. The isomer whose calculated spectrum provides a better fit (lower root-mean-square deviation) to the experimental data is the correct one.[15]
Visualization: Computational Workflow for Structure Validation
Caption: Workflow for assigning stereochemistry using computational NMR.
Conclusion: An Integrated Approach for Definitive Assignment
While each NMR method provides valuable information, a hierarchical and integrated approach yields the most trustworthy and defensible stereochemical assignment for disubstituted cyclopentanes.
-
Primary Assignment (NOE/ROE): Begin with a 2D NOESY or ROESY experiment. The presence or absence of a key cross-peak between protons on the substituted carbons is the single most reliable indicator of cis or trans stereochemistry, respectively.
-
Corroboration (J-Coupling): Analyze the vicinal (³JHH) coupling constants from a high-resolution 1D ¹H spectrum. The values should be consistent with the trends expected for the isomer assigned by NOE. Acknowledge the limitations due to conformational averaging.
-
Validation (Computational Chemistry): For complete certainty, especially in high-stakes drug development projects, validate your assignment by comparing the experimental spectrum to DFT-predicted spectra for both isomers. A strong correlation with one isomer over the other provides a powerful, independent confirmation.
By combining these methods, you create a self-validating system where the through-space, through-bond, and electronic environment data converge to tell a single, consistent structural story, ensuring the scientific integrity of your work.
References
-
Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]
-
Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? Retrieved from [Link]
-
Reddit. (2013). Determining cis vs. trans with NMR. Retrieved from [Link]
-
Chemwise. (2023, February 15). Cis or Trans? How to differentiate by NMR? [Video]. YouTube. Retrieved from [Link]
-
University of Missouri-St. Louis. (2018). NOESY and ROESY. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. Retrieved from [Link]
-
Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. Retrieved from [Link]
-
Nowick, J. S. (2011). Lecture 19. The Nuclear Overhauser Effect in Stereochemistry and Structure Determination [Video]. YouTube. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
Cremer, D., et al. (2002). Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A, 106(4), 657-667. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. Retrieved from [Link]
-
Indiana University NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules. Retrieved from [Link]
-
Sychrovský, V., Gräfenstein, J., & Cremer, D. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Molecules, 8(1), 106-125. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]
-
Dr. Pushpanjali. (2022, April 15). NOE | 2D - NMR - COSY | CIDNP techniques | Organic Spectroscopy | Topics on Demand | M.Sc. Chemistry [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, October 27). Cis / Trans-1,3 Disubstitution, Energy of the two Chair Cyclohexanes [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereochemistry of cyclopentane derivatives from 2, 3JCH dependence on dihedral angle (θ H C C X). Retrieved from [Link]
-
University of California, San Diego. (n.d.). 7.3 2D Gradient NOESY Experiment. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Retrieved from [Link]
-
AWS. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Retrieved from [Link]
-
UMYMFOR. (n.d.). NOE Experiments on the Bruker. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Retrieved from [Link]
-
ResearchGate. (2003). (PDF) Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Electronic Interactions on NMR (1)J(CF) and (2)J(CF) Couplings in cis- and trans-4-t-Butyl-2-fluorocyclohexanones and Their Alcohol Derivatives. Retrieved from [Link]
-
Chemazon. (2024, January 13). CSIR NET Dec 2023 Chemistry Solution | Coupling constant for cis and trans alkene | NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Wang, F., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 26(11), 3182. Retrieved from [Link]
-
Kwan, E. E. (2011). Lecture 12: The Nuclear Overhauser Effect. Retrieved from [Link]
-
Dr. Pushpanjali. (2023, May 19). Karplus Equation & Curve | J value calculation| Dihedral angles [Video]. YouTube. Retrieved from [Link]
-
IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT. Retrieved from [Link]
-
ACS Publications. (n.d.). Proton couplings in cyclohexane. Retrieved from [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507. Retrieved from [Link]
Sources
- 1. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 5. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 6. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 7. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. ekwan.github.io [ekwan.github.io]
- 10. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 11. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. comporgchem.com [comporgchem.com]
A Senior Application Scientist's Guide to Coupling Reagents for Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the formation of the amide bond is the cornerstone of building peptides with precision and efficiency. The choice of coupling reagent, the catalyst for this critical reaction, can significantly impact the yield, purity, and stereochemical integrity of the final peptide product. This is particularly true when employing the tert-butyloxycarbonyl (Boc) protecting group strategy for solid-phase peptide synthesis (SPPS). This guide provides an in-depth, objective comparison of commonly used coupling reagents for Boc-protected amino acids, supported by experimental insights and mechanistic rationale to empower you in making the most informed decisions for your synthetic challenges.
The Crucial Role of the Coupling Reagent in Peptide Synthesis
The formation of a peptide bond involves the reaction between the carboxyl group of one amino acid and the amino group of another.[1][2] This process is not spontaneous and requires the "activation" of the carboxyl group to make it more susceptible to nucleophilic attack by the amino group.[1][2] The coupling reagent is the key player in this activation step, transforming the carboxylic acid into a more reactive species. The ideal coupling reagent should facilitate rapid and complete amide bond formation while minimizing undesirable side reactions, the most notorious of which is racemization.[1]
Racemization, the loss of stereochemical integrity at the chiral α-carbon of the amino acid, is a major concern in peptide synthesis as it can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide and can have significant implications for biological activity. Urethane-protected amino acids, such as Boc-derivatives, are generally less prone to racemization than peptide fragments.[1] However, the choice of coupling reagent and reaction conditions still plays a pivotal role in preserving stereochemical purity.
A Comparative Analysis of Major Coupling Reagent Classes
Coupling reagents can be broadly categorized into three main classes: carbodiimides, phosphonium salts, and aminium/uronium salts. Each class possesses distinct mechanisms of action, reactivity profiles, and suitability for different synthetic challenges.
Carbodiimides: The Classical Workhorses
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are among the earliest and most widely used coupling reagents.[3] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine to form the peptide bond.
However, the O-acylisourea intermediate is also susceptible to intramolecular rearrangement to form an unreactive N-acylurea, a common side reaction.[3] To mitigate this and to suppress racemization, carbodiimides are almost always used in conjunction with an additive, such as 1-hydroxybenzotriazole (HOBt) or its derivatives.[3] The additive reacts with the O-acylisourea to form a more stable and less reactive active ester, which then proceeds to acylate the amine with a reduced risk of racemization.[3]
Caption: Carbodiimide activation and the role of HOBt.
Performance Characteristics of Carbodiimides:
| Feature | DCC | DIC |
| Form | Solid | Liquid |
| Byproduct (Urea) | Dicyclohexylurea (DCU) | Diisopropylurea (DIU) |
| Byproduct Solubility | Insoluble in most organic solvents | Soluble in most organic solvents |
| Application | Primarily solution-phase synthesis | Solid-phase and solution-phase synthesis |
| Racemization Risk | Moderate to high without additives | Moderate to high without additives |
Key Causality: The choice between DCC and DIC in solid-phase peptide synthesis (SPPS) is primarily dictated by the solubility of the urea byproduct. The insolubility of DCU makes it difficult to remove from the solid support, whereas the soluble DIU can be easily washed away.[2] For this reason, DIC is the preferred carbodiimide for SPPS.
Phosphonium Salts: High Efficiency and Reduced Side Reactions
Phosphonium salt-based coupling reagents, such as Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), were developed to overcome some of the limitations of carbodiimides. These reagents mediate the formation of HOBt active esters directly from the carboxylic acid.
Caption: HBTU-mediated coupling and potential side reaction.
Performance Comparison of Aminium/Uronium Salts:
| Reagent | Additive Moiety | Relative Reactivity | Key Advantages | Potential Side Reactions |
| HBTU | HOBt | High | Cost-effective, reliable for routine and challenging couplings. [4] | Guanidinylation of the N-terminus if used in excess. |
| HATU | HOAt | Very High | More reactive than HBTU, excellent for sterically hindered amino acids. [4][5] | Guanidinylation of the N-terminus if used in excess. |
| HCTU | 6-Cl-HOBt | High | Higher reaction rates than HBTU. [1] | Guanidinylation of the N-terminus if used in excess. |
| COMU | OxymaPure | Very High | Comparable or superior efficiency to HATU, non-explosive, excellent solubility, reduced allergenic potential. [1][3] | Guanidinylation of the N-terminus if used in excess. |
Causality in Reactivity: The enhanced reactivity of HATU and HCTU compared to HBTU is attributed to the lower pKa of their respective additives, HOAt and 6-Cl-HOBt, compared to HOBt. [5]This leads to the formation of more reactive active esters. COMU represents a significant advancement in safety, replacing the potentially explosive benzotriazole moiety with the non-explosive OxymaPure, without compromising on reactivity. [1][3]
Quantitative Performance Data: A Head-to-Head Look
While direct, perfectly normalized comparative data is challenging to consolidate from the literature, the following table summarizes typical performance characteristics for the coupling of a sterically hindered amino acid like Boc-L-Valine.
Table 1: Comparative Coupling Efficiency for Boc-L-Valine
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate |
Data synthesized from multiple sources for illustrative purposes. [4]
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for performing coupling reactions with Boc-protected amino acids in a solid-phase synthesis workflow.
General Boc-SPPS Deprotection and Neutralization Workflow
Caption: Standard workflow for a Boc-SPPS cycle.
Protocol 1: DIC/HOBt Coupling
-
Resin Preparation: Following the general deprotection and neutralization workflow, swell the resin in DMF.
-
Activation Solution: In a separate vessel, dissolve the Boc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Coupling: Add the activation solution to the resin, followed by DIC (3 equivalents).
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction completion using a qualitative method like the Kaiser test. If the test is positive, indicating incomplete coupling, a recoupling step may be necessary.
-
Washing: Once the reaction is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and the soluble DIU byproduct.
Protocol 2: HBTU Coupling
-
Resin Preparation: Follow the general deprotection and neutralization workflow.
-
Pre-activation: In a separate vessel, dissolve the Boc-amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring and Washing: Monitor and wash the resin as described for the DIC/HOBt protocol.
Expert Rationale: Pre-activation of the amino acid with HBTU and a base before adding it to the resin is a common practice to ensure the rapid formation of the active ester and to minimize potential side reactions on the resin.
Protocol 3: PyBOP Coupling
-
Resin Preparation: Follow the general deprotection and neutralization workflow.
-
Coupling Solution: In a separate vessel, dissolve the Boc-amino acid (3 equivalents) and PyBOP (3 equivalents) in DMF.
-
Coupling: Add the coupling solution to the resin, followed by the addition of DIPEA (6 equivalents).
-
Reaction, Monitoring, and Washing: Proceed as with the HBTU protocol.
Conclusion and Recommendations
The selection of a coupling reagent is a critical decision in peptide synthesis that should be guided by the specific challenges of the target peptide sequence, as well as considerations of cost, efficiency, and safety.
-
For routine couplings and cost-sensitive applications, DIC/HOBt remains a viable and economical choice, provided that reaction times are optimized and completion is carefully monitored.
-
For most standard and moderately difficult couplings, HBTU and PyBOP offer a significant increase in efficiency and reliability with a good balance of cost and performance.
-
For highly challenging sequences, including those with sterically hindered amino acids or those prone to aggregation, the superior reactivity of HATU and COMU is often necessary to achieve high yields and purity.
-
From a safety perspective, COMU is emerging as the reagent of choice, offering the high reactivity of HATU without the associated explosion hazard of benzotriazole-based reagents.
By understanding the mechanistic nuances and performance characteristics of these reagents, researchers can navigate the complexities of peptide synthesis with greater confidence and success.
References
-
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 770-784. Retrieved from [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved from [Link]
Sources
Constraining Peptides for Enhanced Biological Activity: A Comparative Guide to Cyclopentane Amino Acid Residues
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics.[1] However, their inherent conformational flexibility and susceptibility to proteolytic degradation often limit their therapeutic potential. A key strategy to overcome these limitations is the incorporation of conformationally constrained amino acid mimics. Among these, cyclopentane-based amino acids have emerged as particularly attractive building blocks.[2][3] This guide provides an in-depth comparison of the biological activity of peptides containing cyclopentane amino acid residues, supported by experimental data and protocols, to inform researchers, scientists, and drug development professionals in their pursuit of next-generation peptide therapeutics.
The Rationale: Why Constrain Peptides with Cyclopentane Residues?
The introduction of a cyclic constraint, such as a cyclopentane ring, into a peptide backbone imparts several advantageous properties. The primary benefit is the reduction of conformational entropy, which can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor or enzyme.[4] This conformational rigidity also confers increased resistance to enzymatic degradation by proteases, thereby improving the peptide's in vivo stability and pharmacokinetic profile.[2]
Furthermore, the stereochemistry of the cyclopentane ring can be precisely controlled, allowing for the fine-tuning of the peptide's secondary structure. For instance, homo-oligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) have a high propensity to adopt a stable 12-helix, a structure with topological dimensions similar to the α-helix found in natural peptides.[2] Conversely, their cis-homo-oligomers tend to form β-sheet secondary structures.[2] This ability to dictate specific folding patterns is a powerful tool in rational drug design.
Comparative Analysis of Biological Activity
The incorporation of cyclopentane amino acids has been successfully applied to modulate the activity of various bioactive peptides. Below, we compare the performance of several cyclopentane-containing peptide analogs with their parent compounds or other alternatives.
Case Study 1: Opioid Receptor Ligands
Morphiceptin, a selective µ-opioid receptor agonist, has been a target for peptidomimetic design. In one study, the proline residue at position two was replaced with four different stereoisomers of 2-aminocyclopentane carboxylic acid (Ac5c).[5] The biological activity of these analogs was assessed in guinea pig ileum (µ-receptor) and mouse vas deferens (δ-receptor) assays.
| Compound | Structure | µ-Receptor Activity (IC50, nM) | δ-Receptor Activity (IC50, nM) |
| Morphiceptin | Tyr-Pro-Phe-Pro-NH2 | 25 ± 4 | > 10,000 |
| Analog 1 (R,S-Ac5c) | Tyr-(R,S)-Ac5c-Phe-Pro-NH2 | 45 ± 7 | 850 ± 150 |
| Analog 2 (S,R-Ac5c) | Tyr-(S,R)-Ac5c-Phe-Pro-NH2 | > 10,000 | > 10,000 |
| Analog 3 (S,S-Ac5c) | Tyr-(S,S)-Ac5c-Phe-Pro-NH2 | > 10,000 | > 10,000 |
| Analog 4 (R,R-Ac5c) | Tyr-(R,R)-Ac5c-Phe-Pro-NH2 | > 10,000 | > 10,000 |
Data synthesized from a study on morphiceptin analogs.[5]
The results clearly demonstrate the profound impact of stereochemistry on biological activity. Only the analog containing the (R,S)-Ac5c residue exhibited significant activity at the µ-opioid receptor, albeit with slightly lower potency than morphiceptin.[5] This analog also displayed some activity at the δ-receptor, indicating a change in selectivity.[5] Conformational analysis revealed that the (R,S)-Ac5c residue induced a specific turn structure that was crucial for receptor recognition.[5]
Case Study 2: Calpain Inhibitors
Calpains are a family of cysteine proteases implicated in various pathological conditions. The development of selective calpain inhibitors is a significant therapeutic goal. A study investigated the effect of incorporating α-aminocyclopentane carboxylic acid at the P2 position of a peptidomimetic calpain inhibitor.[6]
| Compound | P2 Residue | µ-Calpain Inhibition (Ki, µM) | Cathepsin B Inhibition (Ki, µM) | Selectivity (Cathepsin B/µ-Calpain) |
| Inhibitor 2 | α-aminocyclopentane carboxylic acid | 2.5 | 0.8 | 0.32 |
| Inhibitor 3 | α,α'-diethylglycine | 0.12 | 4.3 | 35.8 |
Data adapted from a study on calpain inhibitors.[6]
In this comparison, the peptide containing the cyclopentane residue (Inhibitor 2) was a less potent µ-calpain inhibitor compared to the analog with the acyclic, yet still constrained, α,α'-diethylglycine residue (Inhibitor 3).[6] Furthermore, Inhibitor 2 showed a threefold selectivity for the related cysteine protease, cathepsin B, over µ-calpain.[6] This highlights that while cyclopentane constraints can be beneficial, the specific nature of the constraint is critical for achieving the desired potency and selectivity.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of a peptide containing a cyclopentane amino acid and a common biological assay.
Synthesis of a Cyclopentane-Containing Peptide
This protocol outlines the solid-phase peptide synthesis (SPPS) of a generic tripeptide, Ac-Ala-Ac5c-Phe-NH2, using Fmoc chemistry.
Workflow for Solid-Phase Peptide Synthesis
Caption: Solid-phase peptide synthesis workflow.
Step-by-Step Protocol:
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).
-
First Amino Acid Coupling: Dissolve Fmoc-Phe-OH (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Add the solution to the resin and shake for 2 hours.
-
Washing: Repeat the washing steps as in step 3.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for Fmoc-Ac5c-OH and subsequently for Ac-Ala-OH.
-
Final Wash: After the final coupling, wash the resin with DMF (3x), DCM (3x), and methanol (3x), and dry under vacuum.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Radioligand Binding Assay for Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test peptide for a specific G protein-coupled receptor (GPCR).
Workflow for Radioligand Binding Assay
Caption: Radioligand binding assay workflow.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor. Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membranes in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer.
-
50 µL of radioligand at a concentration near its Kd (e.g., [3H]diprenorphine for opioid receptors).
-
50 µL of the test peptide at various concentrations (typically a serial dilution).
-
For total binding, add 50 µL of assay buffer instead of the test peptide.
-
For non-specific binding, add 50 µL of a high concentration of an unlabeled competitor ligand.
-
-
Initiate Reaction: Add 50 µL of the prepared cell membranes to each well to start the incubation.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Perspectives
The incorporation of cyclopentane amino acid residues is a powerful and validated strategy in peptidomimetic design. It offers a means to enforce specific secondary structures, enhance biological stability, and ultimately improve the therapeutic profile of peptide-based drugs. The case studies presented herein demonstrate that while this approach holds great promise, the biological outcome is highly dependent on the specific stereochemistry of the cyclopentane residue and the context of the peptide sequence.
Future research will likely focus on expanding the diversity of functionalized cyclopentane amino acids to allow for the introduction of additional pharmacophoric groups.[2] Combining these constrained building blocks with other peptide engineering strategies, such as stapling or cyclization, will undoubtedly lead to the development of novel peptide therapeutics with superior potency, selectivity, and drug-like properties.
References
-
Fernández, F., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega. Available at: [Link]
-
Horne, W. S., et al. (2016). Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. The Journal of Organic Chemistry. Available at: [Link]
-
Kang, Y. K. (2022). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. ChemistryOpen. Available at: [Link]
-
Fernández, F., et al. (2022). Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation into peptides. ResearchGate. Available at: [Link]
-
Park, H. S., & Kang, Y. K. (2019). Conformational Preferences of Cyclopentane-Based Oligo-δ-peptides in the Gas Phase and in Solution. ResearchGate. Available at: [Link]
-
Buonanno, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. Available at: [Link]
-
Vilà, S., et al. (2022). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. Available at: [Link]
-
Fernández, F., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega. Available at: [Link]
-
Zheng, H., et al. (2021). Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA. Nucleic Acids Research. Available at: [Link]
-
Kallick, D. A., et al. (1995). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. Journal of Medicinal Chemistry. Available at: [Link]
-
Sieroń, L., et al. (2024). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. RSC Advances. Available at: [Link]
-
Kang, Y. K. (2022). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. ChemistryOpen. Available at: [Link]
-
Camarero, J. A. (2008). Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics. Current Pharmaceutical Design. Available at: [Link]
-
Donkor, I. O., et al. (2003). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Sieroń, L., et al. (2024). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. RSC Advances. Available at: [Link]
-
Horne, W. S., et al. (2016). Evaluation of a Cyclopentane-Based γ‑Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. ACS Publications. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Therapeutic Peptides: The Role of Cyclopentylalanine in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Park, C. (2012). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Biomolecules & Therapeutics. Available at: [Link]
-
Park, C. (2012). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Biomolecules & Therapeutics. Available at: [Link]
-
Park, C. (2019). Recent Trends in Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Biomolecules & Therapeutics. Available at: [Link]
-
Wang, Y., et al. (2020). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. MDPI. Available at: [Link]
Sources
- 1. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 2. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to Chiral Building Blocks in Drug Synthesis: A Cost-Benefit Analysis
Abstract
In the synthesis of enantiomerically pure pharmaceuticals, the strategic selection of chiral building blocks is a critical decision point that profoundly impacts not only the stereochemical outcome but also the overall economic and environmental viability of the drug development process.[1][2] This guide provides a comprehensive cost-benefit analysis of the primary strategies for obtaining chiral molecules: the chiral pool, asymmetric synthesis (including chiral auxiliaries and catalysis), and resolution of racemates. By examining the interplay of cost, efficiency, scalability, and regulatory considerations, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in the intricate landscape of chiral drug synthesis.
Introduction: The Chirality Mandate in Modern Drug Development
The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This biological reality dictates that the interaction of a drug molecule with its target is highly dependent on its three-dimensional structure.[3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines that favor the development of single-enantiomer drugs over racemic mixtures.[3][4] This is because the different enantiomers of a chiral drug can exhibit widely varied pharmacological, pharmacokinetic, and toxicological profiles.[1][5] The development of single-enantiomer drugs often leads to improved therapeutic indices, reduced side effects, and lower dosage requirements.[6][7]
This regulatory and therapeutic imperative has propelled the demand for efficient and cost-effective methods to access enantiomerically pure compounds.[2][8] The choice of strategy for obtaining a chiral building block is a multi-faceted decision that must balance the initial cost of the starting material or catalyst against factors like yield, enantioselectivity, process complexity, and waste generation.
The Landscape of Chiral Building Block Acquisition: A Comparative Overview
There are three principal avenues for acquiring chiral building blocks for drug synthesis:
-
The Chiral Pool: Utilizing readily available, naturally occurring chiral molecules as starting materials.[9][10]
-
Asymmetric Synthesis: Creating the desired chirality from achiral or prochiral precursors using chiral catalysts, reagents, or auxiliaries.[11][12]
-
Resolution of Racemates: Separating a mixture of enantiomers.[13]
The following sections will delve into a detailed cost-benefit analysis of each of these approaches.
The Chiral Pool: Leveraging Nature's Head Start
The chiral pool comprises naturally occurring, enantiomerically pure compounds such as amino acids, carbohydrates, terpenes, and alkaloids.[10]
Benefits:
-
Cost-Effective Starting Materials: Many chiral pool compounds are abundant and relatively inexpensive, making them an economically attractive option.[9][10]
-
Established Stereochemistry: The absolute stereochemistry is already defined, eliminating the need for a dedicated chirality-inducing step.
-
Versatility: These building blocks can be synthetically modified to access a wide range of target molecules.[10]
Costs and Considerations:
-
Limited Structural Diversity: The available range of structures is confined to what nature provides, which may not always align with the desired target molecule.[14]
-
Multi-Step Syntheses: Extensive synthetic manipulations may be required to convert a chiral pool starting material into the desired intermediate, potentially leading to longer synthetic routes and lower overall yields.
-
Potential for Racemization: Some chiral pool compounds can be prone to racemization under certain reaction conditions, compromising enantiomeric purity.
Cost-Benefit Sweet Spot: The chiral pool is most advantageous when the target molecule's core structure closely resembles a readily available natural product, minimizing the number of synthetic steps.
Asymmetric Synthesis: Building Chirality by Design
Asymmetric synthesis offers the flexibility to create chiral centers from achiral precursors with a high degree of stereocontrol. This broad category encompasses several powerful techniques.
2.2.1. Chiral Auxiliaries: Temporary Guidance for Stereocontrol
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.[11] After the desired transformation, the auxiliary is cleaved and can often be recovered and reused.[11]
Benefits:
-
High Diastereoselectivity: Chiral auxiliaries can provide excellent stereocontrol, often leading to high diastereomeric excesses.
-
Predictable Stereochemical Outcomes: The stereochemical outcome is often predictable based on the structure of the auxiliary and the reaction conditions.
-
Reliability: This is a well-established and reliable method, often favored in the early stages of drug development.[11]
Costs and Considerations:
-
Stoichiometric Use: Auxiliaries are used in stoichiometric amounts, which can be costly, especially for complex and expensive auxiliaries.[2]
-
Additional Synthetic Steps: The attachment and removal of the auxiliary add two steps to the overall synthesis, which can impact the overall yield and process mass intensity (PMI).
-
Atom Economy: The use of a stoichiometric auxiliary inherently lowers the atom economy of the process.
Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol describes a typical procedure for the diastereoselective alkylation of an acyl oxazolidinone, a common application of chiral auxiliaries.
-
Acylation: React the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an acyl chloride in the presence of a base (e.g., triethylamine) and a Lewis acid catalyst (e.g., LiCl) in an aprotic solvent (e.g., THF) to form the N-acyl oxazolidinone.
-
Enolate Formation: Cool the solution to -78 °C and add a strong base (e.g., sodium bis(trimethylsilyl)amide) to generate the corresponding sodium enolate.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide) to the enolate solution and allow the reaction to proceed at low temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purification: Purify the product by column chromatography.
-
Auxiliary Cleavage: Cleave the auxiliary using a suitable method, such as hydrolysis with lithium hydroxide, to yield the chiral carboxylic acid.
2.2.2. Asymmetric Catalysis: The Power of Small Amounts
Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach includes metal-based catalysts, organocatalysts, and biocatalysts (enzymes).
Benefits:
-
High Efficiency: Catalytic amounts of the chiral inducer are required, leading to high turnover numbers and excellent atom economy.
-
Scalability: Asymmetric catalytic processes are often highly scalable, making them suitable for industrial production.
-
Green Chemistry: This approach often aligns with the principles of green chemistry by reducing waste and energy consumption.[6]
Costs and Considerations:
-
Catalyst Cost and Availability: Chiral catalysts, particularly those based on precious metals or complex organic molecules, can be expensive.[15]
-
Catalyst Sensitivity: Some catalysts are sensitive to air, moisture, or functional groups, requiring stringent reaction conditions.
-
Process Optimization: Identifying the optimal catalyst and reaction conditions for a specific transformation can be time-consuming and require significant screening efforts.
Biocatalysis: Nature's Catalysts
Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and sustainable approach to chiral synthesis.[13]
-
High Enantio- and Regioselectivity: Enzymes often exhibit exquisite selectivity under mild, aqueous conditions.[13]
-
Reduced Environmental Impact: Biocatalytic processes are generally considered "greener" than many traditional chemical methods.[6]
-
Cost-Effectiveness: While the initial enzyme cost can be a factor, enzyme immobilization and recycling can significantly reduce overall process costs.[13] However, in some cases, the cost of the enzyme can be a significant portion of the total raw material cost.[16][17]
Workflow for Selecting a Chiral Synthesis Strategy
Caption: Decision-making workflow for selecting a chiral building block strategy.
Resolution of Racemates: Separating the Mirror Images
Resolution involves the separation of a racemic mixture into its individual enantiomers. This can be achieved through various techniques, including classical resolution via diastereomeric salt formation, enzymatic resolution, and chiral chromatography.
Benefits:
-
Access to Both Enantiomers: Resolution methods provide access to both enantiomers of a compound.
-
Well-Established Techniques: Classical resolution methods are well-understood and have been used for over a century.
-
Applicable to a Wide Range of Compounds: Resolution can be applied to a broad spectrum of molecules.
Costs and Considerations:
-
50% Yield Limitation: In classical resolution, the maximum theoretical yield for a single enantiomer is 50%, with the other half being the undesired enantiomer.[13]
-
Waste Generation: The undesired enantiomer is often discarded, leading to significant waste.
-
Cost of Resolving Agents and Chiral Stationary Phases: Chiral resolving agents and the stationary phases used in chiral chromatography can be expensive.
Chiral Chromatography: A High-Fidelity Separation Technique
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques for separating enantiomers.
-
High Purity: These methods can achieve very high levels of enantiomeric purity.
-
SFC Advantages: SFC offers several advantages over HPLC, including faster separations, reduced organic solvent consumption, and lower operating costs, making it a "greener" alternative.[18][19][20][21][22]
Comparative Data: Chiral Separation Techniques
| Parameter | Chiral HPLC | Chiral SFC |
| Analysis Speed | Slower | 3-5 times faster than HPLC[20] |
| Solvent Consumption | Higher | Significantly lower |
| Operating Cost | Higher | Lower[20] |
| Environmental Impact | Higher | "Greener" due to CO2 mobile phase[20] |
| Scalability | Can be complex and costly | Well-suited for preparative scale |
The Role of Process Mass Intensity (PMI) in Evaluating Sustainability
Process Mass Intensity (PMI) is a key metric used in the pharmaceutical industry to measure the efficiency and environmental impact of a manufacturing process.[23][24] It is defined as the total mass of all materials (raw materials, solvents, reagents, process water) used to produce a certain mass of the final product.[25]
PMI = Total Mass In (kg) / Mass of Product (kg)
A lower PMI indicates a more efficient and sustainable process, with less waste generated and lower manufacturing costs.[24] When evaluating different strategies for obtaining chiral building blocks, calculating the projected PMI for each route can provide valuable insights into the overall cost and environmental footprint.
Logical Relationship of Factors Influencing PMI
Caption: Key factors influencing the Process Mass Intensity (PMI) of a synthetic route.
Conclusion: A Holistic Approach to Chiral Building Block Selection
The selection of a strategy for obtaining chiral building blocks is a pivotal decision in drug development that requires a holistic assessment of scientific, economic, and environmental factors. There is no one-size-fits-all solution; the optimal choice depends on the specific target molecule, the stage of development, and the available resources.
-
The chiral pool offers an economical starting point when the target structure is readily accessible from a natural product.
-
Asymmetric synthesis , particularly through catalysis, provides a powerful and often more sustainable approach for constructing complex chiral molecules, though it may require a greater initial investment in catalyst screening and process optimization.
-
Resolution of racemates remains a viable option, especially when the racemic starting material is inexpensive and efficient separation methods are available. The advent of greener technologies like SFC is making this approach more attractive from both an economic and environmental perspective.
By carefully weighing the costs and benefits of each approach and utilizing metrics like PMI to guide decision-making, researchers and drug development professionals can navigate the complexities of chiral synthesis to deliver safer, more effective, and more sustainable medicines.
References
- Ali, I., Raja, R., Alam, S. D., Shirsath, V., Jain, A. K., Locatelli, M., & Davide, V. (2021).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Supercritical Fluid Chromatography (SFC)
- BenchChem. (2025). Efficacy comparison between enzymatic resolution and chemical resolution with chiral amines.
- Huo, H., Yao, G., & Wang, S. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI.
- MDPI. (2016).
- Pifferi, G., & Perucca, E. (1994).
- ResearchGate. (2012).
- ResearchGate. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
- ResearchGate. (2021). Three categories of chiral pool use in asymmetric synthesis.
- Sherer, E. C., Bagchi, A., Kosjek, B., Maloney, K. M., Peng, Z., Robaire, S. A., Sheridan, R. P., Metwally, E., & Campeau, L.-C. (2021).
- Technology Catalysts International. (n.d.). Single-Enantiomer Drugs Poised for Further Market Growth.
- Teledyne ISCO. (2023). HPLC or SFC? Which One Should I Choose?
- Wikipedia. (n.d.). Chiral auxiliary.
-
. (n.d.). Asymmetric Synthesis The Chiral Carbon Pool And.
- AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
- Cognitive Market Research. (n.d.). Chiral Auxiliary Market Analysis 2025.
- Enhancing Drug Discovery: The Value of Chiral Building Blocks. (2025).
- MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- NIH. (2024).
- NIH. (2015). The Significance of Chirality in Drug Design and Development.
- NIH. (2021).
- Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC)
- Pharmaceutical Technology. (2019). Improving Process Mass Intensity for Bio/Pharmaceutical Production.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Top selling single enantiomer drugs, global 2005 sales.
- SciSpace. (1994).
- ACS Publications. (2011). Using the Right Green Yardstick: Why Process Mass Intensity Is Used in the Pharmaceutical Industry To Drive More Sustainable Processes.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI).
- Pharma Mirror. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
Sources
- 1. The cost benefit ratio of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 3. Chiral Building Blocks Selection - Enamine [enamine.net]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cost benefit ratio of enantiomeric drugs (1995) | G. Pifferi | 27 Citations [scispace.com]
- 6. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis of Chiral Building Blocks for Use in Drug Discovery [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. yic.edu.et [yic.edu.et]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
- 23. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 24. pharmtech.com [pharmtech.com]
- 25. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. Equally critical, though sometimes overlooked, is the proper disposal of these compounds and their associated waste streams. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate, a Boc-protected amino acid ester commonly utilized in synthetic chemistry.
Part 1: Immediate Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough hazard assessment is paramount. While an SDS for the exact compound is not available, information from related structures, such as (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid and Ethyl cis-2-(Boc-amino)cyclopropanecarboxylate, suggests that the compound is not classified as hazardous.[3][4] However, a conservative approach is always recommended in a laboratory setting.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemically resistant gloves, such as nitrile, are essential.
-
Body Protection: A standard laboratory coat is required.
Initial Hazard Evaluation: In the absence of a specific SDS, evaluate the waste for the following hazardous characteristics as defined by the Environmental Protection Agency (EPA):
-
Ignitability: Is the waste a liquid with a flashpoint less than 60°C (140°F)? While the cyclopentane moiety itself is flammable, the overall molecule is a solid with a predicted high boiling point, making it unlikely to be ignitable.[5][6][7][8]
-
Corrosivity: Does the waste have a pH less than or equal to 2, or greater than or equal to 12.5? The compound itself is not expected to be corrosive, but solutions may be if prepared with strong acids or bases.
-
Reactivity: Is the waste unstable, capable of undergoing violent change, or does it react violently with water? Boc-protected amino esters are generally stable under normal conditions.[9]
-
Toxicity: Does the waste contain any constituents listed by the EPA as toxic? While data is limited, related compounds do not appear on these lists.
Based on this preliminary assessment, neat this compound is likely to be classified as non-hazardous waste . However, any solutions or mixtures containing this compound must be evaluated based on all components.
Part 2: Disposal Protocol Workflow
The following workflow provides a decision-making framework for the proper disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound.
Part 3: Step-by-Step Methodologies
Scenario 1: Disposal as Non-Hazardous Waste
This protocol is applicable if the waste has been confidently determined to be non-hazardous according to EPA criteria and institutional guidelines.
For Solid Waste (Neat Compound):
-
Ensure the compound is in a sealed, stable container.
-
Place the primary container in a secondary, larger, sealed plastic bag.
-
Dispose of the double-bagged waste in the designated regular laboratory trash receptacle.
For Non-Hazardous Liquid Waste (e.g., neutral aqueous solutions):
-
Consult Institutional Policy: Many institutions have specific guidelines for drain disposal of non-hazardous chemical waste. ALWAYS verify your institution's policy before proceeding.
-
If Permitted: Slowly pour the solution down the drain, followed by flushing with a large volume of cold water (a 20-fold excess is a good rule of thumb).
Empty Container Disposal:
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water, ethanol, or acetone). Collect the rinsate for proper disposal. If the rinsate is from a non-hazardous material, it can typically be disposed of as non-hazardous liquid waste.
-
Deface Label: Completely remove or obscure the original label to prevent misidentification.
-
Dispose: Place the clean, dry, and unlabeled container in the appropriate recycling or regular trash bin.
Scenario 2: Disposal as Hazardous Waste
This protocol must be followed if the waste is determined to be hazardous, or as a conservative measure in the absence of definitive data.
1. Waste Segregation and Containerization:
-
Collect waste this compound in a designated, leak-proof container that is chemically compatible with the compound.[10][11]
-
Do not mix this waste with other chemical waste streams, especially those that are incompatible (e.g., strong acids or oxidizers).[12]
-
Keep the container securely closed except when adding waste.[11]
2. Labeling:
-
Affix a "Hazardous Waste" label to the container.[10]
-
Clearly write the full chemical name: "this compound".
-
Indicate the date when waste was first added to the container (the "accumulation start date").[1]
3. Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[11]
-
Ensure the SAA is inspected weekly for leaks or container degradation.
4. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a licensed hazardous waste disposal company.[13]
-
Do not attempt to dispose of hazardous waste through regular trash, drain disposal, or evaporation.
Empty Container Disposal (Hazardous):
-
Triple Rinse: Rinse the container three times with a suitable solvent. Crucially, the rinsate must be collected and treated as hazardous waste. [11]
-
Deface Label: Completely remove or obscure the original label.
-
Dispose: Follow your EHS office's instructions for the disposal of empty hazardous waste containers. Some may be disposed of as regular trash after proper cleaning, while others may need to be collected as hazardous waste.
Part 4: Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.
For Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a dustpan. Avoid creating dust.
-
Place the collected material into a sealed container for disposal as chemical waste.
-
Clean the spill area with a damp cloth or paper towel. Dispose of cleaning materials as chemical waste.
-
Wash hands thoroughly with soap and water.
For Small Spills (Liquid Solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent materials (e.g., spill pads or sand).
-
Once absorbed, collect the material using a scoop or other appropriate tool and place it in a sealed container for disposal as chemical waste.
-
Clean the spill area with soap and water.
-
Wash hands thoroughly with soap and water.
For Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent others from entering the area.
-
If safe to do so, and you are trained, shut off any potential ignition sources in the vicinity.
Quantitative Data Summary
The classification of a laboratory as a hazardous waste generator is determined by the amount of waste produced per month. This status dictates specific storage and handling requirements.
| Generator Status | Monthly Hazardous Waste Generation | Monthly Acutely Hazardous Waste Generation |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1 kg |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | > 1 kg |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | > 1 kg |
| Data sourced from the Environmental Protection Agency (EPA).[1] |
Conclusion
The proper disposal of this compound, while likely non-hazardous, demands a systematic and cautious approach. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal protocols, researchers can ensure the safety of themselves, their colleagues, and the environment. Always prioritize consulting the manufacturer's Safety Data Sheet and your institution's specific guidelines to maintain the highest standards of laboratory safety.
References
-
DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]
-
Shandong Yuean Chemical Industry Co., Ltd. (2020, February 19). The impact of cyclopentane on the environment. Knowledge. [Link]
-
American Society for Clinical Pathology. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]
-
U.S. Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
U.S. Chemical Storage. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
-
U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]
-
International Labour Organization. (n.d.). International Chemical Safety Cards (ICSCs): CYCLOPENTANE. [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2023, April 5). Cyclopentane - SAFETY DATA SHEET. [Link]
-
Accela ChemBio Inc. (n.d.). Material Safety Data Sheet: Ethyl cis-2-(Boc-amino)cyclopropanecarboxylate. [Link]
-
AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET: (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid. [Link]
-
ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
-
ACS Publications. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
ResearchGate. (2025, August 6). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link]
-
Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Wikipedia. (n.d.). Strychnine total synthesis. [Link]
Sources
- 1. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 2. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 3. afgsci.com [afgsci.com]
- 4. accelachem.com [accelachem.com]
- 5. The impact of cyclopentane on the environment - Knowledge - Shandong Yuean Chemical Industry Co., Ltd [sdya-chem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. ICSC 0353 - CYCLOPENTANE [chemicalsafety.ilo.org]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. fishersci.com [fishersci.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. connmaciel.com [connmaciel.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Operational Guide to Personal Protective Equipment for Handling Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate
This guide provides essential safety protocols and logistical information for the handling and disposal of Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate. As a protected amino acid derivative, this compound is a valuable building block in pharmaceutical and chemical synthesis. While specific toxicological data for this exact molecule is limited, its structural motifs—a Boc-protected amine and an ethyl ester—necessitate a robust safety-first approach. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely, grounding every recommendation in established principles of laboratory hygiene and risk mitigation.
Foundational Safety: Hazard Assessment and Primary Controls
Before any laboratory work commences, a thorough hazard assessment is mandatory.[1] For this compound, we must infer potential risks based on its chemical class. Compounds of this nature may cause skin and eye irritation.[2] Furthermore, Boc-protected amino acids can sometimes act as skin sensitizers.[3] The primary directive is to minimize all routes of exposure—inhalation, dermal contact, and ingestion—by employing a combination of engineering controls and personal protective equipment (PPE).
The first and most critical line of defense is not what you wear, but where you work.
Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound, including weighing, transfers, and use in reactions, must be conducted within a certified chemical fume hood. This engineering control is fundamental to containing potentially harmful vapors or aerosols, preventing inhalation, which is a primary route of exposure.[4]
Risk Mitigation Summary
| Potential Hazard | Engineering & Administrative Controls | Personal Protective Equipment (PPE) |
| Inhalation of Vapors/Aerosols | Work exclusively within a chemical fume hood.[5] | Use of a respirator if engineering controls are insufficient or in case of a large spill.[2] |
| Dermal Contact (Skin Irritation/Sensitization) | Proper experimental planning to minimize transfers. | Chemical-resistant gloves, fully-buttoned lab coat, long pants, and closed-toe shoes.[1] |
| Ocular Contact (Eye Irritation) | Use of fume hood sash as a primary barrier. | Chemical splash goggles are mandatory; a face shield is required for larger volumes.[1][6] |
| Ingestion | Prohibit eating, drinking, and smoking in the lab.[3] Wash hands thoroughly after handling.[4] | Not applicable; prevented by administrative controls. |
Core PPE Requirements: A Multi-Layered Defense
PPE is the final barrier between the researcher and the chemical. It must be selected, worn, and removed correctly to be effective.
Eye and Face Protection
Because the potential for eye irritation exists[2], robust eye protection is non-negotiable.
-
Mandatory Minimum: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for being present in the laboratory.[1]
-
Required for Handling: Chemical splash goggles that form a seal around the eyes are required when handling the compound. Goggles provide superior protection against splashes and vapors compared to safety glasses.[1][7]
-
High-Risk Operations: A full-face shield worn over chemical splash goggles is necessary when handling larger quantities (>50 mL) or when there is a significant risk of splashing or exothermic reaction.[6]
Skin and Body Protection
Preventing dermal contact is crucial. Standard laboratory attire forms the base layer of protection.
-
Lab Coat: A clean, fully-buttoned lab coat made of cotton or a flame-resistant material like Nomex® is required.[6][8] It should have long sleeves and extend to the mid-thigh.[8]
-
Clothing: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[1][6] Fabrics like polyester or acrylic should be avoided as they can melt and adhere to the skin in a fire.[6]
-
Chemical Apron: For large-scale operations or when there is a high risk of splashes, a chemical-resistant rubber or neoprene apron should be worn over the lab coat.[8]
Hand Protection: The Critical Interface
Glove selection is one of the most critical decisions in the PPE protocol. Disposable nitrile gloves are a common choice for incidental contact in laboratories but may not be suitable for all situations.[1][8]
The Causality of Glove Choice: The selection of a glove material is not arbitrary; it is based on its ability to resist permeation and degradation by the chemicals being used.[9] Permeation is the process by which a chemical diffuses through the glove material on a molecular level, a process that may not be visible.[9]
Recommended Glove Protocol:
-
Incidental Contact (e.g., handling vials, weighing small amounts): A single pair of disposable nitrile gloves is the minimum requirement.[1]
-
Extended Contact or Immersion Potential: For tasks involving solvents or a higher risk of contact, "double gloving" with two pairs of nitrile gloves or wearing a more robust glove material is recommended.[1] Butyl rubber gloves offer excellent protection against esters, ketones, and many acids and bases.[10]
-
Consult Compatibility Charts: Always verify that your chosen glove material is resistant to the solvents you are using in your procedure.[11]
Glove Chemical Resistance Guide (General)
| Chemical Class / Solvent | Nitrile | Neoprene | Butyl Rubber | Natural Rubber (Latex) |
| Alcohols (e.g., Ethanol, Isopropanol) | E | E | E | G |
| Aliphatic Hydrocarbons (e.g., Hexane) | G | G | F | P |
| Aromatic Hydrocarbons (e.g., Toluene) | F | F | P | P |
| Ketones (e.g., Acetone) | F | G | E | G |
| Esters (e.g., Ethyl Acetate) | F | G | E | F |
| Chlorinated Solvents (e.g., DCM) | P | F | P | P |
| Dilute Acids & Bases | E | E | E | E |
| Ratings: E=Excellent, G=Good, F=Fair, P=Poor (Not Recommended). Data synthesized from general chemical resistance charts.[10][11][12] |
Procedural Guidance: PPE in Practice
A workflow-based approach ensures safety at every stage of handling.
Sources
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. accelachem.com [accelachem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. afgsci.com [afgsci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. myusf.usfca.edu [myusf.usfca.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 12. pimdata.amgmedical.com [pimdata.amgmedical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
